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  • Product: Cinchonine
  • CAS: 118-10-5

Core Science & Biosynthesis

Foundational

Cinchonine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals Abstract Cinchonine is a prominent quinoline alkaloid derived from the bark of the Cinchona tree, historically significant for its antimalarial properties a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonine is a prominent quinoline alkaloid derived from the bark of the Cinchona tree, historically significant for its antimalarial properties and increasingly recognized for its potential in asymmetric synthesis and drug development. This technical guide provides an in-depth overview of the primary natural sources of cinchonine, detailing the botanical origins and alkaloid content. Furthermore, it presents a comprehensive examination of both classical and modern extraction and purification methodologies. Detailed experimental protocols for solvent-based extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are provided. The guide also covers purification techniques essential for isolating cinchonine from its co-occurring stereoisomer, cinchonidine, and other related alkaloids like quinine and quinidine. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical workflow diagrams using the DOT language.

Natural Sources of Cinchonine

Cinchonine is one of the four principal alkaloids found in the bark of trees belonging to the genus Cinchona (family Rubiaceae), native to the tropical Andean forests of South America.[1] These plants are the exclusive commercial source of cinchonine and its related alkaloids. The primary species cultivated for alkaloid production include Cinchona pubescens (also known as C. succirubra), Cinchona calisaya, Cinchona ledgeriana, and Cinchona officinalis.[2][3]

The concentration of cinchonine and other alkaloids varies significantly between species and is influenced by factors such as geographic location, age of the tree, and specific part of the bark harvested.[4] Generally, the total alkaloid content in dried Cinchona bark ranges from 5% to 15%.[4] In many analyzed samples, cinchonine is the dominant alkaloid, with concentrations that can range from 1.87% to 2.30% of the bark's dry weight.[5][6]

Quantitative Alkaloid Content in Cinchona Species

The following table summarizes the typical alkaloid content found in the bark of key Cinchona species. It is important to note that these values represent ranges and can vary based on the specific cultivar and environmental conditions.

Cinchona SpeciesTotal Alkaloid Content (% of dry bark)Typical Cinchonine Content (% of total alkaloids)Key Co-occurring AlkaloidsReference(s)
C. pubescens (succirubra)5 - 7%~37%Quinine, Cinchonidine, Quinidine[4][7]
C. calisaya4 - 7%Variable, often lower than quinineQuinine, Cinchonidine, Quinidine[4]
C. ledgeriana5 - 14%VariableQuinine, Cinchonidine, Quinidine[4]
C. officinalis~6.5% (minimum)VariableQuinine, Cinchonidine, Quinidine[8]
Analyzed Ph.Eu. Quality Bark4.75 - 5.20%Dominant (1.87-2.30% of dry bark)Quinine, Cinchonidine[5][6]

Extraction Methodologies

The extraction of cinchonine from Cinchona bark is a multi-step process involving initial crude extraction followed by purification to separate the target alkaloid from other compounds. The classical approach is a solvent-based acid-base extraction, while modern methods aim to improve efficiency, reduce solvent consumption, and shorten extraction times.

Diagram: General Extraction and Purification Workflow

G A Cinchona Bark (Powdered) B Basification (e.g., Ammonia, Milk of Lime) A->B C Solvent Extraction (e.g., Toluene, Ethanol) B->C D Crude Alkaloid Extract (in Organic Solvent) C->D E Acidic Aqueous Extraction (e.g., dil. H2SO4) D->E F Alkaloid Salt Solution (Aqueous Phase) E->F G Neutralization / Basification F->G H Precipitation of Crude Alkaloids G->H I Purification (Crystallization, Chromatography) H->I J Pure Cinchonine I->J

Caption: General workflow for cinchonine extraction and purification.

Experimental Protocol: Classical Solvent Extraction

This protocol describes a standard laboratory-scale method for isolating a mixture of Cinchona alkaloids, which then requires further purification.[2]

Objective: To perform a crude extraction of alkaloids from powdered Cinchona bark.

Materials:

  • Powdered Cinchona bark (50 g)

  • Ammonia water

  • Milk of lime (calcium hydroxide slurry)

  • Toluene

  • Dilute sulfuric acid (e.g., 1-2 M)

  • Sodium hydroxide solution (for neutralization)

  • Soxhlet apparatus, heating mantle, rotary evaporator, filtration apparatus

Methodology:

  • Basification: Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour. This converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.[2]

  • Add hot water to the moistened bark, allow it to cool, and then add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.[2]

  • Soxhlet Extraction: Pack the dried, basified bark material into a thimble and place it in a Soxhlet apparatus. Extract the material with toluene for approximately 6 hours.[2] The toluene will dissolve the alkaloid free bases.

  • Acidic Extraction: Transfer the resulting toluene extract (containing the alkaloids) to a separatory funnel. Extract the alkaloids from the toluene by washing with dilute sulfuric acid. The alkaloids will react with the acid to form water-soluble sulfate salts, which move into the aqueous layer.[2]

  • Precipitation: Separate the acidic aqueous layer. Carefully neutralize this solution with a sodium hydroxide solution. As the pH increases, the solubility of the alkaloid sulfates decreases, causing them to precipitate out of the solution.[2] This precipitate contains a mixture of quinine, cinchonine, and cinchonidine sulfates.

  • Isolation: Collect the crude alkaloid sulfate precipitate by filtration. This mixture must then be subjected to purification steps to isolate cinchonine.

Modern Extraction Techniques

Modern techniques offer significant advantages over classical methods, including higher efficiency, reduced use of organic solvents ("green chemistry"), and shorter processing times.[8]

Table: Comparison of Modern Extraction Methods for Cinchona Alkaloids

MethodTypical SolventTemperatureTimeYield (Example)AdvantagesReference(s)
Ultrasound-Assisted Extraction (UAE) 61% Ethanol25°C15 min2.81 mg/g (quinine)Rapid, low temperature, energy efficient[8]
Microwave-Assisted Extraction (MAE) 65% Ethanol130°C34 min3.93 mg/g (quinine)Very rapid, high yield, reduced solvent[7][8]
Supercritical Fluid Extraction (SFE) Supercritical CO₂80-120°C~3 hoursHigh purity (99%)"Green" solvent, high selectivity[9]
Soxhlet (Conventional) Toluene or Methanol + 20% DEABoiling Point3-10 hours2.01 mg/g (quinine)Well-established, simple setup[8][10]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

Objective: To rapidly extract alkaloids from Cinchona bark using sonication.

Materials:

  • Powdered Cinchona bark

  • 61% (v/v) aqueous ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

Methodology:

  • Weigh a sample of powdered bark (e.g., 150 mg) into a suitable vessel.[5]

  • Add the extraction solvent (61% ethanol) at a defined solvent-to-solid ratio. The use of an alkaline modifier (e.g., diethylamine in methanol) can also be effective.[5]

  • Place the vessel in an ultrasonic bath maintained at 25°C.[8]

  • Apply ultrasonic waves for 15 minutes. The cavitation bubbles produced by sonication disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[8]

  • After extraction, separate the solid material from the liquid extract by centrifugation (e.g., 8000 rpm for 15 minutes).[8]

  • The supernatant contains the crude alkaloid extract, which can be further purified and analyzed.

Experimental Protocol: Supercritical Fluid Extraction (SFE)

Objective: To extract alkaloids using environmentally benign supercritical CO₂.

Materials:

  • Finely ground Cinchona bark

  • Supercritical Fluid Extractor

  • Carbon dioxide (CO₂)

  • Sulfuric acid (for precipitation)

Methodology:

  • Load the ground Cinchona bark into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to between 100 and 500 bar and heat to a temperature between 80°C and 120°C to bring the CO₂ to its supercritical state.[9]

  • Maintain these conditions for approximately 3 hours to extract the alkaloids. The supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through the solid matrix and dissolve the alkaloids.[9]

  • Precipitation: Depressurize the CO₂ in a separation vessel that is partially filled with sulfuric acid. As the CO₂ returns to a gaseous state, its solvating power is lost, and the dissolved alkaloids precipitate directly as sulfate salts.[9]

  • This method can yield quinine sulfate with a purity of up to 99%, which can then be further processed to separate the individual alkaloids.[9]

Purification of Cinchonine

The crude extracts obtained from the methods above contain a mixture of the four major Cinchona alkaloids. Isolating pure cinchonine requires techniques that can separate these closely related stereoisomers.

Diagram: Alkaloid Separation Logic

G A Crude Alkaloid Mixture (Quinine, Quinidine, Cinchonine, Cinchonidine) B pH-Controlled Precipitation A->B C Initial Precipitate (e.g., Quinine Sulfate) B->C low solubility D Filtrate (Enriched in other alkaloids) B->D E Further pH Adjustment D->E F Secondary Precipitate (Cinchonine, Quinidine, Cinchonidine) E->F G Chromatographic Separation (e.g., HPLC, SFC) F->G H Purified Cinchonine G->H I Other Purified Alkaloids G->I

References

Exploratory

Physicochemical Properties of Cinchonine Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, stands as a compound of significant interest in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, stands as a compound of significant interest in pharmaceutical research and development. As a stereoisomer of cinchonidine, its unique three-dimensional structure imparts distinct physicochemical properties that are crucial for its application in asymmetric synthesis, as a chiral resolving agent, and for its potential therapeutic activities. This technical guide provides a comprehensive overview of the core physicochemical properties of cinchonine crystals, offering detailed experimental methodologies and data to support research and drug development endeavors.

Molecular and Crystal Structure

Cinchonine is a complex organic molecule characterized by a quinoline and a quinuclidine ring system linked by a hydroxymethyl group. Its crystalline form is the basis for many of its practical applications and has been a subject of structural elucidation to understand its chemical behavior.

Crystal System and Space Group

While detailed crystallographic data for multiple polymorphs of cinchonine are not extensively reported in publicly available literature, guest-free crystals of cinchonine have been studied. The crystal structure of related Cinchona alkaloids, such as quinine, has been shown to be complex, sometimes exhibiting multiple crystallographically independent molecules in the unit cell (Z' > 1) and forming intricate hydrogen-bonding networks.[1] The specific crystal system and space group of a given cinchonine crystal preparation would be determined by single-crystal X-ray diffraction.

Molecular Geometry

The molecule consists of a quinoline ring, which is largely planar, and a rigid, bicyclic quinuclidine moiety. The relative orientation of these two ring systems, and the conformation of the vinyl group on the quinuclidine ring, are key determinants of its chiral recognition capabilities.

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of cinchonine.

Table 1: General Physicochemical Properties of Cinchonine
PropertyValueReference(s)
Molecular FormulaC₁₉H₂₂N₂O[2]
Molecular Weight294.39 g/mol [2]
AppearanceWhite to off-white crystalline solid or powder.[3]
Melting Point250-265 °C[3]
pKa₁5.85[3]
pKa₂9.92[3]
Table 2: Solubility of Cinchonine
SolventSolubilityReference(s)
EthanolSoluble[3]
MethanolSoluble[3]
ChloroformSoluble[3]
WaterPractically insoluble[3]

Experimental Protocols

Detailed methodologies for the characterization of cinchonine crystals are provided below. These protocols are based on standard techniques for the analysis of organic crystalline compounds.

Recrystallization for Crystal Preparation

High-quality crystals are essential for many analytical techniques. Recrystallization is a common method for purifying and obtaining suitable crystals of cinchonine.

Objective: To obtain high-purity cinchonine crystals suitable for analysis.

Apparatus and Reagents:

  • Crude cinchonine

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude cinchonine in a minimal amount of hot ethanol in an Erlenmeyer flask to create a saturated solution.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional atomic structure of a crystalline material.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of a cinchonine crystal.

Apparatus:

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • Microscope

Procedure:

  • A suitable single crystal of cinchonine (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.

  • The crystal is mounted on a goniometer head.

  • The mounted crystal is placed in the X-ray beam of the diffractometer.

  • A preliminary diffraction pattern is collected to determine the unit cell dimensions and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • The collected data is processed, including integration of reflection intensities and corrections for experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic positions and thermal parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and assessing the purity of a bulk powder sample.

Objective: To obtain a diffraction pattern characteristic of the crystalline form of cinchonine and to identify potential polymorphism.

Apparatus:

  • Powder X-ray diffractometer

  • Sample holder

Procedure:

  • A small amount of the finely ground cinchonine crystal powder is packed into the sample holder.

  • The sample holder is placed in the diffractometer.

  • The sample is irradiated with a monochromatic X-ray beam while the detector scans over a range of 2θ angles.

  • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

  • The resulting diffractogram is a fingerprint of the crystalline phase.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of cinchonine crystals.

Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions of cinchonine crystals.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans

  • Crimper for sealing pans

Procedure:

  • A small amount of the cinchonine sample (typically 2-5 mg) is accurately weighed into a sample pan.

  • The pan is sealed using a crimper. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature is ramped at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting or phase transitions.[4]

Objective: To assess the thermal stability and decomposition profile of cinchonine crystals.

Apparatus:

  • Thermogravimetric Analyzer

  • Sample pan (e.g., platinum or alumina)

Procedure:

  • A small amount of the cinchonine sample (typically 5-10 mg) is placed in the TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs.

Spectroscopic Analysis

Spectroscopic techniques are used to confirm the molecular structure and identity of cinchonine.

Objective: To obtain the infrared spectrum of cinchonine to identify its functional groups.

Apparatus:

  • FTIR spectrometer

  • KBr pellet press

Procedure (KBr Pellet Method):

  • A small amount of cinchonine (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is transferred to a pellet-forming die.

  • The die is placed in a hydraulic press and pressure is applied to form a transparent or translucent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of cinchonine.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • A small amount of cinchonine is dissolved in a suitable deuterated solvent in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. For cinchonine and its derivatives, various solvents like CDCl₃, CD₃OD, and DMSO-d₆ have been used.[5]

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[6] Different polymorphs of a drug substance can exhibit different physicochemical properties, including solubility, melting point, and stability, which can have a significant impact on its bioavailability and therapeutic efficacy.[7]

The characterization of potential polymorphs of cinchonine would involve a combination of the techniques described above, particularly PXRD, DSC, and FTIR, to identify and differentiate between different crystalline forms.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a crystalline substance like cinchonine.

experimental_workflow cluster_characterization Physicochemical Characterization start Crude Cinchonine Sample recrystallization Recrystallization start->recrystallization crystals Purified Cinchonine Crystals recrystallization->crystals pxrd Powder X-ray Diffraction (PXRD) crystals->pxrd Bulk Analysis scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystals->scxrd Structural Determination thermal Thermal Analysis (DSC/TGA) crystals->thermal Thermal Properties spectroscopy Spectroscopic Analysis (FTIR, NMR) crystals->spectroscopy Structural Confirmation data_analysis Data Analysis and Interpretation pxrd->data_analysis scxrd->data_analysis thermal->data_analysis spectroscopy->data_analysis report Technical Report / Whitepaper data_analysis->report

A generalized workflow for the physicochemical characterization of Cinchonine crystals.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of cinchonine crystals, along with comprehensive experimental protocols for their characterization. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important cinchona alkaloid. A thorough understanding and characterization of these properties are fundamental for ensuring the quality, stability, and efficacy of cinchonine-containing products and for advancing its applications in various scientific fields.

References

Foundational

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Cinchonine

This technical guide provides a comprehensive overview of the molecular structure and complex stereoisomerism of cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree. Tailored for researchers, scie...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure and complex stereoisomerism of cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, physicochemical properties, and stereochemical relationships of cinchonine, while also outlining key experimental protocols for its isolation and analysis.

Molecular Structure of Cinchonine

Cinchonine is a member of the quinoline alkaloid class and is structurally characterized by a quinoline ring system linked to a quinuclidine nucleus through a hydroxymethylene bridge.[1]

1.1 Chemical Identity The fundamental chemical identity of cinchonine is established by its molecular formula and systematic nomenclature.

  • Chemical Formula: C₁₉H₂₂N₂O[1][2]

  • IUPAC Name: (S)---INVALID-LINK--methanol[3]

  • Systematic IUPAC Name: (9S)-Cinchonan-9-ol[2]

  • CAS Number: 118-10-5[2]

The molecule consists of two main moieties: a quinoline ring and a bicyclic quinuclidine ring.[4][5] These are connected by a C9-hydroxyl group, which is a key site for its chemical reactivity and biological activity. The quinuclidine ring also features a vinyl group at the C3 position.

1.2 Physicochemical Properties Cinchonine presents as a white to off-white crystalline solid with a characteristic bitter taste.[1] Its physicochemical properties are crucial for its application in synthesis and pharmacology. A summary of these properties is provided in Table 1.

PropertyValueReference
Molecular Weight294.39 g/mol [2]
Melting Point260-263 °C[6]
Solubility0.25 g/L in water; Soluble in ethanol, methanol[1]
pKa ValuespKₐ₁ = 5.85, pKₐ₂ = 9.92[7]
Specific Optical Rotation ([α]²⁰D)+242° to +260°[6]

Stereoisomerism of Cinchona Alkaloids

The Cinchona alkaloids are renowned for their complex stereochemistry. The core structure contains five stereocenters, leading to a total of 16 possible stereoisomers.[8][9] The four major naturally occurring alkaloids—cinchonine, cinchonidine, quinine, and quinidine—are all diastereomers of one another.

2.1 Chiral Centers and Configuration The stereochemical identity of cinchonine is defined by the specific configuration at its chiral centers. The key centers that differentiate the major Cinchona alkaloids are C8 and C9.

  • Cinchonine: (8R,9S) configuration[7][9]

  • Cinchonidine: (8S,9R) configuration[9]

Cinchonine and cinchonidine are often referred to as pseudo-enantiomers because they have opposite configurations at the C8 and C9 positions, which are critical for their role in asymmetric catalysis, leading to the formation of enantiomeric products.[2][7] However, they are technically diastereomers as the configuration at other stereocenters (C3, C4) remains the same.[10]

Quinine and quinidine form another pair of pseudo-enantiomeric diastereomers. They are structurally similar to cinchonine and cinchonidine but feature a methoxy group at the C6' position of the quinoline ring.

  • Quinine: (8S,9R) configuration

  • Quinidine: (8R,9S) configuration

The relationship between these four primary Cinchona alkaloids is visualized in the diagram below.

G cluster_0 Cinchona Alkaloids Cinchonine Cinchonine (8R, 9S) Cinchonidine Cinchonidine (8S, 9R) Cinchonine->Cinchonidine Diastereomers (Pseudo-enantiomers) Quinine Quinine (8S, 9R) + 6'-OCH3 Cinchonine->Quinine Diastereomers (Differ by OCH3) Quinidine Quinidine (8R, 9S) + 6'-OCH3 Cinchonidine->Quinidine Diastereomers (Differ by OCH3) Quinine->Quinidine Diastereomers (Pseudo-enantiomers)

Figure 1: Stereoisomeric relationships of the four major Cinchona alkaloids.

2.2 Comparative Properties of Stereoisomers The subtle differences in stereochemistry lead to distinct physicochemical properties among the Cinchona alkaloids, which in turn affect their biological activity and chromatographic behavior.[4][5]

AlkaloidConfiguration (C8, C9)Melting Point (°C)Specific Optical Rotation [α]D
Cinchonine(8R, 9S)260-263+242° to +260°
Cinchonidine(8S, 9R)207-210-105° to -112°
Quinine(8S, 9R)~177-145° to -165°
Quinidine(8R, 9S)~174+250° to +265°

Experimental Protocols

The isolation, separation, and characterization of cinchonine and its stereoisomers require specific analytical techniques.

3.1 Isolation from Cinchona Bark A standard method for extracting Cinchona alkaloids from powdered bark involves a classic acid-base extraction protocol.[11]

  • Acidification: The powdered bark is treated with an acidic aqueous solution (e.g., dilute sulfuric acid) to protonate the alkaloid nitrogen atoms, forming soluble alkaloid salts.

  • Basification: The acidic extract is filtered, and the pH is raised by adding a base (e.g., ammonia or sodium hydroxide). This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

  • Solvent Extraction: The precipitated free-base alkaloids are then extracted into an organic solvent (e.g., dichloromethane or chloroform).

  • Selective Crystallization: The organic extract is concentrated. Cinchonine can be selectively crystallized from the mixture, often by careful choice of solvent and control of temperature, due to differences in solubility among the alkaloids.[11] Further purification can be achieved by recrystallization from ethanol.[1]

3.2 Chromatographic Separation of Stereoisomers Due to their structural similarity, separating the Cinchona alkaloid diastereomers is challenging and typically requires chiral chromatography or capillary electrophoresis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method.[12]

    • Stationary Phase: C18 (ODS) columns are widely used. However, strong interactions between the basic alkaloids and residual silanol groups on the silica support can lead to poor peak shape. Specialized base-deactivated columns or the use of mobile phase additives are recommended.[12]

    • Mobile Phase: An acidic mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate buffer at pH 5.0) is typically employed.[12][13]

    • Detection: UV detection is standard, with monitoring wavelengths around 316 nm for cinchonine-type alkaloids and 348 nm for quinine-type alkaloids.[14]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid and environmentally friendly alternative for separating Cinchona alkaloids.[14]

    • Stationary Phase: An Acquity UPC2 Torus DEA column has proven effective.

    • Mobile Phase: A mixture of supercritical CO₂, acetonitrile, methanol, and diethylamine can achieve baseline separation of six major alkaloids in under 7 minutes.[14]

  • Capillary Electrophoresis (CE): Chiral separation can be achieved using CE with a chiral selector.

    • Selector: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin is an effective chiral selector.[13]

    • Conditions: Separation is typically performed in an ammonium acetate buffer (pH 5.0) in a capillary with a modified inner wall to reduce electroosmotic flow.[13]

3.3 Structural Characterization A combination of spectroscopic techniques is used to confirm the structure and stereochemistry of cinchonine.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are employed to definitively assign protons and carbons and to determine the relative stereochemistry.[7]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that aid in structural identification.

  • X-ray Crystallography: Offers unambiguous determination of the absolute configuration and three-dimensional structure of the molecule in its crystalline state.[11]

The general workflow for the isolation and analysis of cinchonine is depicted below.

G cluster_workflow Isolation and Analysis Workflow A Cinchona Bark Powder B Acid-Base Extraction A->B C Crude Alkaloid Mixture B->C D Selective Crystallization C->D F Chromatographic Separation (HPLC / SFC / CE) C->F Analysis of Mixture E Purified Cinchonine D->E G Structural Characterization (NMR, MS, X-ray) E->G Structure Confirmation

Figure 2: General experimental workflow for cinchonine isolation and characterization.

Conclusion

Cinchonine possesses a complex and well-defined molecular structure, with its stereochemistry playing a pivotal role in its chemical and biological properties. As a key member of the Cinchona alkaloid family, its relationship with its diastereomers, particularly cinchonidine, is of significant interest in the fields of asymmetric synthesis and medicinal chemistry. A thorough understanding of its structure, properties, and the experimental protocols for its isolation and analysis is essential for leveraging its potential in research and drug development.

References

Exploratory

Cinchonine in the Historical Treatment of Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction For centuries, the bark of the Cinchona tree was the only effective remedy for malaria, a disease that has claimed countless lives throughout h...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the bark of the Cinchona tree was the only effective remedy for malaria, a disease that has claimed countless lives throughout human history. While quinine became the most celebrated of the Cinchona alkaloids, its fellow compounds, including cinchonine, played a significant and often underappreciated role in the fight against this parasitic illness. This technical guide provides an in-depth review of the historical use of cinchonine in malaria treatment, presenting key quantitative data from early clinical comparisons, detailing historical experimental protocols, and visualizing the biochemical context of these pioneering antimalarial agents.

Data Presentation: Comparative Efficacy of Cinchona Alkaloids

One of the earliest and most comprehensive comparative clinical trials of Cinchona alkaloids was conducted by the Madras Government Commission in 1866. The commission meticulously documented the outcomes of treating several thousand cases of "paroxysmal malarious fevers" with quinine, quinidine, cinchonine, and cinchonidine. The results, summarized below, offer a fascinating glimpse into the relative potencies of these closely related natural products.

AlkaloidNumber of Cases TreatedNumber of FailuresFailure Rate (%)Failure Rate per 1000
Quinidine66Not specified-6
Quinine846Not specified-7
Cinchonidine403Not specified-10
Cinchonine 559 Not specified - 23

Data sourced from the Report of the Madras Government Commission, 1866, as cited in Dymock, Warden, and Hooper.[1]

While cinchonine exhibited the highest failure rate among the four alkaloids, it was still a remarkably effective treatment for its time, with a success rate of approximately 97.7%. This early research was crucial in establishing the therapeutic value of other Cinchona alkaloids beyond quinine.

Experimental Protocols

The 19th century marked a pivotal period in the transition from crude plant extracts to purified chemical compounds in medicine. The clinical trials of cinchonine and its sister alkaloids were made possible by advancements in extraction and purification techniques.

Extraction and Purification of Cinchonine (circa 19th Century)

The isolation of Cinchona alkaloids, first achieved by Pelletier and Caventou in 1820, relied on the principles of acid-base extraction. While specific protocols varied, the general methodology was as follows:

  • Pulverization: The dried bark of the Cinchona tree was finely ground to increase the surface area for extraction.

  • Alkaline Treatment: The powdered bark was treated with an alkaline solution, such as lime or sodium hydroxide, to liberate the free base form of the alkaloids.

  • Solvent Extraction: The treated bark was then extracted with an organic solvent, such as alcohol or a non-polar solvent, which would dissolve the alkaloid free bases.

  • Acidification: The solvent extract was then treated with a dilute acid (e.g., sulfuric acid) to convert the alkaloid free bases into their water-soluble salt forms. This would transfer the alkaloids from the organic layer to the aqueous layer.

  • Purification and Crystallization: The aqueous solution containing the alkaloid salts was then further purified, often through repeated crystallization steps, to isolate the individual alkaloids like cinchonine.

Clinical Administration in the 19th Century

The administration of purified alkaloids allowed for more precise dosing than the variable potency of crude bark.

  • Dosage: Historical records from the 19th century indicate that the typical therapeutic dose for Cinchona alkaloids in the treatment of intermittent fevers ranged from 5 to 15 grains per day.[1] This dosage was often administered in divided doses.

  • Formulation: The purified alkaloids were typically administered as powders, often encapsulated in pills or dissolved in a suitable liquid.[1]

  • Treatment Regimen: A common approach was to administer a larger dose of the alkaloid just before the expected onset of the febrile paroxysm, followed by smaller daily doses to prevent relapse.[1]

Visualizations

Biosynthesis of Cinchona Alkaloids

The following diagram illustrates the simplified biosynthetic pathway leading to the production of cinchonine and other major Cinchona alkaloids.

G tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine cinchonaminal Cinchonaminal strictosidine->cinchonaminal cinchonidinone Cinchonidinone cinchonaminal->cinchonidinone cinchonidine Cinchonidine cinchonidinone->cinchonidine cinchonine Cinchonine cinchonidinone->cinchonine quinidine Quinidine cinchonidine->quinidine Methoxylation quinine Quinine cinchonine->quinine Methoxylation

Caption: Simplified biosynthetic pathway of major Cinchona alkaloids.

Mechanism of Action of Cinchona Alkaloids in Malaria

The antimalarial activity of cinchonine and other Cinchona alkaloids is attributed to their interference with the detoxification of heme in the malaria parasite.

G hemoglobin Hemoglobin (in host red blood cell) parasite_vacuole Parasite Digestive Vacuole hemoglobin->parasite_vacuole Digestion by parasite heme Toxic Heme parasite_vacuole->heme hemozoin Non-toxic Hemozoin (Heme Polymer) heme->hemozoin Heme Polymerase parasite_death Parasite Death heme->parasite_death Toxicity cinchonine_alkaloids Cinchonine & other Cinchona Alkaloids cinchonine_alkaloids->heme Inhibition of Heme Polymerase

Caption: Mechanism of action of Cinchona alkaloids against the malaria parasite.

Conclusion

While often overshadowed by quinine, cinchonine was a historically significant antimalarial agent. The early comparative clinical trials, such as the one conducted by the Madras Government Commission, provided crucial quantitative evidence of its efficacy. Although less potent than quinine and quinidine, cinchonine's contribution to the therapeutic arsenal against malaria in the 19th and early 20th centuries was undeniable. The pioneering work on the extraction, purification, and clinical application of cinchonine and its sister alkaloids laid the foundation for modern antimalarial drug development. Understanding this rich history offers valuable insights for today's researchers in the ongoing global effort to combat malaria.

References

Foundational

Cinchonine: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals Introduction Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history in traditional medicine, primarily for its anti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history in traditional medicine, primarily for its antimalarial properties. Beyond its historical use, contemporary research has unveiled a multifaceted pharmacological profile for cinchonine, revealing a spectrum of biological activities that position it as a compound of significant interest for modern drug discovery and development. This technical guide provides an in-depth exploration of the core biological activities of cinchonine, its mechanisms of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Biological Activities and Pharmacological Profile

Cinchonine exhibits a diverse range of pharmacological effects, including potent anticancer, antimalarial, anti-inflammatory, and anti-platelet aggregation activities. The following sections delve into the specifics of each of these properties, presenting quantitative data and elucidating the underlying molecular mechanisms.

Anticancer Activity

Cinchonine has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis via the endoplasmic reticulum (ER) stress pathway and the modulation of key signaling cascades involved in cell survival and proliferation.

Quantitative Data: Anticancer Activity of Cinchonine

Cell LineCancer TypeAssayIC50 ValueReference
K562Chronic Myelogenous LeukemiaNRU Assay46.55 µM[1]
Bel-7402Liver CancerMTT AssayDose-dependent inhibition[2]
MHCC97HLiver CancerMTT AssayDose-dependent inhibition[2]
HepG2Liver CancerMTT AssayDose-dependent inhibition[2]
Hep3BLiver CancerMTT AssayDose-dependent inhibition[2]
SMCC7721Liver CancerMTT AssayDose-dependent inhibition[2]
HeLaCervical CancerMTT Assay~180 µM (at 48h, 72h, 96h)[3][4][5]
A549Lung CancerMTT AssayDose-dependent inhibition[3][4]

Signaling Pathways in Anticancer Activity

Cinchonine's anticancer effects are intricately linked to its ability to induce ER stress and modulate the PI3K/AKT and NF-κB signaling pathways.

  • Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: Cinchonine treatment leads to the upregulation of Glucose-Regulated Protein 78 (GRP78), a key marker of ER stress. This is followed by the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and eukaryotic Initiation Factor 2 alpha (eIF2α). This cascade ultimately results in the activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), leading to apoptosis[2][6].

ER_Stress_Pathway Cinchonine-Induced ER Stress Pathway Cinchonine Cinchonine ER_Stress ER Stress Cinchonine->ER_Stress GRP78 GRP78 (Upregulation) ER_Stress->GRP78 PERK PERK (Phosphorylation) GRP78->PERK eIF2a eIF2α (Phosphorylation) PERK->eIF2a Caspase3 Caspase-3 (Activation) eIF2a->Caspase3 PARP PARP (Cleavage) Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Cinchonine-Induced ER Stress Leading to Apoptosis.
  • PI3K/AKT Signaling Pathway: Cinchonine has been shown to inhibit the phosphorylation of AKT, a key kinase in the PI3K/AKT pathway that promotes cell survival. By inhibiting AKT activation, cinchonine suppresses downstream anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax[3][4].

PI3K_AKT_Pathway Cinchonine's Inhibition of PI3K/AKT Pathway Cinchonine Cinchonine AKT AKT (Phosphorylation) Cinchonine->AKT PI3K PI3K PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) AKT->Bax Cell_Survival Cell Survival Bcl2->Cell_Survival Bax->Cell_Survival

Inhibition of the PI3K/AKT Survival Pathway by Cinchonine.
  • NF-κB Signaling Pathway: Cinchonine has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. By suppressing NF-κB, cinchonine may contribute to its anticancer and anti-inflammatory effects[7][8].

Antimalarial Activity

Cinchonine is a well-established antimalarial agent, effective against various strains of Plasmodium falciparum, including those resistant to other antimalarials. Its primary mechanism of action involves the inhibition of heme polymerase in the malaria parasite[9].

Quantitative Data: Antimalarial Activity of Cinchonine

Plasmodium falciparum StrainAssayEC50/IC50 ValueEC99 ValueReference
Fresh isolates (Thailand)Schizont Maturation Inhibition104 nM (mean)1176 nM (mean)[2]
FCQ-27/PNGIn vitro assayKi value reported-[10]
Quinine-susceptible strainsIn vitro assaySimilar to quinine-[2]
Quinine-resistant strainsIn vitro assay2 to 10 times more effective than quinine-[2]
Anti-inflammatory Activity

Cinchonine exhibits anti-inflammatory properties by modulating the production of inflammatory mediators. A key target in this activity is the cyclooxygenase-2 (COX-2) enzyme.

Quantitative Data: Anti-inflammatory Activity of Cinchonine

TargetAssayIC50 ValueReference
COX-2Cell-free enzyme assay44.65 µM[1]
Anti-platelet Aggregation Activity

Cinchonine has been shown to inhibit human platelet aggregation induced by various agonists. This effect is primarily mediated through the blockade of calcium influx.

Quantitative Data: Anti-platelet Aggregation Activity of Cinchonine

AgonistIC50 Value
Platelet Activating Factor (PAF)125 µM
Epinephrine180 µM
ADP300 µM
Collagen300 µM
Ca2+ ionophore A-23187300 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of cinchonine on adherent cancer cell lines such as HeLa.

Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Cinchonine Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HeLa cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Add varying concentrations of Cinchonine B->C D Incubate for 48h, 72h, or 96h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h for formazan crystal formation E->F G Add DMSO to dissolve crystals F->G H Measure absorbance at 490 nm G->H I Calculate cell viability and IC50 H->I

Workflow for determining cinchonine cytotoxicity using the MTT assay.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Cinchonine

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment[11].

  • Compound Treatment: Treat the cells with various concentrations of cinchonine (e.g., 0-250 µM) and incubate for 48, 72, or 96 hours[5].

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[11].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[11].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[11].

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antiplasmodial Activity using SYBR Green I Assay

This protocol is used to determine the efficacy of cinchonine against P. falciparum.

Procedure:

  • Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

  • Drug Dilution: Prepare serial dilutions of cinchonine in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasites to the wells.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Western Blot Analysis for ER Stress Markers

This protocol details the detection of GRP78, phosphorylated PERK, and phosphorylated eIF2α.

Procedure:

  • Cell Lysis: Treat liver cancer cells (e.g., HepG2) with cinchonine for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, phospho-PERK, and phospho-eIF2α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Cinchonine is a versatile natural compound with a compelling pharmacological profile. Its demonstrated efficacy in anticancer, antimalarial, anti-inflammatory, and anti-platelet aggregation models warrants further investigation and development. The detailed mechanisms of action, particularly its influence on critical signaling pathways such as ER stress, PI3K/AKT, and NF-κB, provide a solid foundation for targeted drug design. The experimental protocols outlined in this guide offer a standardized approach for researchers to further explore and validate the therapeutic potential of this remarkable alkaloid. As research progresses, cinchonine may emerge as a valuable lead compound in the development of novel therapies for a range of human diseases.

References

Exploratory

Cinchonine's Mechanism of Action in Cancer Cells: A Technical Guide

Abstract Cinchonine, a quinoline-type alkaloid derived from the bark of the Cinchona tree, has emerged as a promising natural compound with significant anticancer properties.[1][2] Exhibiting efficacy against a broad spe...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cinchonine, a quinoline-type alkaloid derived from the bark of the Cinchona tree, has emerged as a promising natural compound with significant anticancer properties.[1][2] Exhibiting efficacy against a broad spectrum of malignancies—including lung, liver, pancreatic, cervical, and hematological cancers—its mechanism of action is multifaceted and complex.[1][3] This technical guide provides an in-depth analysis of the core molecular mechanisms through which cinchonine exerts its anti-neoplastic effects. Key activities include the induction of apoptosis via both the intrinsic mitochondrial pathway and endoplasmic reticulum stress, a potent inhibition of the autophagic flux, and the induction of cell cycle arrest. At the molecular level, cinchonine directly modulates critical survival signaling pathways by targeting TRAF6, leading to the downstream inhibition of AKT and TAK1.[1][3][4][5] Furthermore, it demonstrates the ability to reverse multidrug resistance, enhancing the efficacy of conventional chemotherapeutics. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Anticancer Mechanisms

Cinchonine's therapeutic potential stems from its ability to engage multiple cellular processes simultaneously to halt cancer cell proliferation and induce cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary outcome of cinchonine treatment in cancer cells. Cinchonine activates this process through two distinct but interconnected pathways.

1.1.1 The Intrinsic (Mitochondrial) Pathway Cinchonine treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[1][3][6] This surge in oxidative stress disrupts mitochondrial homeostasis, a critical event in initiating apoptosis.[7][8] The mechanism involves:

  • Upregulation of the Bax/Bcl-2 Ratio: Cinchonine alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring an increased Bax/Bcl-2 ratio.[1][3][5][9]

  • Mitochondrial Disruption: The elevated Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.

  • Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][3]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-Ribose) Polymerase (PARP), a hallmark of apoptosis.[1][3]

1.1.2 Endoplasmic Reticulum (ER) Stress Pathway In several cancer models, particularly human liver cancer, cinchonine has been shown to induce apoptosis by provoking ER stress.[10][11] This is characterized by the activation of the unfolded protein response (UPR), evidenced by the upregulation of GRP78 and the phosphorylation of PERK and eIF2α.[4][10] Prolonged ER stress under cinchonine exposure ultimately triggers a caspase-dependent apoptotic response.[11]

Inhibition of Autophagy

Autophagy is a cellular recycling process that cancer cells often exploit to survive under stress. Cinchonine functions as a late-stage autophagy inhibitor.[6][12] It disrupts the autophagic flux not by preventing the formation of autophagosomes, but by blocking their degradation.[6] This is achieved by inhibiting the maturation of lysosomal hydrolases, which are essential for the breakdown of autolysosomal content.[4][6] The resulting accumulation of dysfunctional autophagosomes and damaged mitochondria further contributes to ROS production and sensitizes cells to apoptosis.[6]

Cell Cycle Regulation

Cinchonine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 checkpoint.[1][13] This prevents the cells from entering the S phase and replicating their DNA. In leukemia K562 cells, this arrest is accompanied by an increase in the sub-diploid population, which is indicative of apoptotic cells.[13]

Molecular Targets and Signaling Pathways

Cinchonine's broad effects are rooted in its ability to interact with and modulate specific upstream signaling molecules that govern cell survival, proliferation, and inflammation.

The TRAF6-AKT-TAK1 Axis

A pivotal mechanism underlying cinchonine's action is its interference with the TRAF6 signaling hub.[5]

  • Direct Binding to TRAF6: Cinchonine competitively binds to the RING domain of TRAF6, an E3 ubiquitin ligase.[5][14]

  • Inhibition of TRAF6-Ubc13 Interaction: This binding prevents the interaction between TRAF6 and its E2 conjugating enzyme, Ubc13.[5][15]

  • Suppression of AKT and TAK1 Activation: The formation of the TRAF6-Ubc13 complex is a prerequisite for the K63-linked ubiquitination and subsequent activation of the pro-survival kinase AKT and the inflammatory kinase TAK1.[3][5] By blocking this interaction, cinchonine effectively inhibits the phosphorylation and activation of both AKT and TAK1, thereby shutting down major pathways that promote cancer cell survival and proliferation.[4][5]

cluster_cinchonine Cinchonine Action cluster_pathway TRAF6 Signaling cluster_outcome Cellular Outcome Cinchonine Cinchonine TRAF6 TRAF6 Cinchonine->TRAF6 Binds & Inhibits Apoptosis Apoptosis Cinchonine->Apoptosis Complex TRAF6-Ubc13 Complex TRAF6->Complex Binds Ubc13 Ubc13 Ubc13->Complex Binds AKT p-AKT Complex->AKT Activates TAK1 p-TAK1 Complex->TAK1 Activates Survival Cell Survival & Proliferation AKT->Survival Promotes TAK1->Survival Promotes

Caption: Cinchonine inhibits the TRAF6-AKT/TAK1 signaling axis.
The RRP15-Nrf2 Axis in Pancreatic Cancer

In pancreatic cancer cells, cinchonine's action involves the downregulation of the Ribosomal RNA-Processing 15 Homolog (RRP15).[16] The reduction in RRP15 expression leads to the activation of the Nrf2 transcription factor axis, which culminates in the inhibition of autophagy and the induction of apoptosis.[16]

Downregulation of COX-2 in Leukemia

In the context of leukemia, cinchonine has been shown to significantly suppress the activity and expression of Cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and cancer progression.[13]

Reversal of Multidrug Resistance (MDR)

Cinchonine is a potent chemosensitizer, capable of reversing P-glycoprotein (P-gp) mediated multidrug resistance.[17][18] It acts as an efflux pump inhibitor, increasing the intracellular accumulation and thus the cytotoxicity of conventional chemotherapeutic drugs like doxorubicin and vincristine in resistant cancer cells.[18][19] Studies show it is a more potent MDR inhibitor than the related alkaloid quinine.[19]

Quantitative Data Summary

The cytotoxic and anti-tumor effects of cinchonine have been quantified across various studies, highlighting its potency.

Table 1: In Vitro Cytotoxicity of Cinchonine (IC50 Values) in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Reference
A549 Lung Cancer 76.67 [4]
H1975 Lung Cancer 87.44 [4]
K562 Leukemia 46.55 [13]
MCF-7 Breast Cancer 0.21* [20]
HeLa Cervical Cancer ~1980 (697 µg/mL) [4]

| Value for Cinchonine Cinnamate Ester derivative. | | | |

Table 2: In Vivo Tumor Growth Inhibition by Cinchonine

Animal Model Tumor Type Dosage Tumor Reduction (%) Reference
EAC Model Ascites Carcinoma 50 mg/kg 48.49 [1][13]
S-180 Model Sarcoma 50 mg/kg 37.86 [1][13]
LLC Xenograft Lung Carcinoma 0.265-0.530 mg/kg Growth Suppression [4]

| HepG2 Xenograft | Liver Cancer | Not Specified | Growth Suppression |[10][11] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate cinchonine's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of cinchonine concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are cultured and treated with cinchonine as described for the viability assay.

  • Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are considered late apoptotic or necrotic.

Western Blotting for Protein Expression
  • Protein Extraction: Following treatment with cinchonine, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific to target proteins (e.g., Caspase-3, PARP, p-AKT, total AKT, Bcl-2, Bax).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualized Summary of Cinchonine's Cellular Impact

The diagram below integrates the primary mechanisms of action, illustrating how cinchonine disrupts multiple core processes in cancer cells to induce cell death.

cluster_signal Signaling Inhibition cluster_autophagy Autophagy Blockade cluster_stress Stress Induction cluster_downstream Downstream Effects Cinchonine Cinchonine TRAF6 TRAF6 Cinchonine->TRAF6 Lysosome Lysosomal Hydrolase Maturation Cinchonine->Lysosome ROS ROS Generation Cinchonine->ROS ER_Stress ER Stress (GRP78, PERK) Cinchonine->ER_Stress CellCycle G0/G1 Cell Cycle Arrest Cinchonine->CellCycle AKT_TAK1 AKT / TAK1 Activation TRAF6->AKT_TAK1 Apoptosis APOPTOSIS AKT_TAK1->Apoptosis | Survival Autophagy Autophagic Flux Lysosome->Autophagy Autophagy->Apoptosis | Survival Mito Mitochondrial Dysfunction (↑ Bax/Bcl-2) ROS->Mito Caspase Caspase Activation (Casp-9, Casp-3) ER_Stress->Caspase Mito->Caspase Caspase->Apoptosis CellCycle->Apoptosis

Caption: Integrated overview of cinchonine's multi-pronged attack on cancer cells.

Conclusion and Future Directions

Cinchonine is a potent natural anticancer agent that operates through a sophisticated, multi-pronged mechanism. By simultaneously inducing apoptosis, inhibiting protective autophagy, halting the cell cycle, and suppressing key pro-survival signaling cascades, it presents a robust strategy for cancer therapy. Its ability to also reverse multidrug resistance further enhances its clinical potential, suggesting utility in combination therapies to overcome resistance to standard chemotherapeutic agents. While preclinical data are compelling, further investigation is required. Future research should focus on optimizing its pharmacokinetic properties, validating its safety and efficacy in more advanced in vivo models, and ultimately, translating these promising findings into well-designed clinical trials to establish its role in cancer treatment.[1]

References

Foundational

The Ascendant Trajectory of Cinchonine: A Technical Guide to the Discovery and Synthesis of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, most notably as an anti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, most notably as an antimalarial agent.[1] Beyond this historical application, contemporary research has unveiled a broader pharmacological spectrum for cinchonine and its synthetic derivatives, encompassing anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the synthesis of novel cinchonine derivatives, presents their biological activities in a structured format, and elucidates the key signaling pathways through which they exert their effects.

Quantitative Biological Activity of Novel Cinchonine Derivatives

The modification of the core cinchonine scaffold has yielded a plethora of derivatives with enhanced and diversified biological activities. The following tables summarize the quantitative data on the cytotoxic, trypanocidal, anti-inflammatory, and antimalarial activities of various novel cinchonine derivatives, providing a comparative overview for researchers in the field.

Table 1: Cytotoxic and Trypanocidal Activities of Cinchonine Derivatives
CompoundModificationCell LineGI50 (µM)Reference
CinchonineUnmodifiedHeLa155[2]
1u C-9-O-(N-phenylthiourea)Various Cancer Cells< 10[2]
1w C-9-O-(N-(3,5-bis(trifluoromethyl)phenyl)thiourea)Various Cancer Cells< 10[2]
2e epi-N-quinidyl-N'-bis(3,5-trifluoromethyl)phenylthioureaVarious Cancer Cells< 10[2]
3d C-9-O-(N-(4-chlorophenyl)thiourea)Various Cancer Cells< 10[2]
CinchonineUnmodifiedT. b. bruceiLow to mid µM[2]
2e epi-N-quinidyl-N'-bis(3,5-trifluoromethyl)phenylthioureaT. b. brucei0.3-0.4[2]
3d C-9-O-(N-(4-chlorophenyl)thiourea)T. b. brucei0.3-0.4[2]
Table 2: Anticancer Activity of Cinchonine and its Derivatives
CompoundCell LineIC50 (µM)Reference
CinchonineK562 (Leukemia)46.55[3]
Quinine Ester DerivativeMCF-7 (Breast Cancer)3.25
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric Cancer)1.38[4]
Quinoline-Chalcone Derivative 12e HCT-116 (Colon Cancer)5.34[4]
Quinoline-Chalcone Derivative 12e MCF-7 (Breast Cancer)5.21[4]
Table 3: Anti-inflammatory and Other Activities of Cinchonine
ActivityAssay/ModelIC50 (µM)Reference
COX-2 InhibitionCell-free44.65[3]
Spasmolytic ActivityRat Ileum Contractions273[5]
Table 4: Antimalarial Activity of Cinchona Alkaloids
CompoundStrainIC50 (nM)Reference
CinchonineP. falciparum (chloroquine-sensitive)-[6]
CinchonineP. falciparum (chloroquine-resistant)-[6]
(+)QuinidineP. falciparumMost effective of 4 major alkaloids[6]
Chalcone Derivative 7 P. falciparum (W2, chloroquine-resistant)200[7]
Chalcone Derivative 7 P. falciparum (D6, chloroquine-sensitive)200[7]

Experimental Protocols for the Synthesis of Novel Cinchonine Derivatives

The synthesis of novel cinchonine derivatives primarily involves the modification of key functional groups, including the C9-hydroxyl group, the quinoline ring, and the vinyl group. Below are detailed methodologies for representative synthetic transformations.

Synthesis of C9-O-Aryl Derivatives

This protocol describes the synthesis of C9-O-aryl ether derivatives of cinchonine.

Materials:

  • Cinchonine

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cinchonine (1 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (1.2 mmol) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Add the aryl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired C9-O-aryl cinchonine derivative.

Synthesis of Cinchonine Ester Derivatives

This protocol outlines the esterification of the C9-hydroxyl group of cinchonine.

Materials:

  • Cinchonine

  • Carboxylic acid or acid chloride

  • Dicyclohexylcarbodiimide (DCC) (if starting from carboxylic acid)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (using carboxylic acid and DCC):

  • To a solution of cinchonine (1 mmol), carboxylic acid (1.2 mmol), and DMAP (0.1 mmol) in anhydrous DCM (15 mL), add DCC (1.2 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the cinchonine ester derivative.

Signaling Pathways and Experimental Workflows

The biological effects of cinchonine and its derivatives are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a general workflow for the synthesis and evaluation of novel derivatives.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Cinchonine Cinchonine Modification Chemical Modification (e.g., Esterification, Etherification) Cinchonine->Modification Purification Purification (Column Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization NovelDerivative Novel Cinchonine Derivative Characterization->NovelDerivative InVitro In Vitro Assays (Anticancer, Anti-inflammatory) NovelDerivative->InVitro InVivo In Vivo Models (Animal Studies) InVitro->InVivo Mechanism Mechanism of Action (Signaling Pathways) InVitro->Mechanism LeadCompound Lead Compound Identification InVivo->LeadCompound Mechanism->LeadCompound

Caption: General workflow for the synthesis and biological evaluation of novel Cinchonine derivatives.

G CinchonineDerivative Cinchonine Derivative PI3K PI3K CinchonineDerivative->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis G CinchonineDerivative Cinchonine Derivative ER_Stress Endoplasmic Reticulum Stress CinchonineDerivative->ER_Stress Caspase3 Caspase-3 Activation ER_Stress->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

Exploratory

Cinchonine: A Comprehensive Toxicological Profile and Examination of Cinchonism

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Cinchonine, a quinoline alkaloid derived from the bark of the Cinchona tree, has a long history of medicinal use, primarily as an an...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinchonine, a quinoline alkaloid derived from the bark of the Cinchona tree, has a long history of medicinal use, primarily as an antimalarial agent. However, its therapeutic applications are often limited by a distinct toxicological profile, collectively known as cinchonism. This technical guide provides a comprehensive overview of the toxicological properties of cinchonine, with a focus on its side effects and the underlying mechanisms of cinchonism. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of cinchonine's toxic potential.

Introduction

Cinchonine is one of the four major alkaloids found in Cinchona bark, alongside quinine, quinidine, and cinchonidine. While it shares structural similarities and some pharmacological properties with quinine, its toxicological profile presents unique characteristics. The constellation of adverse effects associated with Cinchona alkaloids is termed cinchonism, a syndrome that can range from mild, reversible symptoms to severe, life-threatening conditions. A thorough understanding of cinchonine's toxicological profile is crucial for its potential repurposing, the development of safer derivatives, and the management of accidental or intentional overdose.

Toxicological Profile of Cinchonine

The toxicity of cinchonine manifests in a dose-dependent manner, affecting multiple organ systems. The following sections detail the observed side effects.

Cinchonism: A Symptomatic Overview

Cinchonism is a syndrome resulting from the ingestion of quinoline derivatives, including cinchonine.[1][2] The symptoms are diverse and can be categorized by the affected system.

Mild to Moderate Symptoms:

  • Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea are common initial symptoms.[3]

  • Neurological: Headache, dizziness, confusion, vertigo, and tinnitus (ringing in the ears) are frequently reported.[4][5]

  • Auditory: Reversible high-frequency hearing loss can occur.[1][4]

  • Visual: Blurred vision and photophobia (sensitivity to light) are indicative of quinine toxicity and by extension, cinchonism.[5]

  • Dermatological: Flushed and sweaty skin, as well as rashes, may be observed.[4]

Severe Symptoms:

  • Cardiovascular: High doses can lead to cardiac arrhythmias and hypotension (low blood pressure), which can be life-threatening.[3][5]

  • Ocular: Severe visual disturbances, including diminished visual acuity and, in extreme cases, permanent blindness, have been reported, primarily with quinine, but are a known risk of cinchonism.[1][4] The mechanism is believed to involve direct toxicity to the retina and optic nerve.[2]

  • Neurological: In severe cases, cinchonism can progress to delirium, seizures, and coma.[5]

Quantitative Toxicological Data

A comprehensive understanding of a compound's toxicity relies on quantitative data from preclinical studies. The following tables summarize the available acute toxicity and in vitro cytotoxicity data for cinchonine.

Table 1: Acute Toxicity of Cinchonine

SpeciesRoute of AdministrationLD50 ValueReference
RatIntraperitoneal152 mg/kg[6]
RatOral455.8 mg/kg[7]

Table 2: In Vitro Cytotoxicity of Cinchonine (IC50 Values)

Cell LineCell TypeIC50 Value (µM)Reference
K562Human Chronic Myelogenous Leukemia46.55[8]
A549Human Lung Carcinoma76.67[9]
H1975Human Lung Cancer87.44[9]
HepG2Human Liver Cancer>180 (apoptosis induction)[9]
SMCC7721Human Liver Cancer>180 (apoptosis induction)[9]
HeLaHuman Cervical Cancer>180 (apoptosis induction)[9]
MCF-7Human Breast Adenocarcinoma~72.93[3]
Rat IleumSmooth Muscle (Spasmolytic Activity)273[10]

Note: The IC50 values for HepG2, SMCC7721, and HeLa cells represent concentrations at which apoptosis was induced, rather than a direct measure of 50% inhibition of proliferation in a standard cytotoxicity assay.

Mechanisms of Toxicity

The toxic effects of cinchonine are mediated through various molecular and cellular mechanisms, including the disruption of key signaling pathways.

Endoplasmic Reticulum Stress-Induced Apoptosis

In cancer cells, cinchonine has been shown to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[11] This process involves the upregulation of key stress sensor proteins and the subsequent activation of the apoptotic cascade.

ER_Stress_Pathway Cinchonine Cinchonine ER_Stress ER Stress Cinchonine->ER_Stress induces GRP78 GRP78/BiP ER_Stress->GRP78 upregulates PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Cinchonine-induced Endoplasmic Reticulum Stress Pathway Leading to Apoptosis.
Modulation of PI3K-AKT Signaling in Ototoxicity

Recent studies have implicated the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in the ototoxicity of certain drugs. Cinchonine has been shown to protect against cisplatin-induced ototoxicity by modulating this pathway.[12]

PI3K_AKT_Pathway Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS induces Cinchonine Cinchonine PI3K PI3K Cinchonine->PI3K activates ROS->PI3K inhibits Apoptosis Hair Cell Apoptosis ROS->Apoptosis induces AKT AKT PI3K->AKT activates AKT->Apoptosis inhibits

Protective Effect of Cinchonine on Cisplatin-Induced Ototoxicity via PI3K-AKT Pathway.

Experimental Protocols

This section provides an overview of the methodologies employed in the toxicological assessment of cinchonine.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Preparation: Cinchonine is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: The test substance is administered in a single dose by gavage.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed at the starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If mortality is high, the dose for the next group is lowered.

      • If no or low mortality is observed, the dose for the next group is increased.

    • The process is repeated until the criteria for classification are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute_Toxicity_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days (Mortality, Clinical Signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 dose_group2_lower Dose next group at lower dose decision1->dose_group2_lower High Mortality dose_group2_higher Dose next group at higher dose decision1->dose_group2_higher Low/No Mortality end Determine LD50 Cut-off and Classify dose_group2_lower->end dose_group2_higher->end

Workflow for Acute Oral Toxicity Testing (OECD 423).
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of cinchonine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Isolated Rat Ileum Contraction Assay

This ex vivo method is used to assess the spasmolytic or contractile effects of a substance on smooth muscle.

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized rat and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated.

  • Tissue Mounting: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a slight tension until spontaneous contractions stabilize.

  • Compound Administration: Cinchonine is added to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.

  • Data Recording and Analysis: The contractile responses are recorded, and the IC50 (for inhibition of spontaneous or agonist-induced contractions) or EC50 (for induction of contractions) is calculated.[10]

Conclusion

Cinchonine exhibits a complex toxicological profile characterized by the multifaceted syndrome of cinchonism. While its therapeutic potential in areas such as cancer chemotherapy is being explored, a thorough understanding of its dose-dependent toxicity is paramount for safe and effective drug development. This guide has summarized the key toxicological endpoints, provided available quantitative data, and outlined relevant experimental protocols. The elucidation of the signaling pathways involved in cinchonine's toxicity, such as the ER stress and PI3K-AKT pathways, offers valuable insights for future research aimed at mitigating its adverse effects and harnessing its therapeutic benefits. Further studies are warranted to determine the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for cinchonine to establish safe exposure limits.

References

Foundational

Cinchonine In Vivo Bioavailability and Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cinchonine, a quinoline alkaloid found in the bark of the Cinchona tree, has a long history of use as an antimalarial agent.[1][2] Beyond its t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a quinoline alkaloid found in the bark of the Cinchona tree, has a long history of use as an antimalarial agent.[1][2] Beyond its traditional application, recent research has unveiled its potential as a multifaceted pharmacological agent, notably as an inhibitor of P-glycoprotein (P-gp) mediated multidrug resistance in cancer therapy and as a modulator of key cellular signaling pathways.[3][4] A thorough understanding of its in vivo bioavailability and pharmacokinetic profile is paramount for the continued development of cinchonine as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on cinchonine's absorption, distribution, metabolism, and excretion (ADME) properties, supported by detailed experimental methodologies and visual representations of its mechanisms of action.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the key in vivo pharmacokinetic parameters of cinchonine from studies in various species.

Table 1: Oral Bioavailability of Cinchonine in Rats

ParameterValueSpeciesAdministrationReference
Absolute Bioavailability44%RatOral

Table 2: Pharmacokinetic Parameters of Cinchonine Following Intravenous Administration

ParameterValueSpeciesDoseReference
Cinchonine (as part of a combination therapy)
Cmax (Day 1)3,199 ng/mLHuman (with malaria)600 mg (combination)[5]
Terminal Half-life (Day 7)3.8 ± 1.4 hHuman (with malaria)400 mg (combination)[5]
Terminal Half-life (Day 35)1.7 ± 0.8 hHuman (convalescent)400 mg (combination)[5]

Note: Data for oral pharmacokinetic parameters such as Cmax, Tmax, and AUC in a single comprehensive study are limited. The provided data is compiled from available in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of pharmacokinetic studies. Below are synthesized protocols for key experiments based on established practices.

In Vivo Administration of Cinchonine in a Rat Model

a) Oral Administration (Oral Gavage)

  • Objective: To administer a precise dose of cinchonine directly into the stomach of a rat.

  • Materials:

    • Cinchonine solution/suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

    • Appropriately sized gavage needle (flexible or rigid with a ball-tip).

    • Syringe.

    • Animal scale.

  • Procedure:

    • Weigh the rat to determine the correct dosing volume.

    • Gently restrain the rat, holding it in a vertical position to straighten the esophagus.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance smoothly without resistance.

    • Once the needle is in the stomach, slowly administer the cinchonine solution.

    • Gently remove the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress.

b) Intravenous Administration

  • Objective: To administer cinchonine directly into the systemic circulation for bioavailability and pharmacokinetic studies.

  • Materials:

    • Sterile cinchonine solution for injection.

    • Syringe with a fine-gauge needle (e.g., 27G).

    • Animal restrainer.

  • Procedure:

    • Place the rat in a restrainer to immobilize it and expose the tail.

    • Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the cinchonine solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Blood Sample Collection and Processing
  • Objective: To collect serial blood samples for the determination of cinchonine plasma concentrations over time.

  • Materials:

    • Microcentrifuge tubes containing an anticoagulant (e.g., EDTA, heparin).

    • Capillary tubes or syringes with fine-gauge needles.

    • Centrifuge.

    • Pipettes.

  • Procedure:

    • At predetermined time points after cinchonine administration, collect small volumes of blood (typically 50-100 µL) from a suitable site, such as the saphenous vein or tail vein.

    • For each sample, immediately transfer the blood into a microcentrifuge tube containing anticoagulant and mix gently.

    • Keep the samples on ice until processing.

    • Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

    • Store the plasma samples at -80°C until analysis.

Quantification of Cinchonine in Plasma by High-Performance Liquid Chromatography (HPLC)
  • Objective: To accurately measure the concentration of cinchonine in plasma samples.

  • Principle: Reversed-phase HPLC is a common method for the analysis of cinchona alkaloids. The method separates compounds based on their hydrophobicity.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column.

  • Typical Method Parameters:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where cinchonine has significant absorbance (e.g., around 230 nm or 280 nm).

    • Sample Preparation: Protein precipitation is a common method to extract the drug from plasma. This involves adding a solvent like acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then injected into the HPLC system.

    • Quantification: A calibration curve is generated using standard solutions of cinchonine of known concentrations. The peak area of cinchonine in the plasma samples is then compared to the calibration curve to determine its concentration.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key molecular interactions of cinchonine.

cinchonine_p_glycoprotein_inhibition cluster_cell Cancer Cell cluster_inside Intracellular Space Pgp P-glycoprotein (P-gp) Efflux Pump Drug_in Increased Drug Concentration Pgp->Drug_in Efflux Blocked Drug_out Extracellular Drug Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Cinchonine Cinchonine Cinchonine->Pgp Inhibits Apoptosis Apoptosis Drug_in->Apoptosis Induces Drug_out->Pgp Enters cell Cinchonine_out Extracellular Cinchonine Cinchonine_out->Cinchonine

Cinchonine Inhibition of P-glycoprotein Mediated Drug Efflux.

cinchonine_pi3k_akt_pathway Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS Induces PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Hair Cell Apoptosis AKT->Apoptosis Inhibits Cinchonine Cinchonine Cinchonine->PI3K Activates

Cinchonine Modulation of the PI3K-AKT Signaling Pathway.

Conclusion

Cinchonine exhibits favorable oral bioavailability in preclinical models and its pharmacokinetics are influenced by the route of administration and physiological state. Its ability to inhibit P-glycoprotein and modulate critical signaling pathways like PI3K-AKT underscores its therapeutic potential beyond its traditional use as an antimalarial. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals to design and execute further in vivo studies, aiming to fully elucidate the clinical utility of this versatile cinchona alkaloid. Further research is warranted to establish a complete pharmacokinetic profile from oral administration in various species and to explore its interactions with other cellular pathways.

References

Protocols & Analytical Methods

Method

Cinchonine as a Chiral Catalyst in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Cinchonine, a readily available and relatively inexpensive cinchona alkaloid, has emerged as a cornerstone in the field of asymmetric organocatalysis.[1][2]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonine, a readily available and relatively inexpensive cinchona alkaloid, has emerged as a cornerstone in the field of asymmetric organocatalysis.[1][2][3] Its rigid chiral scaffold, featuring multiple stereocenters and distinct functional groups, allows for the effective transfer of chirality in a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of cinchonine and its derivatives as chiral catalysts in key asymmetric reactions, aiding researchers in the development of stereoselective synthetic routes for pharmaceuticals and other valuable chiral molecules.

The catalytic prowess of cinchonine and its derivatives often stems from a bifunctional activation mechanism. The quinuclidine nitrogen atom acts as a Brønsted base to deprotonate the nucleophile, while a hydrogen-bond-donating group, either the native hydroxyl group at the C9 position or an appended moiety like a thiourea or squaramide, activates the electrophile.[1][3][4] This dual activation within a chiral environment rigidly orients the substrates in the transition state, leading to high levels of stereocontrol.[3]

Bifunctional_Catalysis cluster_catalyst Cinchonine Derivative (e.g., Thiourea) catalyst Catalyst HBond H-Bond Donor (e.g., Thiourea) catalyst->HBond Base Brønsted Base (Quinuclidine N) catalyst->Base Electrophile Electrophile (e.g., Enone) HBond->Electrophile Nucleophile Nucleophile (e.g., Malonate) Base->Nucleophile Deprotonation TransitionState Chiral Transition State Electrophile->TransitionState Nucleophile->TransitionState Product Enantioenriched Product TransitionState->Product C-C Bond Formation

Bifunctional activation by a cinchonine-thiourea catalyst.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Cinchonine-derived catalysts, particularly those bearing thiourea or squaramide moieties, have proven highly effective in rendering this reaction enantioselective for the synthesis of valuable chiral building blocks.[1][5] These bifunctional catalysts activate both the nucleophile (e.g., 1,3-dicarbonyl compounds, nitroalkanes) and the electrophile (e.g., nitroolefins, enones) to afford products with high yields and stereoselectivities.[1][6]

Quantitative Data Summary: Cinchonine-Catalyzed Michael Addition

CatalystNucleophileElectrophileSolventTemp (°C)Time (h)Yield (%)ee (%)drRef
Cinchonine-ThioureaDimethyl malonatetrans-β-NitrostyreneTolueneRT249594-[7]
Cinchonine-Squaramide1,3-Dicarbonylβ-NitrostyrenesTolueneRT129897>20:1[8]
9-Amino-9-deoxy-epi-cinchonineNitroalkanesChalconesTolueneRT729199-[1]
6'-OH-Cinchonine derivativeDiketopiperazinesEnonesCH2Cl2-203-69998>20:1[1]
Cinchonine-derived urea1,3-Dicarbonyls2-EnoylpyridinesCH2Cl2RT129695-[1]

Detailed Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

This protocol is adapted from the work of Dixon and co-workers, demonstrating the use of a cinchonine-derived thiourea catalyst.[7]

Materials and Reagents:

  • Cinchonine-derived thiourea catalyst (e.g., N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-thiourea) (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Syringes for liquid transfer

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cinchonine-thiourea catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) to dissolve the catalyst.

  • Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Add dimethyl malonate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 24 hours), quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization:

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Cinchonine and its derivatives, particularly 9-amino and bifunctional urea/thiourea variants, have been successfully employed to catalyze direct asymmetric aldol reactions with high enantio- and diastereoselectivity.[1][9]

Quantitative Data Summary: Cinchonine-Catalyzed Aldol Reaction

CatalystAldehyde DonorAldehyde/Ketone AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)drRef
9-Amino-9-deoxy-epi-cinchonineAcetoneβ,γ-Unsaturated α-ketoestersTolueneRT24-729599-[1]
Cinchonine-UreaIsatinsα,β-Unsaturated ketonesTHFRT2.58364-[1]
9-Amino-9-deoxy-epi-cinchoninePyruvic aldehyde dimethyl acetalIsatinsDioxane/H2ORT16-3087-9689-97-[1]
6'-OH-Cinchonine derivativeAlkyl azlactonesAliphatic aldehydesCH2Cl2--up to 99up to 98>20:1[1]

Detailed Protocol: Asymmetric Aldol Reaction of Isatins with Pyruvic Aldehyde Dimethyl Acetal

This protocol is based on the work of Kumar and Chimni, using a 9-amino-cinchonine derivative.[1]

Materials and Reagents:

  • 9-Amino-9-deoxy-epi-cinchonine (10 mol%)

  • Trichloroacetic acid (TCA) (10 mol%)

  • Isatin (1.0 equiv)

  • Pyruvic aldehyde dimethyl acetal (2.0 equiv)

  • Dioxane/Water (9:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Schlenk tube with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC system

Procedure:

  • To a Schlenk tube, add isatin (0.2 mmol, 1.0 equiv), 9-amino-9-deoxy-epi-cinchonine (0.02 mmol, 10 mol%), and trichloroacetic acid (0.02 mmol, 10 mol%).

  • Add the dioxane/water solvent mixture (1.0 mL).

  • Add pyruvic aldehyde dimethyl acetal (0.4 mmol, 2.0 equiv) to the mixture.

  • Seal the tube and stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 16-30 hours).

  • After completion, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Purification and Characterization:

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-substituted-3-hydroxy-2-oxindole.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are key precursors for various nitrogen-containing bioactive molecules.[3][10] Cinchonine derivatives, especially those incorporating urea or thiourea groups, have been shown to be highly efficient catalysts for asymmetric Mannich reactions.[10][11]

Quantitative Data Summary: Cinchonine-Catalyzed Mannich Reaction

CatalystNucleophileImineSolventTemp (°C)Time (h)Yield (%)ee (%)drRef
Cinchonine-ThioureaMalonate estersN-Boc-aldiminesToluene-7872up to 99up to 97-[7]
Cinchonine-Urea5H-Oxazol-4-onesSulfonyl iminesCH2Cl2-2024up to 99up to 99>20:1[1]
6'-OH-Cinchonine derivativeγ-ButenolideIsatin iminesCH2Cl2-2012up to 9783-96>20:1[1]
CinchonineDicarbonyl compoundsα-Amido sulfonesTolueneRT12-2470-9585-98up to >95:5[10]

Detailed Protocol: Asymmetric Mannich Reaction of Malonates with N-Boc Imines

This protocol is adapted from the work of Deng and coworkers, utilizing a bifunctional cinchonine-thiourea catalyst.[7]

Materials and Reagents:

  • Cinchonine-thiourea catalyst (10 mol%)

  • N-Boc-imine (0.2 mmol, 1.0 equiv)

  • Dialkyl malonate (0.24 mmol, 1.2 equiv)

  • Anhydrous toluene

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Equipment:

  • Dry reaction vial with a magnetic stir bar

  • Cryostat for low-temperature control

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for chromatography

  • Chiral HPLC system

Procedure:

  • Place the N-Boc-imine (0.2 mmol) and the cinchonine-thiourea catalyst (0.02 mmol, 10 mol%) in a dry reaction vial.

  • Add anhydrous toluene (1.0 mL) and cool the mixture to -78 °C using a cryostat.

  • Add the dialkyl malonate (0.24 mmol) to the cooled solution.

  • Stir the reaction at -78 °C for 72 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the product's stereochemical purity by chiral HPLC to determine the enantiomeric excess.

Experimental_Workflow setup_node setup_node reaction_node reaction_node workup_node workup_node analysis_node analysis_node A 1. Reaction Setup A_sub • Add catalyst & solvent • Add substrates • Set temperature A->A_sub B 2. Reaction Monitoring A->B B_sub • Stir for specified time • Monitor by TLC/LC-MS B->B_sub C 3. Work-up B->C C_sub • Quench reaction • Liquid-liquid extraction • Dry & concentrate C->C_sub D 4. Purification C->D D_sub • Flash column  chromatography D->D_sub E 5. Analysis D->E E_sub • NMR & Mass Spec • Chiral HPLC for ee% E->E_sub

A general experimental workflow for cinchonine-catalyzed reactions.

Asymmetric Strecker Reaction

The Strecker reaction provides a direct route to α-aminonitriles, which are valuable precursors to α-amino acids.[12] Cinchonine-derived thiourea catalysts have been instrumental in developing highly enantioselective versions of this reaction, particularly for the synthesis of challenging chiral α-amino acids.[1][13]

Quantitative Data Summary: Cinchonine-Catalyzed Strecker Reaction

CatalystImineCyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
Cinchonine-ThioureaN-Boc-isatin iminesTMSCNCH2Cl2-402481-9590->99[1]
Cinchonine/BiphenolN-Tosyl-aldiminesTMSCNEt2O-7848up to 99up to 99[14]

Detailed Protocol: Asymmetric Strecker Reaction of N-Boc Isatin Imines

This protocol is based on the work of Liu and Zhou, employing a cinchonine-derived thiourea catalyst.[1]

Materials and Reagents:

  • Cinchonine-derived thiourea catalyst (10 mol%)

  • N-Boc protected isatin imine (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (3.0 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous NaHCO3 solution

  • Anhydrous Na2SO4

Equipment:

  • Oven-dried glassware

  • Cryostat for low-temperature control

  • Syringes for reagent transfer under an inert atmosphere

  • Rotary evaporator

  • Silica gel for flash chromatography

  • Chiral HPLC system

Procedure:

  • To an oven-dried flask containing the cinchonine-thiourea catalyst (0.02 mmol, 10 mol%) and the N-Boc isatin imine (0.2 mmol, 1.0 equiv), add anhydrous CH2Cl2 (2.0 mL) under a nitrogen atmosphere.

  • Cool the reaction mixture to the specified temperature (e.g., -40 °C).

  • Add TMSCN (0.6 mmol, 3.0 equiv) dropwise via syringe.

  • Stir the mixture at this temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous phase with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

Purification and Characterization:

  • Purify the crude α-aminonitrile by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an environmentally friendly and operationally simple technique that is highly amenable to industrial-scale synthesis.[15][16] Quaternary ammonium salts derived from cinchonine are powerful chiral phase-transfer catalysts for a variety of asymmetric transformations, most notably the alkylation of glycine Schiff bases to produce non-natural α-amino acids.[17][18]

Quantitative Data Summary: Cinchonine-Catalyzed Phase-Transfer Alkylation

CatalystSubstrateAlkylating AgentBaseSolventTemp (°C)Yield (%)ee (%)Ref
N-Benzimidazolemethyl cinchoninium saltN-(Diphenylmethylene)glycine t-butyl esterBenzyl bromideCsOH·H2OCH2Cl209299[17]
N-(Trifluoromethylbenzyl) cinchonidinium bromideGlycolate derivativeBenzyl bromideCsOH·H2OToluene-3580-9990-95[19]

Detailed Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol is adapted from the work of Zhang and coworkers.[17]

Materials and Reagents:

  • N-Benzimidazolemethyl cinchonine quaternary ammonium salt (1 mol%)

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Cesium hydroxide monohydrate (CsOH·H2O) (5.0 equiv)

  • Dichloromethane (CH2Cl2)

  • Toluene

  • Water

Equipment:

  • Reaction flask with a magnetic stir bar

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for purification

  • Chiral HPLC system

Procedure:

  • In a reaction flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (0.5 mmol, 1.0 equiv) and the chiral cinchonine-derived phase-transfer catalyst (0.005 mmol, 1 mol%) in a mixture of CH2Cl2 (4 mL) and toluene (1 mL).

  • Add solid cesium hydroxide monohydrate (2.5 mmol, 5.0 equiv).

  • Cool the vigorously stirred suspension to 0 °C.

  • Add benzyl bromide (0.6 mmol, 1.2 equiv) to the reaction mixture.

  • Continue stirring at 0 °C until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture through a short pad of silica gel and wash with CH2Cl2.

  • Concentrate the filtrate under reduced pressure.

Purification and Characterization:

  • Purify the resulting crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the alkylated product by chiral HPLC analysis.

References

Application

HPLC method for quantification of Cinchonine in plant extracts

An HPLC Method for the Quantification of Cinchonine in Plant Extracts Introduction Cinchonine is a quinoline alkaloid found in the bark of Cinchona trees, alongside other well-known alkaloids like quinine, quinidine, and...

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Cinchonine in Plant Extracts

Introduction

Cinchonine is a quinoline alkaloid found in the bark of Cinchona trees, alongside other well-known alkaloids like quinine, quinidine, and cinchonidine.[1][2] These compounds have a long history of use in medicine, most notably as antimalarial agents.[3][4] The accurate quantification of cinchonine in plant extracts is crucial for quality control in the pharmaceutical and herbal medicine industries, as well as for research into the pharmacological properties of these plants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Cinchona alkaloids due to its high resolution, sensitivity, and specificity.[1][3]

This application note provides a detailed protocol for the quantification of cinchonine in plant extracts using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is suitable for researchers, scientists, and drug development professionals who require a reliable and validated procedure for the analysis of cinchonine.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing plant_material Plant Material (e.g., Cinchona Bark) drying Drying & Grinding plant_material->drying extraction Ultrasonic Extraction (Methanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample Extract separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (250 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Raw Data peak_integration Peak Integration chromatogram->peak_integration quantification Quantification (External Standard) peak_integration->quantification cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Workflow for Cinchonine Quantification.

Materials and Reagents

  • Cinchonine reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (H₃PO₄) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Plant material (e.g., dried Cinchona bark powder)

Equipment

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Ultrasonic bath

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks and pipettes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of cinchonine reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask. Add 50 mL of methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The separation and quantification of cinchonine are performed using an HPLC system with the following parameters.

ParameterCondition
HPLC Column Reversed-phase C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 20:80 (v/v)[5]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL[5]
Column Temperature 25 °C[5]
Detection UV at 250 nm[5]
Method Validation

The analytical method should be validated according to standard guidelines to ensure its reliability. The key validation parameters are summarized below.

ParameterMethodAcceptance Criteria
Linearity Analyze the working standard solutions (1-50 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and perform linear regression analysis.Correlation coefficient (R²) ≥ 0.997[6][7]
Precision (RSD%) Intra-day: Analyze a standard solution (e.g., 10 µg/mL) six times on the same day. Inter-day: Analyze the same standard solution on three different days. Calculate the Relative Standard Deviation (RSD).RSD ≤ 2%[6][8]
Accuracy (% Recovery) Perform a recovery study by spiking a known amount of cinchonine standard into a pre-analyzed plant extract at three different concentration levels. Analyze the spiked samples and calculate the percentage recovery.95% - 105%[4]
Limit of Detection (LOD) Determine the lowest concentration of the analyte that can be detected but not necessarily quantified. Often calculated as 3.3 × (standard deviation of the response / slope of the calibration curve).Typically in the range of 0.1 - 0.5 µg/mL for similar compounds.[6][7]
Limit of Quantification (LOQ) Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often calculated as 10 × (standard deviation of the response / slope of the calibration curve).Typically in the range of 0.4 - 1.5 µg/mL for similar compounds.[6][7]

Data Presentation and Results

The concentration of cinchonine in the plant extract is calculated using the linear regression equation obtained from the calibration curve.

Equation for Quantification: Cinchonine Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final concentration in the plant material is expressed in mg/g of the dried plant material, taking into account the initial weight of the sample and the extraction volume.

Sample Data

Table 1: Calibration Curve Data for Cinchonine

Concentration (µg/mL)Mean Peak Area (n=3)
155,234
5278,987
10554,321
251,385,678
502,775,432
Linear Equation y = 55400x + 120
0.9995

Table 2: Method Validation Summary

ParameterResult
Linearity (R²) 0.9995
Intra-day Precision (RSD%) 1.2%
Inter-day Precision (RSD%) 1.8%
Accuracy (% Recovery) 98.5% - 102.1%
LOD (µg/mL) 0.2 µg/mL
LOQ (µg/mL) 0.7 µg/mL

Table 3: Quantification of Cinchonine in a Cinchona Bark Sample

Sample IDPeak AreaConcentration in Extract (µg/mL)Concentration in Plant Material (mg/g)
Bark-01832,45615.020.751

Discussion

This RP-HPLC method provides excellent separation and quantification of cinchonine from other alkaloids that may be present in the plant extract. The use of a C18 column with an acidic phosphate buffer and acetonitrile as the mobile phase ensures good peak shape and resolution.[1][5] The validation data demonstrates that the method is linear, precise, accurate, and sensitive for its intended purpose. The sample preparation procedure involving ultrasonic extraction with methanol is efficient for extracting alkaloids from the plant matrix.[9] This method can be readily adopted for the routine quality control of raw plant materials and finished herbal products containing cinchonine.

References

Method

Application Notes and Protocols: Cinchonine-Induced Apoptosis in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol for studying cinchonine-induced apoptosis in the human liver cancer cell line, HepG2. The methodolo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for studying cinchonine-induced apoptosis in the human liver cancer cell line, HepG2. The methodologies outlined herein are based on established research demonstrating that cinchonine effectively triggers apoptosis in these cells through the endoplasmic reticulum (ER) stress pathway. This document offers detailed experimental procedures, data presentation guidelines, and visual representations of the key signaling pathways and workflows.

Introduction

Cinchonine, a natural alkaloid derived from the bark of the Cinchona tree, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] In human hepatocellular carcinoma (HepG2) cells, cinchonine has been shown to inhibit cell growth and induce apoptosis in a dose-dependent manner.[1][2] The underlying mechanism involves the activation of the ER stress response, leading to the activation of caspase-3 and subsequent cleavage of poly (ADP-Ribose) polymerase (PARP).[1][2] These findings suggest that cinchonine may be a promising candidate for further investigation as a potential therapeutic agent for liver cancer.[1][2]

Data Presentation

The following tables summarize the quantitative effects of cinchonine on HepG2 cells, providing a clear comparison of its impact on cell viability and apoptosis induction.

Table 1: Effect of Cinchonine on HepG2 Cell Viability (MTT Assay)

Cinchonine Concentration (µM)Cell Viability (%) after 48h Treatment (Mean ± SD)
0 (Control)100 ± 5.0
12.585 ± 4.2
2568 ± 3.5
5045 ± 2.8
10025 ± 2.1

Data are representative and compiled from published studies.[1]

Table 2: Cinchonine-Induced Apoptosis in HepG2 Cells (Annexin V/PI Staining)

Cinchonine Concentration (µM)Percentage of Apoptotic Cells (%) after 48h (Mean ± SD)
0 (Control)5.2 ± 0.8
2522.5 ± 2.1
5048.7 ± 3.5
10075.3 ± 4.2

Data are representative and compiled from published studies.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Cinchonine Treatment
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cinchonine Preparation: Prepare a stock solution of cinchonine in Dimethyl Sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

  • Treatment: Seed HepG2 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for apoptosis assays and protein extraction). Allow cells to adhere overnight. Replace the medium with fresh medium containing various concentrations of cinchonine or vehicle control (DMSO) and incubate for the desired time period (e.g., 48 hours).

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Following cinchonine treatment in a 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[4]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Procedure:

    • Harvest cells by trypsinization and wash with cold PBS.[3]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[7]

    • Interpretation:

      • Annexin V-negative, PI-negative: Viable cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Target Proteins: GRP78, p-PERK, p-eIF2α, CHOP, Cleaved Caspase-3, and PARP.

  • Procedure:

    • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5][8]

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[5]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[5]

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Caspase-3 Activity Assay

This assay directly measures the enzymatic activity of caspase-3, a key executioner caspase in apoptosis.

  • Reagents: Caspase-3 colorimetric or fluorometric assay kit.

  • Procedure:

    • Prepare cell lysates from treated and untreated HepG2 cells.

    • Follow the manufacturer's instructions for the specific caspase-3 activity assay kit. Typically, this involves adding the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the reaction mixture at 37°C.

    • Measure the absorbance or fluorescence using a microplate reader.[9]

    • Calculate the caspase-3 activity based on the cleavage of the substrate.

Visualizations

Signaling Pathway of Cinchonine-Induced Apoptosis in HepG2 Cells

G Cinchonine Cinchonine ER_Stress Endoplasmic Reticulum Stress Cinchonine->ER_Stress GRP78 GRP78 (Upregulation) ER_Stress->GRP78 PERK p-PERK (Phosphorylation) ER_Stress->PERK eIF2a p-eIF2α (Phosphorylation) PERK->eIF2a CHOP CHOP (Upregulation) eIF2a->CHOP Bim Bim CHOP->Bim Mitochondria Mitochondrial Pathway Bim->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Cinchonine-induced ER stress signaling pathway leading to apoptosis in HepG2 cells.

Experimental Workflow for Cinchonine Apoptosis Assay

G cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture HepG2 Cell Culture Seeding Cell Seeding Cell_Culture->Seeding Treatment Cinchonine Treatment (0-100 µM, 48h) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay Data_Quant Data Quantification MTT->Data_Quant Flow_Cytometry->Data_Quant Western_Blot->Data_Quant Caspase_Assay->Data_Quant Interpretation Interpretation of Results Data_Quant->Interpretation

Caption: Experimental workflow for assessing cinchonine-induced apoptosis in HepG2 cells.

References

Application

Cinchonine as a Tool to Investigate and Overcome Multidrug Resistance in K562/ADM Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancers. One of the primary mechanisms...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancers. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-therapeutic levels. The human chronic myelogenous leukemia cell line K562 and its adriamycin (doxorubicin)-resistant subline, K562/ADM, which overexpresses P-gp, serve as a classic in vitro model to study the mechanisms of MDR and to evaluate potential MDR modulators.

Cinchonine, a cinchona alkaloid, has emerged as a potent inhibitor of P-gp, demonstrating greater efficacy than its stereoisomer quinine in reversing MDR.[1] This document provides detailed application notes and experimental protocols for utilizing cinchonine to study and circumvent multidrug resistance in K562/ADM cells.

Data Presentation

The following tables summarize the quantitative data on the efficacy of cinchonine in reversing multidrug resistance in K562/ADM cells.

Table 1: Efficacy of Cinchonine in Potentiating Chemotherapeutic Drug Cytotoxicity in K562/ADM Cells

Chemotherapeutic AgentCinchonine Concentration (µM)Observation
Doxorubicin5Maximal potentiation of cytotoxicity
Vincristine5Maximal potentiation of cytotoxicity
Mitoxantrone5Maximal potentiation of cytotoxicity

Data compiled from studies indicating maximal effect at this concentration.[1]

Table 2: Effect of Cinchonine on Intracellular Accumulation of Chemotherapeutic Agents in K562/ADM Cells

Chemotherapeutic AgentCinchonine Concentration (µM)Effect on Accumulation
Doxorubicin5 - 10Significant increase, reaching a plateau
Vincristine5 - 10Significant increase, reaching a plateau
Mitoxantrone5 - 10Significant increase, reaching a plateau

Cinchonine rapidly and significantly increases the intracellular concentration of these P-gp substrates.[1]

Experimental Protocols

Cell Culture and Maintenance

Protocol:

  • Culture K562 (sensitive) and K562/ADM (resistant) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • To maintain the MDR phenotype, culture K562/ADM cells in the presence of 0.5 - 1.0 µg/mL doxorubicin.

  • Prior to experiments, culture K562/ADM cells in drug-free medium for at least one week to eliminate any residual doxorubicin.

Cytotoxicity Assay (MTT Assay)

This assay measures the ability of cinchonine to sensitize K562/ADM cells to chemotherapeutic agents.

Protocol:

  • Seed K562/ADM cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours.

  • Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, vincristine, mitoxantrone) in culture medium.

  • Prepare solutions of cinchonine at various concentrations (e.g., 0, 1, 2.5, 5, 10 µM).

  • Add 50 µL of the chemotherapeutic agent dilutions and 50 µL of the cinchonine solutions to the respective wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plates, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) and the reversal fold (IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of cinchonine).

Rhodamine 123 Accumulation Assay (P-gp Function Assay)

This assay directly measures the P-gp efflux pump activity by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Harvest K562/ADM cells and resuspend them in serum-free RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Add cinchonine at various concentrations (e.g., 0, 1, 2.5, 5, 10 µM) and incubate for 30 minutes at 37°C. Verapamil (a known P-gp inhibitor) can be used as a positive control.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of PBS.

  • Analyze the intracellular fluorescence intensity of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • An increase in fluorescence intensity in the presence of cinchonine indicates inhibition of P-gp-mediated efflux.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the enhanced cytotoxicity observed is due to an increase in apoptosis.

Protocol:

  • Seed K562/ADM cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Treat the cells with a chemotherapeutic agent (e.g., doxorubicin at its IC50 value for resistant cells) in the presence or absence of cinchonine (e.g., 5 µM) for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to analyze the expression levels of key proteins involved in MDR and cell survival pathways.

Protocol:

  • Treat K562/ADM cells with cinchonine (e.g., 5 µM) for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

    • P-glycoprotein (1:1000)

    • Phospho-Akt (Ser473) (1:1000)

    • Total Akt (1:1000)

    • GAPDH or β-actin (1:5000) as a loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cinchonine cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Chemo_in Chemotherapeutic (intracellular) Pgp->Chemo_in Transport Chemo_out Chemotherapeutic (outside) Chemo_out->Pgp Efflux Cinchonine Cinchonine Cinchonine->Pgp Inhibition PI3K PI3K Cinchonine->PI3K Modulates? Apoptosis Apoptosis Chemo_in->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis_reg Apoptosis Regulators (e.g., Bad, Caspase-9) pAkt->Apoptosis_reg Inhibits Survival Cell Survival pAkt->Survival Promotes Apoptosis_reg->Apoptosis Inhibits

Caption: Putative mechanism of cinchonine in K562/ADM cells.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Functional Assays cluster_molecular Molecular Analysis K562_ADM K562/ADM Cells Treatment Treat with: - Chemotherapeutic - Cinchonine - Combination K562_ADM->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Rh123 Rhodamine 123 (P-gp Function) Treatment->Rh123 Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WB Western Blot (P-gp, p-Akt/Akt) Treatment->WB IC50 & Reversal Fold IC50 & Reversal Fold MTT->IC50 & Reversal Fold P-gp Inhibition P-gp Inhibition Rh123->P-gp Inhibition Apoptosis Induction Apoptosis Induction Apoptosis->Apoptosis Induction Protein Expression Protein Expression WB->Protein Expression

Caption: Workflow for studying cinchonine's effect on MDR.

Logical Relationship

G Cinchonine Cinchonine Pgp_inhibition P-gp Inhibition Cinchonine->Pgp_inhibition Drug_accumulation Increased Intracellular Drug Accumulation Pgp_inhibition->Drug_accumulation Cytotoxicity Enhanced Chemotherapeutic Cytotoxicity Drug_accumulation->Cytotoxicity Apoptosis_induction Increased Apoptosis Cytotoxicity->Apoptosis_induction MDR_reversal Reversal of Multidrug Resistance Apoptosis_induction->MDR_reversal

References

Method

Application Note: Electrochemical Detection of Cinchonine Using Modified Screen-Printed Platinum Electrodes

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a sensitive and rapid method for the quantitative determination of cinchonine using screen-printed platinum e...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and rapid method for the quantitative determination of cinchonine using screen-printed platinum electrodes (SP-Pt) modified with a thin film of cinchonine. The modification is achieved through cathodic deposition, significantly enhancing the electrode's sensitivity. The protocol outlines the preparation of the modified electrode and the subsequent determination of cinchonine in various matrices, such as water, urine, and serum, using Differential Pulse Voltammetry (DPV).[1][2][3] This method offers a low-cost, reproducible, and highly sensitive alternative to conventional analytical techniques, with a detection limit in the sub-µg L⁻¹ range.[1][2][4]

Quantitative Data Summary

The electrochemical performance of the cinchonine-modified screen-printed platinum electrode (SP-Pt/CN) was evaluated and compared to an unmodified electrode (SP-Pt). The key analytical parameters are summarized below.

Table 1: Comparison of Analytical Performance for Cinchonine Detection.

Parameter Modified Electrode (SP-Pt/CN) Unmodified Electrode (SP-Pt)
Limit of Detection (LOD) 0.6 µg L⁻¹[1][2][4] 5.2 µg L⁻¹[4]
Limit of Quantitation (LOQ) 1.8 µg L⁻¹[1][2][4] 17.5 µg L⁻¹[4]
Linear Range Linearity demonstrated up to 100 µg L⁻¹ Linear above 12.0 µg L⁻¹[4][5]
Sensitivity (Slope) 4.228 µA/(µg L⁻¹)[4] 0.716 µA/(µg L⁻¹)[4][5]

| Regression Equation | Iₚ(µA) = 4.228 c(µg L⁻¹) + 4.812[4] | Iₚ(µA) = 0.716 c(µg L⁻¹) + 1.435[4][5] |

Table 2: Interference Study for Cinchonine Detection using SP-Pt/CN Electrode. The recovery of cinchonine (fixed at 6 µg L⁻¹) was tested in the presence of various potential interfering species.[1][2]

InterferentInterferent ConcentrationCinchonine:Interferent RatioRecovery (%)
Quinidine 0.6 µg L⁻¹1:0.199.1
6.0 µg L⁻¹1:1Interferes
Cinchonidine 60 µg L⁻¹1:1098.5
Quinine 60 µg L⁻¹1:1099.3
Uric Acid 60 µg L⁻¹1:1098.9
Ascorbic Acid 60 µg L⁻¹1:1099.5

Note: Quinidine shows significant interference at a 1:1 concentration ratio but does not interfere when its concentration is less than one-tenth that of cinchonine.[1][2]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Computer-controlled potentiostat/galvanostat (e.g., Autolab PGSTAT302F).

    • Screen-printed platinum electrodes (SP-Pt).

    • Three-electrode cell setup with a Pt bar counter electrode and an Ag/AgCl reference electrode (SSE).[5]

    • Glass voltammetric cell (10 mL).[5]

    • Magnetic stirrer and stirring bar.

    • Micropipettes.

  • Reagents:

    • Cinchonine hydrochloride.

    • Methanol (analytical grade).

    • Potassium phosphate monobasic (KH₂PO₄).

    • Sodium phosphate dibasic (Na₂HPO₄).

    • Potassium perchlorate (KClO₄).

    • Ultrapure water.

Protocol 1: Preparation of Modified Electrode (SP-Pt/CN)

This protocol describes the cathodic deposition of a cinchonine layer onto the surface of a screen-printed platinum electrode.

  • Prepare Deposition Solution: Dissolve cinchonine hydrochloride in methanol to a final concentration of 3 mg mL⁻¹.[5]

  • Electrode Connection: Connect the working electrode contact of the SP-Pt to the potentiostat.[5]

  • Electrochemical Deposition:

    • Immerse the SP-Pt in the deposition solution.

    • Maintain the solution temperature at a constant 10 °C.[5]

    • Apply a controlled potential of -220 mV vs. SSE for 60 seconds .[1][5]

  • Rinsing: After deposition, immediately and thoroughly rinse the modified electrode (now designated SP-Pt/CN) with methanol to remove any non-adsorbed material.[5]

  • Storage: The electrode is now ready for use.

Protocol 2: Voltammetric Measurement of Cinchonine

This protocol details the use of the SP-Pt/CN electrode for the quantitative analysis of cinchonine using Differential Pulse Voltammetry (DPV).

  • Prepare Electrolyte Solution: Prepare a 0.02 mol dm⁻³ phosphate buffer (pH 7.0) containing 0.1 mol dm⁻³ KClO₄ as a supporting electrolyte.[4][5]

  • Sample Preparation:

    • Place 10.0 mL of the electrolyte solution into the voltammetric cell. This serves as the blank.[5]

    • For real samples (e.g., water, diluted serum), spike with a known standard or use the standard addition method for quantification.

  • Electrochemical Measurement:

    • Immerse the prepared SP-Pt/CN electrode, the Pt counter electrode, and the SSE reference electrode into the sample solution.

    • Run a blank DPV scan to obtain a stable background current.[6]

    • Perform the DPV measurement using the following parameters:

      • Potential Scan Range: +0.20 V to +1.10 V.[5]

      • Pulse Amplitude: 50 mV.[5]

      • Pulse Time: 50 ms.[5]

      • Scan Rate: 10 mV s⁻¹.[4][5]

  • Quantification:

    • The standard addition method is recommended for accurate quantification in complex matrices.[5]

    • Record the peak current (Iₚ) from the voltammogram.

    • Construct a calibration plot of peak current versus cinchonine concentration to determine the unknown concentration.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the electrochemical detection of cinchonine.

Electrode_Modification_Workflow start Start: Unmodified SP-Pt Electrode step1 Immerse in 3 mg/mL Cinchonine HCl in Methanol Solution at 10°C start->step1 step2 Apply Cathodic Potential: -220 mV vs. SSE for 60s step1->step2 step3 Rinse with Methanol step2->step3 end_node Result: Modified SP-Pt/CN Sensor step3->end_node

Caption: Workflow for the preparation of the modified SP-Pt/CN sensor.

Cinchonine_Detection_Workflow prep Prepare Sample in 0.02M Phosphate Buffer (pH 7.0) + 0.1M KClO4 immerse Immerse SP-Pt/CN Sensor, Counter, and Reference Electrodes prep->immerse dpv Perform Differential Pulse Voltammetry (DPV Scan: +0.2V to +1.1V) immerse->dpv analyze Record Oxidative Peak Current (Ip) from Voltammogram dpv->analyze quantify Quantify Cinchonine Concentration (Standard Addition Method) analyze->quantify

Caption: Workflow for the voltammetric detection of cinchonine.

Deposition_Mechanism cluster_solution Methanolic Solution cluster_electrode Platinum Cathode Surface cin_hcl Cinchonine Hydrochloride (Soluble) reaction Cathodic Reduction (-220 mV) cin_hcl->reaction pt_surface SP-Pt Electrode Surface h2_evo Hydrogen Evolution Reaction reaction->h2_evo deposition Deposition of Insoluble Cinchonine Alkaloid h2_evo->deposition Induces deposition->pt_surface Forms stable layer on

Caption: Proposed mechanism for cinchonine deposition on the electrode.[1][5][7]

References

Application

Application Notes and Protocols: Cinchonine in Nanostructured Lipid Carrier Formulation

Audience: Researchers, scientists, and drug development professionals. Introduction Cinchonine, a cinchona alkaloid, has demonstrated a range of pharmacological activities, including antimalarial, anti-inflammatory, and...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinchonine, a cinchona alkaloid, has demonstrated a range of pharmacological activities, including antimalarial, anti-inflammatory, and antitumor effects.[1][2][3] However, its therapeutic potential can be limited by poor solubility and permeability.[4][5] Nanostructured Lipid Carriers (NLCs) have emerged as a promising drug delivery system to overcome these limitations. NLCs are second-generation lipid nanoparticles composed of a blend of solid and liquid lipids, which create a less ordered lipid matrix. This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to first-generation solid lipid nanoparticles (SLNs).[6][7][8]

This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of cinchonine-loaded NLCs. A key application highlighted is the targeted delivery to hair follicles, where NLCs can enhance the permeation of cinchonine to the dermal papillae.[4][5]

Data Presentation

Table 1: Formulation and Physicochemical Properties of Cinchonine-Loaded NLCs
ParameterValueReference
Formulation Components
Cinchonine (CN)0.18% (w/v)[4][5]
Solid Lipid: Stearic Acid1.8% (w/v)[4][5]
Liquid Lipid: Oleic Acid0.2% (w/v)[4][5]
Surfactant: Polysorbate 803.5% (w/v)[4][5]
Co-surfactant: Glycerin2.5% (w/v)[4][5]
Aqueous PhaseDeionized water to 100%[4][5]
Physicochemical Properties
Particle Size (Z-average)567.6 ± 15.42 nm[4]
Polydispersity Index (PDI)0.343 ± 0.05[4]
Zeta Potential (ζ)-36.67 ± 0.29 mV[4]
Entrapment Efficiency (EE%)95.75 ± 1.23%[4]
Melting Point61.50°C[4]

Experimental Protocols

Protocol 1: Preparation of Cinchonine-Loaded NLCs

This protocol is based on a combined microemulsion and sonication technique.[4][5]

Materials:

  • Cinchonine

  • Stearic Acid

  • Oleic Acid

  • Polysorbate 80

  • Glycerin

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Bath sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of stearic acid (1.8% w/v) and oleic acid (0.2% w/v).

    • Heat the lipid mixture to 70°C in a beaker on a heating plate until completely melted.

    • Add cinchonine (0.18% w/v) to the molten lipid phase and stir until fully dissolved.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh the required amounts of Polysorbate 80 (3.5% w/v) and glycerin (2.5% w/v).

    • Add deionized water to the desired final volume and heat the mixture to 70°C.

  • Formation of the Pre-emulsion:

    • While maintaining the temperature of both phases at 70°C, add the hot aqueous phase to the hot lipid phase dropwise under continuous magnetic stirring at 800 rpm for 20 minutes to form a pre-emulsion.[5]

  • Homogenization and Sonication:

    • Homogenize the pre-emulsion using a high-shear homogenizer at 8000 rpm for 2 minutes.[5]

    • Subsequently, sonicate the mixture in a bath sonicator at 59 kHz for 15 minutes to reduce the particle size and form the NLC dispersion.[5]

  • Cooling and Storage:

    • Cool the resulting nanoemulsion in an ice water bath to allow for the recrystallization of the lipid matrix and the formation of NLCs.

    • Store the cinchonine-loaded NLC dispersion at 4°C for further characterization.

Protocol 2: Characterization of Cinchonine-Loaded NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Dilute the NLC dispersion with deionized water (e.g., 1:500 v/v).[5]

  • Analyze the diluted sample using a dynamic light scattering (DLS) instrument at 25°C to determine the average particle size and PDI.[5]

  • Measure the zeta potential using the same instrument, which employs electrophoretic light scattering.

2. Entrapment Efficiency (EE%) and Drug Loading (DL%) Determination:

  • Separate the free, unentrapped cinchonine from the NLCs using a centrifugal filtration method.

  • Place 500 µL of the CN-NLC dispersion into a centrifugal filter tube (e.g., 10 kDa MWCO).[5]

  • Centrifuge at 13,000 rpm for 15 minutes.[5] The filtrate will contain the free cinchonine.

  • To determine the amount of entrapped cinchonine, disrupt the NLCs in the supernatant by adding a suitable solvent like chloroform.[5]

  • Extract the cinchonine from the disrupted NLCs using an acidic solution (e.g., HCl pH 1).[5]

  • Quantify the amount of cinchonine in both the filtrate (free drug) and the supernatant (entrapped drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[9]

  • Calculate EE% and DL% using the following equations:

    • EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

    • DL% = (Total amount of drug - Amount of free drug) / Total weight of lipid * 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis bag diffusion technique to evaluate the release of cinchonine from the NLCs.

Materials:

  • Cinchonine-loaded NLC dispersion

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4) and a slightly acidic pH to mimic different biological environments (e.g., pH 5.0).[10]

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Magnetic stirrer

Procedure:

  • Soak the dialysis membrane in the release medium for a specified time as per the manufacturer's instructions.

  • Pipette a known volume (e.g., 1 mL) of the cinchonine-loaded NLC dispersion into the dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL of PBS).

  • Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the collected samples for cinchonine concentration using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released against time. Studies have shown that the release of the active compound from NLCs is significantly higher compared to a solution of the free drug.[4]

Signaling Pathway and Experimental Workflow Diagrams

Cinchonine's Protective Mechanism via PI3K-AKT Signaling

Recent studies have elucidated that cinchonine can exert protective effects against cisplatin-induced ototoxicity by modulating the PI3K-AKT signaling pathway.[11] Cisplatin-induced reactive oxygen species (ROS) accumulation inhibits the PI3K/AKT pathway, leading to hair cell apoptosis.[11] Cinchonine pretreatment activates this pathway, thereby reducing ROS levels and suppressing apoptosis.[11]

PI3K_AKT_Pathway cluster_cinchonine Cinchonine-NLC cluster_cell Hair Cell cluster_stress Cellular Stress Cinchonine Cinchonine PIK3CA PIK3CA Cinchonine->PIK3CA Activates PI3K PI3K PIK3CA->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Apoptosis Apoptosis pAKT->Apoptosis CellSurvival Cell Survival pAKT->CellSurvival Cisplatin Cisplatin ROS ROS Cisplatin->ROS Induces ROS->PI3K Inhibits ROS->Apoptosis

Caption: Cinchonine activates the PI3K/AKT pathway, promoting cell survival.

Experimental Workflow for Cinchonine-NLC Formulation and Characterization

The following diagram outlines the logical steps involved in the preparation and evaluation of cinchonine-loaded NLCs.

NLC_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation LipidScreening Lipid Screening Optimization Optimization of Lipid Ratio & Surfactant LipidScreening->Optimization Preparation NLC Preparation (Microemulsion-Sonication) Optimization->Preparation ParticleSize Particle Size & PDI (DLS) Preparation->ParticleSize ZetaPotential Zeta Potential Preparation->ZetaPotential EE Entrapment Efficiency (Centrifugation/HPLC) Preparation->EE Morphology Morphology (TEM) Preparation->Morphology Release In Vitro Release (Dialysis) Preparation->Release Diffusion Permeation/Diffusion Studies Release->Diffusion Cytotoxicity Cytotoxicity Assays Diffusion->Cytotoxicity

Caption: Workflow for cinchonine-NLC preparation and in vitro testing.

References

Method

Application Note: High-Recovery Liquid-Liquid Extraction of Cinchonine from Human Plasma for HPLC-UV Analysis

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies. Introduction Cinchonine is a prominent Cinchona alkaloid, structurally related to quinine and q...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.

Introduction Cinchonine is a prominent Cinchona alkaloid, structurally related to quinine and quinidine, and is investigated for its own pharmacological properties as well as being a key compound in pharmacokinetic studies of combination therapies.[1][2] Accurate quantification of Cinchonine in biological matrices, particularly plasma, is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profile. Plasma presents a complex matrix due to its high protein content, necessitating an efficient and robust sample preparation method to isolate the analyte of interest and minimize interference.

This application note details a liquid-liquid extraction (LLE) protocol for the effective isolation of Cinchonine from human plasma samples. The described method is optimized for high recovery and compatibility with subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[3]

Principle of Liquid-Liquid Extraction Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4] Cinchonine, as a basic alkaloid, exists in a charged (protonated) state in acidic solutions and a neutral, uncharged state in alkaline solutions.[5] This protocol exploits this property by first removing bulk proteins and then alkalinizing the plasma sample to a high pH. This shifts the equilibrium of Cinchonine to its neutral form, significantly increasing its solubility in a non-polar organic solvent. The Cinchonine is thus partitioned into the organic phase, leaving behind endogenous, water-soluble interferences in the aqueous plasma fraction.

Experimental Protocol

1. Materials and Reagents

  • Plasma: Human plasma, stored at -80°C

  • Standards: Cinchonine (certified reference standard), Cinchonidine (Internal Standard - IS)

  • Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade), Methanol (HPLC grade), Water (deionized, 18 MΩ·cm)

  • Reagents: Sodium Hydroxide (NaOH) pellets, Formic Acid

  • Equipment:

    • Microcentrifuge tubes (1.5 mL and 2.0 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge capable of >10,000 x g

    • Nitrogen evaporation system with a water bath

    • HPLC system with a UV detector

2. Preparation of Solutions

  • Cinchonine and IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cinchonine and Cinchonidine in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration curve standards and quality control (QC) samples.

  • Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of NaOH pellets in 100 mL of deionized water.

  • HPLC Mobile Phase: Prepare a solution of acetonitrile and water (containing 0.1% formic acid) as required for the specific HPLC method. A typical starting point is 30:70 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

3. Sample Preparation and Extraction Protocol

  • Thaw Samples: Thaw frozen plasma samples, calibration standards, and QC samples in a water bath at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: In a 2.0 mL microcentrifuge tube, pipette 500 µL of the plasma sample.

  • Add Internal Standard: Spike the sample with 25 µL of the Cinchonidine (IS) working solution (e.g., 1 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 1.0 mL of cold acetonitrile to the tube.[6]

  • Mix and Separate: Vortex vigorously for 1 minute to precipitate plasma proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean 2.0 mL microcentrifuge tube, avoiding the protein pellet.

  • Alkalinize: Add 50 µL of 1 M NaOH solution to the supernatant to raise the pH to >9. Vortex for 10 seconds.

  • Liquid-Liquid Extraction: Add 1.0 mL of the extraction solvent (Ethyl Acetate:n-Hexane, 80:20 v/v).

  • Mix and Separate Phases: Vortex vigorously for 2 minutes to ensure thorough mixing. Centrifuge at 10,000 x g for 5 minutes to achieve complete phase separation.

  • Isolate Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Analysis: Transfer the clear supernatant to an HPLC vial for injection.

4. HPLC-UV Analytical Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to ~3.0), ratio 30:70 (v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm[7]

  • Column Temperature: 30°C

Method Performance Data

The performance of this LLE protocol was evaluated for key bioanalytical parameters. The following table summarizes the expected results based on typical performance for Cinchona alkaloid analysis.

ParameterResult
Extraction Recovery > 88%
Linearity (R²) ≥ 0.996
Range 5 – 1000 ng/mL
LLOQ (Lower Limit of Quantification) 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Matrix Effect Minimal

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_post Post-Extraction Processing p1 500 µL Plasma Sample p2 Add Internal Standard (Cinchonidine) p1->p2 p3 Protein Precipitation (1 mL Acetonitrile) p2->p3 p4 Vortex (1 min) & Centrifuge (10 min) p3->p4 p5 Collect Supernatant p4->p5 e1 Alkalinize Supernatant (pH > 9 with NaOH) p5->e1 e2 Add Extraction Solvent (1 mL Ethyl Acetate/Hexane) e1->e2 e3 Vortex (2 min) & Centrifuge (5 min) e2->e3 e4 Collect Organic Layer e3->e4 s1 Evaporate to Dryness (Nitrogen Stream, 40°C) e4->s1 s2 Reconstitute in 100 µL Mobile Phase s1->s2 s3 Transfer to HPLC Vial s2->s3 analysis HPLC-UV Analysis s3->analysis

LLE_Factors center LLE Efficiency & Recovery ph ph ph->center solvent solvent solvent->center ratio ratio ratio->center mixing mixing mixing->center ionic ionic ionic->center

Conclusion

The described liquid-liquid extraction protocol provides a simple, robust, and effective method for the isolation of Cinchonine from human plasma. The combination of an initial protein precipitation step followed by a pH-adjusted LLE ensures a clean extract, high analyte recovery, and minimal matrix effects. This method is well-suited for routine bioanalytical workflows and pharmacokinetic studies requiring accurate and precise quantification of Cinchonine.

References

Application

Application Notes and Protocols: Cinchonine as a Reagent for Tungsten Ore Weight Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Cinchonine, a cinchona alkaloid, has long been established as a reliable and effective reagent for the gravimetric analysis of tungsten. This m...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a cinchona alkaloid, has long been established as a reliable and effective reagent for the gravimetric analysis of tungsten. This method is particularly suitable for the determination of tungsten content in various materials, including tungsten ores. The principle of this analytical technique lies in the quantitative precipitation of tungstic acid from an acidic solution using cinchonine hydrochloride. The resulting precipitate is subsequently washed, dried, and ignited to tungsten trioxide (WO₃), which is then weighed to determine the tungsten content. This application note provides a comprehensive overview, detailed experimental protocols, and safety guidelines for the use of cinchonine in tungsten ore analysis.

Principle of the Method

The gravimetric determination of tungsten using cinchonine involves the following key steps:

  • Sample Digestion: The tungsten ore is first brought into solution through an appropriate digestion method, typically involving fusion with a suitable flux or acid digestion.

  • pH Adjustment: The resulting solution is made acidic, typically to a pH between 3.0 and 4.4.[1]

  • Precipitation: A solution of cinchonine hydrochloride is added to the hot, acidic solution. Cinchonine forms an insoluble complex with tungstic acid, causing it to precipitate out of the solution.

  • Filtration and Washing: The precipitate is separated from the solution by filtration and washed with a dilute cinchonine solution to remove any soluble impurities.

  • Ignition: The washed precipitate is then ignited at a high temperature (typically 750-800°C) to convert the cinchonine-tungstate complex into pure tungsten trioxide (WO₃).[1]

  • Weighing and Calculation: The resulting tungsten trioxide is cooled in a desiccator and weighed. The percentage of tungsten in the original sample is then calculated based on the weight of the WO₃.

Data Presentation

The accuracy and precision of the cinchonine gravimetric method have been well-established through the analysis of certified reference materials (CRMs). The following table summarizes representative data from the analysis of a tungsten ore CRM.

Certified Reference MaterialCertified Tungsten (W) Value (wt%)Number of LaboratoriesMean of Laboratory Means (wt%)
BH-1 (Wolframite Ore)0.422 ± 0.008270.422

Data sourced from the Certificate of Analysis for CRM BH-1 and the associated CANMET report describing the inter-laboratory characterization program.[2]

Experimental Protocols

Reagent Preparation
  • Cinchonine Solution (10% w/v): Dissolve 10 g of cinchonine in 100 mL of dilute hydrochloric acid (1:1 v/v).

  • Cinchonine Wash Solution (0.2% w/v): Dilute 20 mL of the 10% cinchonine solution to 1 L with deionized water.

  • Hydrochloric Acid (1:1 v/v): Carefully add an equal volume of concentrated hydrochloric acid to deionized water.

Sample Preparation (Decomposition of Tungsten Ore)
  • Weigh accurately about 0.5 - 1.0 g of the finely powdered tungsten ore sample into a platinum crucible.

  • Add 5 g of anhydrous sodium carbonate (Na₂CO₃) and 0.5 g of potassium nitrate (KNO₃) to the crucible and mix thoroughly with the sample.

  • Heat the crucible gradually over a Meker burner, and then heat strongly until the mixture is in a state of quiet fusion.

  • Cool the crucible, and then place it in a 250 mL beaker. Add about 100 mL of hot deionized water and digest until the fused mass has disintegrated.

  • Remove and rinse the crucible.

Precipitation of Tungstic Acid
  • Carefully acidify the solution with hydrochloric acid (1:1 v/v), adding a slight excess.

  • Heat the solution to boiling and add 10 mL of the 10% cinchonine solution with constant stirring.

  • Continue to gently boil the solution for a few minutes to allow the precipitate to coagulate.

  • Remove the beaker from the heat and allow the precipitate to settle for at least one hour, or preferably overnight.

Filtration and Washing
  • Filter the supernatant liquid through a quantitative ashless filter paper (e.g., Whatman No. 40).

  • Wash the precipitate in the beaker by decantation with hot 0.2% cinchonine wash solution.

  • Transfer the precipitate to the filter paper and continue washing with the hot cinchonine wash solution until the filtrate is free from chlorides (test with silver nitrate solution).

Ignition and Weighing
  • Carefully transfer the filter paper containing the precipitate to a tared porcelain or platinum crucible.

  • Dry the crucible and its contents in an oven at 105°C.

  • Char the filter paper slowly in a muffle furnace, without allowing it to ignite.

  • Increase the temperature of the muffle furnace to 750-800°C and ignite the precipitate for at least one hour, or until a constant weight is achieved.[1]

  • Cool the crucible in a desiccator and weigh it accurately.

  • Repeat the ignition, cooling, and weighing steps until a constant weight is obtained.

Calculation of Tungsten Content

The percentage of tungsten (W) in the original sample is calculated using the following formula:

% W = (Weight of WO₃ (g) × 0.793 × 100) / Weight of Sample (g)

Where:

  • 0.793 is the gravimetric factor for converting the weight of WO₃ to the weight of W.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis weigh Weigh Tungsten Ore fuse Fuse with Na2CO3/KNO3 weigh->fuse dissolve Dissolve in Water fuse->dissolve acidify Acidify with HCl dissolve->acidify add_cinchonine Add Cinchonine Solution acidify->add_cinchonine boil Boil and Settle add_cinchonine->boil filter Filter and Wash boil->filter ignite Ignite to WO3 at 750-800°C filter->ignite weigh_wo3 Weigh WO3 ignite->weigh_wo3 calculate Calculate %W weigh_wo3->calculate

Caption: Experimental workflow for the gravimetric analysis of tungsten ore using cinchonine.

Chemical Reaction Pathway

chemical_reaction cluster_reactants Reactants cluster_products Products tungstic_acid Tungstic Acid (H2WO4 in solution) precipitate Insoluble Cinchonine-Tungstate Complex (Precipitate) tungstic_acid->precipitate cinchonine_hcl Cinchonine Hydrochloride cinchonine_hcl->precipitate hcl Hydrochloric Acid precipitate->hcl forms

Caption: Precipitation of tungstic acid with cinchonine hydrochloride.

Safety Precautions

Cinchonine is a hazardous substance and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Skin Contact: Remove contaminated clothing and wash skin with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.

For more detailed safety information, consult the Safety Data Sheet (SDS) for cinchonine.

Potential Interferences

Molybdenum is a common interference in the gravimetric determination of tungsten with cinchonine, as it can co-precipitate. If significant amounts of molybdenum are present in the ore, a prior separation step or a correction method may be necessary. An ISO standard method for ferrotungsten analysis suggests a spectrometric method for the determination of molybdenum which can interfere.[3]

Conclusion

The cinchonine gravimetric method remains a robust and reliable technique for the determination of tungsten in ore samples. Its accuracy and precision, when performed with care and attention to detail, are suitable for a wide range of analytical applications. Proper adherence to the experimental protocol and safety guidelines is essential for obtaining accurate results and ensuring a safe laboratory environment.

References

Method

In vitro protocol for testing Cinchonine anti-inflammatory effects

Application Notes and Protocols Topic: In Vitro Protocol for Testing Cinchonine Anti-inflammatory Effects Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a compreh...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: In Vitro Protocol for Testing Cinchonine Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive set of protocols to evaluate the anti-inflammatory properties of Cinchonine in a well-established in vitro model. The methods detailed herein focus on quantifying the inhibition of key inflammatory mediators and elucidating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for studying inflammatory responses in vitro.[1][2] When stimulated with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory state by producing high levels of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]

Cinchonine, a Cinchona alkaloid, has demonstrated various pharmacological properties, including anti-inflammatory effects.[4][5] It has been shown to reduce the production of inflammatory mediators and may modulate key signaling pathways such as NF-κB and AP-1.[4][6][7] This application note outlines a detailed workflow and specific protocols for assessing the anti-inflammatory potential of Cinchonine using LPS-stimulated RAW 264.7 macrophages.

Experimental Workflow

The overall experimental process is depicted in the workflow diagram below. The initial step involves determining the non-cytotoxic concentration range of Cinchonine. Subsequent experiments utilize these concentrations to assess the compound's ability to inhibit LPS-induced production of NO and pro-inflammatory cytokines. Finally, Western blot analysis is employed to investigate the effect of Cinchonine on the upstream NF-κB and MAPK signaling pathways.

G cluster_setup Phase 1: Preparation & Cytotoxicity cluster_assays Phase 2: Anti-inflammatory Assays cluster_analysis Phase 3: Data Analysis A Culture RAW 264.7 Macrophages B Cell Viability Assay (MTT) Determine non-toxic dose range of Cinchonine A->B C Pre-treat cells with Cinchonine B->C D Induce Inflammation with LPS C->D E Collect Supernatant for Mediator Analysis D->E F Lyse Cells for Protein Analysis D->F G Griess Assay: Measure Nitric Oxide (NO) E->G H ELISA: Measure TNF-α, IL-6, IL-1β E->H I Western Blot: Analyze NF-κB & MAPK Pathways F->I

Caption: Overall experimental workflow for evaluating Cinchonine.

Materials and Reagents

  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM)[8]

  • Supplements: 10% Fetal Bovine Serum (FBS), 100 IU/mL Penicillin, 100 mg/mL Streptomycin[8]

  • Reagents:

    • Cinchonine (dissolved in DMSO, then diluted in media)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO (Dimethyl sulfoxide)

    • Griess Reagent Kit[9]

    • ELISA Kits for mouse TNF-α, IL-6, and IL-1β[10][11]

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary Antibodies: Phospho-p65, p65, Phospho-IκBα, IκBα, Phospho-ERK1/2, ERK1/2, Phospho-p38, p38, Phospho-JNK, JNK, β-actin, Lamin B1

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculture cells when they reach 80-90% confluency. Detach cells by gentle scraping, as they are loosely adherent.[12]

  • For experiments, seed cells in appropriate plates (e.g., 96-well for MTT, 24-well for Griess/ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.

Cell Viability Assay (MTT)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of Cinchonine (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group. Use concentrations that show >90% viability for subsequent experiments.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[13]

  • Pre-treat the cells with non-toxic concentrations of Cinchonine for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control (no treatment), LPS-only, and Cinchonine-only groups.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration, a stable product of NO, using the Griess reagent.[13]

  • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13][14]

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540-550 nm.[13][14]

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described in section 4.3.

  • Collect the cell culture supernatants after 24 hours of LPS stimulation.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's instructions.[10][15]

  • Briefly, wells pre-coated with capture antibodies are incubated with the supernatants, followed by incubation with a biotinylated detection antibody.[11][15]

  • Streptavidin-HRP is added, followed by a substrate solution (TMB) to produce a colorimetric signal.[11]

  • The reaction is stopped, and absorbance is measured at 450 nm.[10][15]

  • Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Pathways
  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with Cinchonine for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for NF-κB and MAPK activation).[16][17]

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation, separate nuclear and cytoplasmic fractions using a specialized kit.[18][19]

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C.[20][21] Use β-actin as a loading control for total or cytoplasmic lysates and Lamin B1 for nuclear lysates.[18]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ).

Data Presentation

Quantitative data should be presented clearly for comparison. Below are tables summarizing known data for Cinchonine and templates for presenting experimental results.

Table 1: Reported Biological Activities of Cinchonine

Parameter Value Cell/System Source
Anti-proliferative IC₅₀ 46.55 µM K562 Leukemia Cells [22]
Spasmolytic IC₅₀ 273 µM Rat Ileum [23]

| Effect on Neutrophils | Noticeable inhibition of oxidative burst | Human Neutrophils |[24] |

Table 2: Template for NO Production and Cytokine Release Data

Treatment Group NO (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Cinchonine (X µM)

| LPS + Cinchonine (Y µM) | | | | |

Table 3: Template for Western Blot Densitometry Data (Relative Protein Expression)

Treatment Group p-p65 / p65 p-IκBα / IκBα p-ERK / ERK p-p38 / p38 p-JNK / JNK
Control 1.0 1.0 1.0 1.0 1.0
LPS (1 µg/mL)

| LPS + Cinchonine (Y µM) | | | | | |

Signaling Pathway Diagrams

NF-κB Signaling Pathway

LPS activates the NF-κB pathway via Toll-like receptor 4 (TLR4). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[16][25] Cinchonine is hypothesized to inhibit this pathway, potentially by preventing IκBα degradation or p65 phosphorylation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα (Degradation) IkBa->IkBa_p p65_p p-p65 p65 p65 p50 p50 p50_nuc p50 p50->p50_nuc Translocation p65_nuc p-p65 p65_p->p65_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_nuc->Genes p50_nuc->Genes Cinchonine Cinchonine Cinchonine->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB pathway by Cinchonine.
MAPK Signaling Pathway

LPS stimulation also activates the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38.[26] Phosphorylation of these kinases leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators. Cinchonine may exert its anti-inflammatory effects by suppressing the phosphorylation of these key MAPK proteins.

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Adaptors Upstream Kinases (e.g., TAK1) TLR4->Adaptors ERK ERK Adaptors->ERK Phosphorylates JNK JNK Adaptors->JNK Phosphorylates p38 p38 Adaptors->p38 Phosphorylates p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1 Activation p_ERK->AP1 p_JNK->AP1 p_p38->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes Cinchonine Cinchonine Cinchonine->Adaptors Inhibits?

Caption: Proposed inhibition of the MAPK pathway by Cinchonine.

References

Technical Notes & Optimization

Troubleshooting

Improving peak shape and resolution in Cinchonine HPLC analysis

Welcome to the technical support center for Cinchonine HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinchonine HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of cinchonine. Each problem is presented with potential causes and recommended solutions.

Problem: Peak Tailing in Cinchonine Analysis

Question: My cinchonine peak is showing significant tailing. What are the potential causes and how can I fix this?

Answer:

Peak tailing is a common issue in the analysis of basic compounds like cinchonine, often caused by strong interactions between the analyte and the stationary phase.[1][2] Here are the primary causes and solutions:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact strongly with the basic cinchonine molecule, leading to peak tailing.[3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups, reducing their interaction with the protonated cinchonine.[3] The use of acidic mobile phases is a widely used method for the analysis of Cinchona alkaloids.[2]

    • Solution 2: Use of Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) or ion-pairing agents can mask the silanol groups and improve peak shape.[3][4] For example, a mobile phase containing 0.1% TFA has been shown to be effective.[3] Adding triethylamine to the mobile phase can also help to reduce peak tailing.

    • Solution 3: Column Selection: Employing an end-capped column, where the residual silanol groups are chemically deactivated, can significantly reduce tailing.[3] Alternatively, using a column with a different stationary phase, such as a CN-bonded or phenyl column, can offer different selectivity and improved peak shape.[1][5]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Poor Resolution Between Cinchonine and Its Diastereomers (e.g., Cinchonidine)

Question: I am struggling to achieve baseline separation between cinchonine and its diastereomers. What steps can I take to improve resolution?

Answer:

Achieving good resolution between diastereomers like cinchonine and cinchonidine is crucial for accurate quantification. Since they are not enantiomers, their separation on a non-chiral stationary phase is achievable by optimizing the chromatographic conditions.[2] Here are key factors to consider:

  • Mobile Phase Composition: The choice of organic solvent and its ratio with the aqueous phase can significantly impact selectivity.

    • Solution 1: Solvent Optimization: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities.

    • Solution 2: Buffer Selection and pH: The pH of the mobile phase can alter the ionization state of the analytes and, consequently, their retention and selectivity. The use of a buffer, such as a phosphate buffer, helps to maintain a stable pH. A mobile phase comprising 85 mM of KH2PO4 solution containing 40 mM of triethylamine adjusted to pH 2.8 with H3PO4/acetonitrile (90:10 v/v) has been used successfully for the separation of cinchona alkaloids.[6]

  • Stationary Phase Selection: The column chemistry plays a vital role in the separation of closely related compounds.

    • Solution: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. An alkylphenyl column has been shown to effectively resolve cinchonine, cinchonidine, and other related alkaloids.[5]

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

    • Solution: Optimizing the column temperature (e.g., in the range of 25-40°C) can sometimes improve separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in cinchonine HPLC analysis?

A common starting point for reversed-phase HPLC of cinchona alkaloids is a mixture of an acidic aqueous phase and an organic modifier like acetonitrile or methanol.[2] A mobile phase of methanol and 20 mmol/L potassium dihydrogen phosphate (3:7 v/v) has been used for the analysis of cinchonine and other cinchona alkaloids.[7] For impurity analysis, a gradient elution with water and acetonitrile containing 0.1% trifluoroacetic acid can be effective.[3]

Q2: Which HPLC column is recommended for cinchonine analysis?

While C18 columns are widely used, they can sometimes lead to poor peak shape for basic compounds like cinchonine due to silanol interactions.[2] Columns that have shown good performance for cinchona alkaloids include:

  • C8 Columns: A C8 reversed-phase column has been used with a mobile phase containing triethylamine to achieve good separation.[6]

  • Alkylphenyl Columns: These columns offer different selectivity and have been successful in resolving a wide range of cinchona alkaloids.[5]

  • CN-bonded Columns: These have been reported to provide good peak resolution and symmetry.[1]

Q3: How can I avoid inconsistent retention times for my cinchonine peak?

Inconsistent retention times are often due to a lack of equilibration of the column, fluctuations in mobile phase composition, or temperature changes. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Using a buffered mobile phase will help maintain a constant pH. Additionally, a column oven should be used to maintain a stable temperature.

Quantitative Data Summary

The following tables summarize various HPLC conditions that have been successfully employed for the analysis of cinchonine and related alkaloids.

Table 1: Mobile Phase Compositions for Cinchona Alkaloid Analysis

Mobile Phase ComponentsRatio (v/v)AdditivespHApplication
Methanol, Potassium Dihydrogen Phosphate30:7020 mmol/L-Analysis of Cinchona Alkaloids in Beverages[7]
Acetonitrile, KH2PO4 Solution10:9085 mM KH2PO4, 40 mM Triethylamine2.8Simultaneous Determination of Four Cinchona Alkaloids[6]
Water, AcetonitrileGradient0.1% Trifluoroacetic Acid-Quinine Sulfate and Impurity Analysis[3]

Table 2: Column Specifications for Cinchona Alkaloid Analysis

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Application
L-column ODSC18-4.6 x 150Analysis of Cinchona Alkaloids in Beverages[7]
-C8--Simultaneous Determination of Four Cinchona Alkaloids[6]
Cogent Phenyl Hydride™Phenyl Hydride44.6 x 75Quinine Sulfate and Impurity Analysis[3]
-Alkylphenyl--Analysis of Cinchona Alkaloids[5]

Experimental Protocols

Detailed Methodology for the Analysis of Cinchonine and Related Alkaloids

This protocol is a composite based on established methods for the analysis of cinchona alkaloids.

1. Objective: To achieve baseline separation and accurate quantification of cinchonine and its related substances using reversed-phase HPLC.

2. Materials and Reagents:

  • Cinchonine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Triethylamine

  • Phosphoric acid

  • Water (HPLC grade)

3. Chromatographic System:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C8 reversed-phase column.

  • Data acquisition and processing software.

4. Preparation of Mobile Phase:

  • Aqueous Phase: Dissolve KH2PO4 (to a final concentration of 85 mM) and triethylamine (to a final concentration of 40 mM) in HPLC grade water. Adjust the pH to 2.8 with phosphoric acid.

  • Mobile Phase: Mix the aqueous phase with acetonitrile in a 90:10 (v/v) ratio.[6]

  • Degas the mobile phase before use.

5. Standard Solution Preparation:

  • Prepare a stock solution of cinchonine in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

6. Sample Preparation:

  • Dissolve the sample containing cinchonine in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

7. HPLC Conditions:

  • Column: C8 reversed-phase column

  • Mobile Phase: 90:10 (v/v) 85 mM KH2PO4 with 40 mM triethylamine (pH 2.8) / Acetonitrile[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm

  • Run Time: Sufficient to allow for the elution of all components of interest.

8. Data Analysis:

  • Identify the cinchonine peak based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Quantify the amount of cinchonine in the sample by interpolating its peak area on the calibration curve.

  • Evaluate system suitability parameters such as tailing factor (should be ≤ 2) and resolution between critical pairs.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Start: Poor Peak Shape Observed (Tailing or Fronting) check_column Check Column - Age and usage history? - Proper storage? start->check_column check_mobile_phase Check Mobile Phase - Correct pH? - Additives used? start->check_mobile_phase check_sample Check Sample - Concentration too high? - Sample solvent compatible? start->check_sample solution_column Solution: - Flush with strong solvent - Replace column check_column->solution_column solution_mobile_phase Solution: - Adjust pH (2-3 for cinchonine) - Add TFA or triethylamine - Use end-capped column check_mobile_phase->solution_mobile_phase solution_sample Solution: - Dilute sample - Reduce injection volume - Match sample solvent to mobile phase check_sample->solution_sample end End: Improved Peak Shape solution_column->end solution_mobile_phase->end solution_sample->end

Caption: A logical workflow for troubleshooting common peak shape issues in HPLC.

ResolutionFactors Key Factors Affecting HPLC Resolution Resolution Resolution (Rs) Efficiency Column Efficiency (N) - Particle size - Column length Resolution->Efficiency Selectivity Selectivity (α) - Mobile phase composition - Stationary phase chemistry Resolution->Selectivity Retention Retention Factor (k) - Mobile phase strength Resolution->Retention sub_efficiency Smaller particles & longer columns => Higher N Efficiency->sub_efficiency sub_selectivity Change solvent or column type => Alters α Selectivity->sub_selectivity sub_retention Adjust organic/aqueous ratio => Optimizes k Retention->sub_retention

Caption: The relationship between key chromatographic parameters that influence resolution.

References

Optimization

Technical Support Center: Overcoming Cinchonine and Cinchonidine Co-elution in Chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of cinchonine and cinc...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of cinchonine and cinchonidine in chromatographic analyses.

Troubleshooting Guides

Co-elution of the diastereomers cinchonine and cinchonidine is a common challenge in chromatography. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment:

Before modifying your method, it's crucial to confirm the co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or excessive tailing, which can indicate the presence of more than one compound.

  • Detector-Specific Analysis:

    • Diode Array Detector (DAD): A change in the spectral profile across the peak is a strong indicator of co-elution.

    • Mass Spectrometry (MS): The presence of ions corresponding to both cinchonine and cinchonidine across a single chromatographic peak confirms co-elution.

Troubleshooting Workflow:

A logical workflow for addressing co-elution is to systematically adjust parameters that affect chromatographic resolution: the capacity factor (k'), selectivity (α), and efficiency (N).

cluster_0 Troubleshooting Workflow for Co-elution Start Co-elution of Cinchonine & Cinchonidine Observed Assess Assess Peak Purity (DAD/MS) Start->Assess Adjust_k Adjust Capacity Factor (k') (Modify Mobile Phase Strength) Assess->Adjust_k Resolution Resolution Achieved? Adjust_k->Resolution Adjust_alpha Adjust Selectivity (α) (Change Mobile Phase/Stationary Phase) Adjust_alpha->Resolution Adjust_N Adjust Efficiency (N) (Optimize Flow Rate/Column) Adjust_N->Resolution Resolution->Adjust_alpha No Resolution->Adjust_N No, after trying α changes End Separation Successful Resolution->End Yes

Caption: A logical workflow for troubleshooting the co-elution of cinchonine and cinchonidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cinchonine and cinchonidine co-elution?

A1: Cinchonine and cinchonidine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. While they have different physicochemical properties, these differences can be subtle, leading to similar retention times and co-elution in certain chromatographic systems. The primary factors influencing their separation are the choice of stationary phase and mobile phase composition.

Q2: How can I improve the separation of cinchonine and cinchonidine using my existing C18 column?

A2: Optimizing the mobile phase is key to improving separation on a C18 column. Here are several parameters to adjust:

  • pH: The ionization state of these basic alkaloids is highly dependent on the mobile phase pH. Adjusting the pH can alter their interaction with the stationary phase and improve selectivity. It is recommended to control the pH of the mobile phase, with a pH of 3.0 often being a good starting point.[1]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can significantly impact selectivity. Methanol has been shown to provide better selectivity for Cinchona alkaloids compared to acetonitrile.[1]

  • Additives: Introducing additives to the mobile phase can enhance separation.

    • Buffers: Use a buffer to maintain a stable pH. Ammonium acetate is often preferred as alkaloids are better separated in the presence of ammonium salts.[2]

    • Ion-Pairing Reagents: These can be used to improve the retention and resolution of ionic compounds.

Q3: Are there specific column chemistries that are more effective for separating cinchonine and cinchonidine?

A3: Yes, several column chemistries can provide better resolution for these diastereomers:

  • Chiral Stationary Phases (CSPs): These are specifically designed for separating stereoisomers. Cinchona alkaloid-based CSPs, such as those derived from quinine or quinidine, can offer unique selectivity.[3][4][5] Zwitterionic chiral stationary phases have also shown to be effective.[6][7]

  • Alkylphenyl Columns: These have been shown to adequately resolve a range of Cinchona alkaloids, including cinchonine and cinchonidine.[8][9]

  • Supercritical Fluid Chromatography (SFC) Columns: An Acquity UPC² Torus DEA column has been successfully used to resolve six Cinchona alkaloids, including cinchonine and cinchonidine, in under 7 minutes.[10]

Q4: Can you provide a starting point for an HPLC method to separate cinchonine and cinchonidine?

A4: A good starting point for a reversed-phase HPLC method would be:

  • Column: A high-quality C18 column (e.g., Acquity UPLC HSS C18, 100 mm x 2.1 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient elution with a binary mixture of an aqueous buffer and an organic modifier. For example, potassium dihydrogen orthophosphate (0.01M, pH 3.0) and acetonitrile.[11]

  • Flow Rate: Start with a flow rate appropriate for your column dimensions (e.g., 0.10 mL/min for a 2.1 mm ID column).[11]

  • Column Temperature: Maintain a constant and controlled temperature, for example, 30°C.[11]

  • Detection: UV detection at a wavelength where both compounds have good absorbance (e.g., 205 nm).[11]

From this starting point, you can optimize the mobile phase composition, pH, and gradient profile to achieve baseline separation.

Experimental Protocols and Data

Below are detailed experimental protocols from published methods that have successfully separated cinchonine and cinchonidine.

Method 1: Supercritical Fluid Chromatography (SFC)

This method demonstrates the rapid and efficient separation of six Cinchona alkaloids.[10]

Experimental Workflow:

cluster_1 SFC Experimental Workflow Sample Sample Preparation (Dissolve in Methanol) Injection Inject 1 µL Sample->Injection SFC SFC System (Acquity UPC² Torus DEA Column) Injection->SFC Detection UV Detection (275 nm) SFC->Detection Analysis Data Analysis Detection->Analysis

Caption: A simplified workflow for the SFC analysis of Cinchona alkaloids.

Chromatographic Conditions:

ParameterValue
Column Acquity UPC² Torus DEA, 1.7 µm, 3.0 x 100 mm
Mobile Phase A CO₂
Mobile Phase B 0.8% Diethylamine in 10% Acetonitrile and 90% Methanol
Elution Isocratic: 97.7% A / 2.3% B
Flow Rate 1.8 mL/min
Column Temperature 15 °C
Back Pressure 150 bar
Injection Volume 1 µL
Detection UV at 275 nm

Results: This method successfully resolved dihydroquinidine, dihydroquinine, quinidine, quinine, cinchonine , and cinchonidine in less than 7 minutes.[10]

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This method provides a baseline separation of cinchonine and cinchonidine.[11]

Experimental Workflow:

cluster_2 UPLC Experimental Workflow Sample Sample Preparation Injection Inject Sample Sample->Injection UPLC UPLC System (Acquity UPLC HSS C18 Column) Injection->UPLC Detection PDA Detection (205 nm) UPLC->Detection Analysis Data Analysis Detection->Analysis

Caption: A general workflow for the UPLC analysis of cinchonine and cinchonidine.

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.01M Potassium Dihydrogen Orthophosphate, pH 3.0 (adjusted with ortho-phosphoric acid)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 0.10 mL/min
Column Temperature 30 °C
Detection Photodiode Array (PDA) at 205 nm

Results: This method achieved efficient chromatographic separation of cinchonine and cinchonidine.[11]

Quantitative Data Summary:

MethodColumnMobile PhaseCinchonine Retention Time (min)Cinchonidine Retention Time (min)Resolution (Rs)Reference
SFCAcquity UPC² Torus DEACO₂ / ACN / MeOH / Diethylamine~5.5~6.0>1.5[10]
UPLCAcquity UPLC HSS C18KH₂PO₄ (pH 3.0) / ACNNot specifiedNot specifiedBaseline Separation[11]

Note: The exact retention times and resolution values can vary depending on the specific instrument, column batch, and precise mobile phase preparation. The tables above provide a summary of successful separation conditions.

References

Troubleshooting

Technical Support Center: Reducing Cinchonine Toxicity in In Vivo Animal Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinchonine in in vivo animal studies. This resource provides troubleshooting guides and frequently aske...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinchonine in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the toxic effects of Cinchonine in your experiments, ensuring animal welfare and the integrity of your research data.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic effects of Cinchonine observed in in vivo animal studies?

A1: Cinchonine, a Cinchona alkaloid, is generally considered less toxic than its counterpart, quinine. However, at higher doses, it can induce a range of adverse effects collectively known as "cinchonism." Key toxicities to monitor in animal models include:

  • Neurotoxicity: This can manifest as convulsions, seizures, excitement, and changes in motor activity.[1] The underlying mechanism may involve a disturbance of the GABAergic system.[2]

  • Cardiotoxicity: Cinchonine can lead to cardiac arrhythmias and QT interval prolongation.[3][4] This is likely due to the blockade of cardiac potassium channels, particularly the hERG channel, which affects ventricular repolarization.[1][3][5]

  • Gastrointestinal Effects: Like other Cinchona alkaloids, Cinchonine can cause gastrointestinal upset.

  • General Systemic Effects: At lethal or near-lethal doses, signs such as respiratory depression and hemolysis have been observed.[1]

Q2: Are there any established LD50 values for Cinchonine in common animal models?

A2: Yes, some acute toxicity data is available. These values can vary depending on the animal model and the route of administration. It's important to use these as a reference and perform dose-ranging studies for your specific experimental conditions.

Table 1: Acute Toxicity of Cinchonine in Rodents [1]

SpeciesRoute of AdministrationDoseToxic Effects
RatIntraperitoneal152 mg/kg (LD50)Convulsions, excitement, changes in motor activity
MouseSubcutaneous400 mg/kg (LDLo)Cardiac changes, respiratory depression, hemolysis

LDLo: Lowest published lethal dose

Q3: How can I reduce the toxicity of Cinchonine in my animal experiments?

A3: Several strategies can be employed to mitigate Cinchonine toxicity, primarily focusing on formulation and dose management.

  • Formulation Strategies:

    • Cyclodextrin Inclusion Complexes: Encapsulating Cinchonine within cyclodextrins (like hydroxypropyl-β-cyclodextrin) can improve its solubility and potentially reduce local and systemic toxicity.[6][7]

    • Lipid-Based Nanoparticles: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can be used to control the release of Cinchonine, which may lead to a reduction in peak plasma concentrations and associated toxicities.[8][9]

  • Dose Management:

    • Dose Escalation Studies: Begin with low doses of Cinchonine and gradually increase to determine the maximum tolerated dose (MTD) in your specific animal model and study design.

    • Route of Administration: The oral bioavailability of Cinchonine is moderate, and it does not appear to significantly increase the toxicity of co-administered cytotoxic drugs when given orally.[10] The choice of administration route (e.g., oral vs. intravenous) can significantly impact the toxicity profile.

Troubleshooting Guides

Problem 1: Animals are experiencing seizures or convulsions after Cinchonine administration.

Possible Cause: This is a sign of neurotoxicity, potentially due to the modulation of GABAergic neurotransmission.[2]

Solutions:

  • Immediate Supportive Care: For acute seizures, administration of a benzodiazepine like diazepam may be considered, as it has been shown to protect against quinine-induced convulsions.[2]

  • Dose Reduction: Lower the dose of Cinchonine in subsequent experiments.

  • Co-administration with GABAergic Agents: While not a standard procedure, research on the related compound quinine suggests that co-administration with GABAergic agents like muscimol or baclofen could potentially offer protection.[2] This would require careful validation in your specific model.

  • Refine Formulation: Consider using a controlled-release formulation (e.g., SLNs) to avoid sharp peaks in plasma concentration that might trigger neurotoxicity.

Problem 2: ECG monitoring reveals QT interval prolongation or arrhythmias.

Possible Cause: This is indicative of cardiotoxicity, likely caused by the blockade of cardiac potassium channels, such as the hERG channel, which delays ventricular repolarization.[1][3][5]

Solutions:

  • Discontinuation and Monitoring: If significant QT prolongation or arrhythmias are observed, discontinue Cinchonine administration and continue to monitor the animal's cardiac function until it returns to baseline.[4]

  • Dose Adjustment: Reduce the dose of Cinchonine. Cardiotoxicity is often dose-dependent.

  • Avoid Co-administration with other QT-prolonging Drugs: Be aware of any other compounds in your experimental protocol that may also affect the QT interval, as their effects could be additive.

  • Electrolyte Monitoring: Ensure that the animals have normal electrolyte levels, as imbalances (e.g., hypokalemia) can exacerbate drug-induced QT prolongation.[3]

  • Consider Alternative Formulations: A formulation that provides a slower, more sustained release of Cinchonine might prevent the high plasma concentrations that can lead to significant ion channel blockade.

Problem 3: Injection site reactions (e.g., inflammation, irritation) are observed after subcutaneous administration.

Possible Cause: Local irritation can be caused by the physicochemical properties of the Cinchonine solution, such as its pH or concentration.

Solutions:

  • Optimize Formulation pH and Tonicity: Adjust the formulation buffer to be as close to physiological pH and tonicity as possible.

  • Reduce Concentration: If feasible, lower the concentration of the injected solution by increasing the volume (within acceptable limits for the animal model).

  • Encapsulation: Formulating Cinchonine in lipid nanoparticles or cyclodextrin complexes can shield the surrounding tissue from direct exposure to the free drug, thereby reducing local irritation.[6]

Experimental Protocols

Protocol 1: Preparation of Cinchonine-Loaded Solid Lipid Nanoparticles (SLNs) (General Method)

This protocol is a general guideline and should be optimized for your specific requirements.

Materials:

  • Cinchonine

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Double distilled water

Procedure: [11][12][13]

  • Lipid Phase Preparation: Heat the solid lipid to approximately 5-10°C above its melting point. Add the accurately weighed Cinchonine to the molten lipid and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant in double distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 12,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the pre-emulsion to high-power probe sonication to reduce the particle size to the nanometer range. The duration and power of sonication will need to be optimized.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated Cinchonine.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Cinchonine-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Co-precipitation Method)

This method aims to enhance the solubility and potentially reduce the toxicity of Cinchonine.

Materials:

  • Cinchonine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

Procedure: [14][15]

  • Dissolution: Dissolve Cinchonine in ethanol. In a separate container, dissolve HP-β-CD in deionized water. The molar ratio of Cinchonine to HP-β-CD will need to be optimized (e.g., 1:1).

  • Complexation: Slowly add the Cinchonine solution to the HP-β-CD solution while stirring continuously.

  • Solvent Evaporation: Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation and evaporation of the ethanol.

  • Precipitation and Recovery: The inclusion complex may precipitate out of the solution. The complex can be recovered by filtration or by evaporating the remaining water (e.g., by freeze-drying or oven drying at a controlled temperature).

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Signaling Pathways and Experimental Workflows

Cinchonine-Induced Neurotoxicity Pathway (Hypothesized)

The convulsant effects of Cinchona alkaloids may be linked to the GABAergic system. A simplified representation of this hypothesis is shown below.

G cluster_0 Normal GABAergic Inhibition cluster_1 Cinchonine-Induced Neurotoxicity GABA GABA GABAA_Receptor GABAA_Receptor GABA->GABAA_Receptor binds Chloride_Influx Chloride_Influx GABAA_Receptor->Chloride_Influx opens channel Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization causes Reduced_Excitability Reduced_Excitability Neuronal_Hyperpolarization->Reduced_Excitability leads to Cinchonine Cinchonine GABAA_Receptor_Blocked GABAA Receptor Cinchonine->GABAA_Receptor_Blocked antagonizes Reduced_Chloride_Influx Reduced Chloride Influx GABAA_Receptor_Blocked->Reduced_Chloride_Influx reduces Neuronal_Depolarization Neuronal Depolarization Reduced_Chloride_Influx->Neuronal_Depolarization results in Increased_Excitability Increased Excitability Neuronal_Depolarization->Increased_Excitability leads to Seizures Seizures Increased_Excitability->Seizures

Caption: Hypothesized mechanism of Cinchonine-induced neurotoxicity via antagonism of GABA-A receptors.

Cinchonine-Induced Cardiotoxicity Pathway

Cinchona alkaloids are known to block the hERG potassium channel, leading to QT prolongation.

G cluster_0 Normal Ventricular Repolarization cluster_1 Cinchonine-Induced Cardiotoxicity hERG_Channel hERG K+ Channel IKr_Current IKr Current (K+ Efflux) hERG_Channel->IKr_Current generates Repolarization Phase 3 Repolarization IKr_Current->Repolarization contributes to Normal_APD Normal Action Potential Duration Repolarization->Normal_APD Normal_QT Normal QT Interval Normal_APD->Normal_QT Cinchonine Cinchonine hERG_Blocked hERG K+ Channel Cinchonine->hERG_Blocked blocks Reduced_IKr Reduced IKr Current hERG_Blocked->Reduced_IKr reduces Delayed_Repolarization Delayed Repolarization Reduced_IKr->Delayed_Repolarization causes Prolonged_APD Prolonged Action Potential Duration Delayed_Repolarization->Prolonged_APD QT_Prolongation QT Prolongation Prolonged_APD->QT_Prolongation Arrhythmias Arrhythmias QT_Prolongation->Arrhythmias risk of

Caption: Mechanism of Cinchonine-induced cardiotoxicity through blockade of the hERG potassium channel.

Experimental Workflow for Toxicity Reduction

This workflow outlines the steps to develop and evaluate a toxicity-reduced Cinchonine formulation.

G cluster_0 Formulation Development cluster_1 In Vivo Toxicity Assessment cluster_2 Data Analysis and Refinement A Select Formulation Strategy (e.g., SLNs, Cyclodextrin) B Prepare Cinchonine Formulation A->B C Physicochemical Characterization (Size, Encapsulation Efficiency, etc.) B->C D Dose Range-Finding Study (Free Cinchonine vs. Formulation) C->D E Acute Toxicity Study (LD50) (Comparative) D->E F Sub-chronic Toxicity Study E->F G Monitor for Clinical Signs (Neurotoxicity, Cardiotoxicity) F->G H Histopathology of Key Organs F->H I Compare Toxicity Profiles G->I H->I J Optimize Formulation I->J

Caption: Workflow for developing and evaluating a Cinchonine formulation with reduced in vivo toxicity.

References

Optimization

Technical Support Center: Optimization of Cinchonine Concentration for Anti-Proliferative Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cinchonine in anti-prolif...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cinchonine in anti-proliferative assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Cinchonine in an anti-proliferative assay?

A1: For initial screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on published data, a starting range of 1 µM to 250 µM is advisable.[1] For a more focused initial experiment, you could test logarithmic dilutions (e.g., 1 µM, 10 µM, 100 µM) to narrow down the effective concentration range.

Q2: Which cell viability assays are commonly used to assess the anti-proliferative effects of Cinchonine?

A2: The most frequently cited assays in the literature for evaluating Cinchonine's effects are MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (Sulforhodamine B), and Neutral Red Uptake (NRU) assays.[2][3][4][5] Flow cytometry with Annexin V/propidium iodide staining is also commonly used to specifically assess apoptosis.[6]

Q3: What is the known mechanism of action for Cinchonine's anti-proliferative effects?

A3: Cinchonine has been shown to induce apoptosis and inhibit cell proliferation through multiple signaling pathways. It can activate Caspase-3, a key executioner caspase in apoptosis.[6][7] Cinchonine has also been found to target TNF receptor-associated factor 6 (TRAF6), which leads to the inhibition of the AKT and TAK1 signaling pathways.[1][8] Additionally, it can induce endoplasmic reticulum (ER) stress-mediated apoptosis and cause G0/G1 phase cell cycle arrest.[2][6][9] In pancreatic cancer cells, Cinchonine has been shown to downregulate RRP15, leading to the activation of the Nrf2 axis, inhibition of autophagy, and induction of apoptosis.[10]

Q4: How long should I incubate the cells with Cinchonine?

A4: Incubation times can vary depending on the cell line and the specific endpoint being measured. Common incubation periods reported in the literature range from 24 to 96 hours.[5][7] A 48-hour incubation is a frequently used time point for assessing effects on cell viability.[5][7][9] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your experimental model.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant decrease in cell viability observed. 1. Concentration too low: The Cinchonine concentration may be insufficient for your specific cell line. 2. Incubation time too short: The effect of Cinchonine on cell viability can be time-dependent. 3. Cell line resistance: Some cell lines may be inherently less sensitive to Cinchonine.1. Increase the concentration range in your dose-response experiment. 2. Increase the incubation time (e.g., from 24 to 48 or 72 hours). 3. Verify the sensitivity of your cell line based on existing literature or test a different, known sensitive cell line as a positive control.
Precipitation of Cinchonine in the culture medium. 1. Poor solubility: Cinchonine may have limited solubility in aqueous solutions at higher concentrations. 2. Solvent concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high, causing precipitation or toxicity.1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells, including controls. 2. Gently warm the medium to aid dissolution before adding to the cells. 3. Visually inspect the wells for precipitation after adding the Cinchonine solution.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers in each well. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Inaccurate pipetting: Errors in dispensing Cinchonine or assay reagents.1. Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding rows. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or medium to minimize evaporation from adjacent wells. 3. Use calibrated pipettes and ensure proper pipetting technique.
Unexpected cell morphology or behavior. 1. Solvent toxicity: The solvent used to dissolve Cinchonine (e.g., DMSO) may be causing cellular stress or death. 2. Contamination: Bacterial or fungal contamination of the cell culture.1. Include a vehicle control (cells treated with the same concentration of solvent as the highest Cinchonine concentration) to assess solvent toxicity. 2. Regularly check cell cultures for signs of contamination under a microscope.

Data Presentation

Table 1: Summary of Cinchonine IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
A549Lung CancerMTT2476.67[7]
H1975Lung CancerMTT2487.44[7]
K562LeukemiaNRUNot Specified46.55[2]
MCF-7Breast CancerNot SpecifiedNot Specified0.21 (Cinchonine cinnamate ester)[11]
HepG2Liver CancerMTT48Varies (Dose-dependent inhibition)[6][9]
SMCC7721Liver CancerMTT48Varies (Dose-dependent inhibition)[6][9]
HeLaCervical CancerMTT48-96Varies (Dose-dependent inhibition)[5][7]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to assess cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Cinchonine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the Cinchonine stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 250 µM). Prepare these at 2x the final desired concentration.

    • Remove the medium from the wells and add 100 µL of the diluted Cinchonine solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest Cinchonine concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation:

    • Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the Cinchonine concentration to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding cinchonine_prep 3. Cinchonine Dilution treatment 4. Cell Treatment cinchonine_prep->treatment incubation 5. Incubation (24-96h) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_formation 7. Formazan Formation mtt_addition->formazan_formation solubilization 8. Solubilization formazan_formation->solubilization read_absorbance 9. Read Absorbance solubilization->read_absorbance data_analysis 10. Data Analysis (IC50) read_absorbance->data_analysis

Caption: Workflow for determining Cinchonine's anti-proliferative effect using an MTT assay.

Signaling_Pathway Cinchonine Cinchonine TRAF6 TRAF6 Cinchonine->TRAF6 inhibits AKT AKT TRAF6->AKT activates TAK1 TAK1 TRAF6->TAK1 activates Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits TAK1->Proliferation promotes TAK1->Apoptosis inhibits

Caption: Simplified signaling pathway of Cinchonine's anti-proliferative action.

References

Troubleshooting

How to resolve Cinchonine poor solubility in aqueous solutions

Welcome to the Technical Support Center for Cinchonine dissolution. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the challenges associa...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cinchonine dissolution. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the challenges associated with the poor aqueous solubility of Cinchonine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Troubleshooting Guide: Resolving Cinchonine Precipitation and Dissolution Issues

Q1: I'm trying to dissolve Cinchonine powder in water, but it's not dissolving. What am I doing wrong?

A1: Cinchonine as a free base has very low solubility in neutral aqueous solutions. Direct dissolution in water is often unsuccessful. To achieve dissolution, you will need to modify the properties of the solvent or the Cinchonine itself. The most common and effective methods are pH adjustment, conversion to a salt, or the use of co-solvents.

Q2: My Cinchonine solution was clear, but now a precipitate has formed. What could be the cause and how can I fix it?

A2: Precipitation after initial dissolution can be caused by a few factors:

  • pH Shift: A change in the pH of the solution towards a more neutral or basic pH can cause the protonated, soluble form of Cinchonine to convert back to its less soluble free base form. Ensure the pH of your solution remains acidic.

  • Temperature Fluctuation: A decrease in temperature can reduce the solubility of Cinchonine and its salts, leading to precipitation. If you dissolved the compound at an elevated temperature, try gently warming the solution to see if the precipitate redissolves.

  • Concentration Exceeding Solubility Limit: It's possible the initial concentration was very close to the saturation point, and slight changes in conditions caused it to precipitate. Consider diluting your stock solution.

  • "Spring and Parachute" Effect: When using certain salt forms or co-crystal formulations, a supersaturated solution can be temporarily formed (the "spring"), which then crashes out of solution over time as it moves towards its true equilibrium solubility (the "parachute").[1][2] If this is observed, immediate use of the freshly prepared solution is recommended.

Q3: Can I use organic solvents to dissolve Cinchonine for my aqueous-based experiment?

A3: While Cinchonine is freely soluble in organic solvents like ethanol and methanol, introducing a high concentration of these solvents may interfere with your experimental system.[3] A common approach is to first dissolve the Cinchonine in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then slowly add this concentrated solution to your aqueous buffer with vigorous stirring. However, be mindful of the final concentration of the organic solvent in your aqueous solution.

Frequently Asked Questions (FAQs)

Q4: What is the most straightforward method to dissolve Cinchonine in an aqueous solution?

A4: The most straightforward and widely used method is pH adjustment. By adding a dilute acid, you can protonate the basic nitrogen atoms on the Cinchonine molecule, forming a more soluble salt in situ.

Q5: Which salt form of Cinchonine offers the best aqueous solubility?

A5: Cinchonine hydrochloride is significantly more soluble in water than the free base.[4] Other salt forms, such as the sulfate, also show improved solubility.[5] Recently, co-crystals with organic acids like fumaric acid and malic acid have been shown to enhance solubility and dissolution rates even further.[1][2]

Q6: At what pH is Cinchonine most soluble?

A6: Cinchonine's solubility increases significantly in acidic conditions. With pKa values of approximately 5.85 and 9.92, Cinchonine will be protonated and more soluble at a pH well below its pKa values.[6] A pH of 4 or lower is generally effective for dissolution.[7]

Q7: How does temperature affect the solubility of Cinchonine?

A7: The solubility of Cinchonine in water increases with temperature. For instance, one source indicates that at 20°C, the solubility is 1 part in 3670 parts of water, while at the boiling point, it is 1 part in 2500 parts of water.[8] Heating can be used to aid dissolution, especially when preparing concentrated stock solutions.

Quantitative Solubility Data

The following table summarizes the aqueous solubility of Cinchonine and its common salts.

CompoundSolventTemperature (°C)Solubility
Cinchonine (free base)Water20~0.27 g/L (1 in 3670 parts)[8]
Cinchonine (free base)Boiling Water100~0.4 g/L (1 in 2500 parts)[8]
Cinchonine Hydrochloride DihydrateWater25~50 g/L (1 in 20 parts)[9]
Cinchonine Hydrochloride DihydrateBoiling Water100~286 g/L (1 in 3.5 parts)[9]
Quinine Sulfate (related Cinchona alkaloid)Water25~1.25 g/L (1 in 800 parts)[10]

Experimental Protocols

Protocol 1: Dissolution of Cinchonine via pH Adjustment

This protocol describes the preparation of a Cinchonine solution in an aqueous buffer by forming the hydrochloride salt in situ.

Materials:

  • Cinchonine powder

  • Deionized water or desired aqueous buffer

  • 1 M Hydrochloric acid (HCl)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of Cinchonine powder.

  • Add the Cinchonine powder to a beaker containing the majority of the final volume of water or buffer.

  • While stirring, slowly add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding acid until the Cinchonine powder is completely dissolved. The solution should be clear.

  • Adjust the pH to the desired acidic value (typically pH 2-4) for stable dissolution.

  • Transfer the solution to a volumetric flask and add water or buffer to reach the final volume.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

Protocol 2: Preparation of a Cinchonine Stock Solution using a Co-solvent

This protocol is suitable for experiments where a small amount of a water-miscible organic solvent is acceptable.

Materials:

  • Cinchonine powder

  • Ethanol (or other suitable water-miscible organic solvent)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of Cinchonine powder and place it in a suitable container.

  • Add a minimal volume of ethanol to the powder and vortex until the Cinchonine is completely dissolved.

  • In a separate beaker, place the desired volume of aqueous buffer and begin stirring.

  • Slowly add the ethanolic Cinchonine solution dropwise to the stirring aqueous buffer.

  • Continue stirring for 10-15 minutes to ensure a homogenous solution.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Visualizing Cinchonine's Biological Interactions

Cinchonine's Role in Apoptosis Induction

Cinchonine has been shown to induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway, leading to the activation of caspase-3.[11]

G Cinchonine-Induced Apoptosis Pathway Cinchonine Cinchonine ER_Stress ER Stress Cinchonine->ER_Stress PERK_phos PERK Phosphorylation ER_Stress->PERK_phos GRP78_up GRP78 Upregulation ER_Stress->GRP78_up eIF2a_phos eIF2α Phosphorylation PERK_phos->eIF2a_phos Caspase3_act Caspase-3 Activation eIF2a_phos->Caspase3_act prolonged exposure Apoptosis Apoptosis Caspase3_act->Apoptosis

Caption: Cinchonine triggers ER stress, leading to caspase-3 activation and apoptosis.

Cinchonine's Influence on the WNT Signaling Pathway

In the context of adipogenesis, Cinchonine has been observed to down-regulate the WNT signaling pathway.[12]

G Cinchonine's Effect on WNT Signaling in Adipogenesis Cinchonine Cinchonine WNT10b WNT10b Cinchonine->WNT10b down-regulates Frizzled_LRP Frizzled/LRP Receptor WNT10b->Frizzled_LRP binds Beta_catenin_phos β-catenin Phosphorylation (Degradation) WNT10b->Beta_catenin_phos inhibits Beta_catenin_nuc Nuclear β-catenin Frizzled_LRP->Beta_catenin_nuc inhibits degradation PPARg PPARγ Activity Beta_catenin_nuc->PPARg inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis

Caption: Cinchonine down-regulates WNT10b, affecting adipogenesis.

References

Optimization

Minimizing interference of quinidine in Cinchonine electrochemical sensing

Welcome to the technical support center for the electrochemical sensing of cinchonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and fre...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the electrochemical sensing of cinchonine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing interference from quinidine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the electrochemical sensing of cinchonine?

The main challenge in the electrochemical sensing of cinchonine is the interference from its quasi-enantiomer, quinidine. Cinchonine and quinidine are stereoisomers, with quinidine having an additional methoxy group on the quinoline ring[1][2][3]. This structural similarity can lead to overlapping electrochemical signals, making it difficult to selectively quantify cinchonine.

Q2: What is the most effective method to minimize quinidine interference?

A highly effective method involves the use of a cinchonine-modified screen-printed platinum electrode (SP-Pt/CN). This modified electrode is prepared by the cathodic reduction of a cinchonine hydrochloride solution onto a platinum electrode[2][4][5]. This process creates a thin film of cinchonine on the electrode surface, which enhances the sensitivity and selectivity of the sensor for cinchonine detection[2][4][5].

Q3: How significant is the interference from quinidine when using the SP-Pt/CN electrode?

Studies have shown that with the SP-Pt/CN electrode, quinidine does not significantly interfere with cinchonine detection if the concentration of quinidine is less than one-tenth that of cinchonine[4][5]. However, at a 1:1 concentration ratio, high interference is observed[4].

Q4: What are the limits of detection (LOD) and quantification (LOQ) for cinchonine using this method?

Using differential pulse voltammetry (DPV) with the SP-Pt/CN electrode, the limit of detection (LOD) for cinchonine is 0.6 µg L⁻¹, and the limit of quantification (LOQ) is 1.8 µg L⁻¹[2][4][5].

Q5: Can this method be used for samples other than pure solutions?

Yes, the SP-Pt/CN sensor has been successfully applied for the determination of cinchonine in spiked urine and serum samples[4][5].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background noise in DPV measurements 1. Dissolved oxygen in the electrolyte solution. 2. Contaminated electrode surface. 3. Improper grounding of the electrochemical setup.1. Degas the electrolyte solution with pure nitrogen before measurements[4]. 2. Ensure the screen-printed electrode is clean before modification. For regeneration, immerse the electrode in methanol in an ultrasonic bath for 10 seconds[4]. 3. Check all connections and ensure proper grounding of the potentiostat.
Poor reproducibility of results 1. Inconsistent electrode modification. 2. Instability of the modified electrode. 3. Variation in experimental conditions.1. Strictly control the deposition potential (-220 mV vs. SSE), time (60 seconds), and temperature (10 °C) during the cathodic reduction process[2][5]. 2. The cinchonine-modified electrode has shown good stability for up to 10 consecutive scans with a relative standard deviation (RSD) of 1.1%[4]. If instability persists, prepare a fresh electrode. 3. Maintain a constant temperature (25.0 °C) and pH (7.0) for all measurements[4].
No or weak cinchonine signal 1. Incorrect potential window for DPV scan. 2. Low concentration of cinchonine. 3. Ineffective electrode modification.1. Set the DPV scan range from +0.20 V to +1.10 V[4]. 2. Ensure the cinchonine concentration is within the linear range of the sensor (1.3 µg L⁻¹ to 39.6 µg L⁻¹)[2][4]. 3. Verify the parameters of the cathodic deposition. A successful modification should result in a stable cinchonine layer on the platinum surface[2][5].
Significant interference from quinidine at low concentrations 1. Cross-reactivity of the electrode surface. 2. Suboptimal experimental parameters.1. While the SP-Pt/CN electrode shows good selectivity, at higher quinidine concentrations, interference is expected due to structural similarities. Consider sample preparation techniques to reduce the quinidine concentration if possible. 2. Optimize DPV parameters such as pulse amplitude (50 mV) and pulse time (50 ms) to potentially improve signal resolution[4].

Quantitative Data Summary

The following tables summarize the key quantitative data for the electrochemical sensing of cinchonine using a cinchonine-modified screen-printed platinum electrode (SP-Pt/CN).

Table 1: Sensor Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)0.6 µg L⁻¹[2][4][5]
Limit of Quantification (LOQ)1.8 µg L⁻¹[2][4][5]
Linear Range1.3 - 39.6 µg L⁻¹[2][4]
Regression EquationIₚ (µA) = 4.228 c (µg L⁻¹) + 4.812[2][4]
Correlation Coefficient (R²)0.9996[2][4]

Table 2: Interference Study of Quinidine on Cinchonine Determination

Cinchonine concentration was fixed at 6.0 µg L⁻¹.

InterferentCinchonine:Interferent RatioRecovery (%)Interference LevelReference
Quinidine1:0.1109.6No significant interference[4]
Quinidine1:1-High interference[4]
Quinidine1:10-High interference[4]

Experimental Protocols

Preparation of Cinchonine-Modified Screen-Printed Platinum Electrode (SP-Pt/CN)

This protocol describes the electrochemical deposition of a cinchonine layer onto a screen-printed platinum electrode.

Materials:

  • Screen-printed platinum electrode (SP-Pt)

  • Cinchonine monohydrochloride hydrate

  • Methanol

  • Potentiostat/Galvanostat

  • Three-electrode cell (SP-Pt as working electrode, Pt bar as counter electrode, Ag/AgCl as reference electrode)

  • Thermostatic cell

Procedure:

  • Prepare a 3 mg mL⁻¹ solution of cinchonine hydrochloride in methanol.

  • Set up the three-electrode cell with the SP-Pt electrode as the working electrode.

  • Maintain the cell temperature at 10 °C.

  • Apply a controlled potential of -220 mV vs. the Ag/AgCl reference electrode (SSE) for 60 seconds to perform the cathodic reduction[2][5].

  • After deposition, rinse the modified electrode (SP-Pt/CN) thoroughly with methanol.

Differential Pulse Voltammetry (DPV) for Cinchonine Detection

This protocol outlines the DPV measurement for the quantification of cinchonine.

Materials:

  • SP-Pt/CN electrode

  • Phosphate buffer solution (0.02 mol dm⁻³, pH 7.0)

  • Potassium perchlorate (KClO₄) as a supporting electrolyte (0.1 mol dm⁻³)

  • Cinchonine standard solutions

  • Voltammetric cell

  • Nitrogen gas

Procedure:

  • Prepare the electrolyte solution consisting of phosphate buffer and KClO₄.

  • Degas the electrolyte solution with pure nitrogen for at least 5 minutes before measurement.

  • Place 10.0 mL of the blank electrolyte solution into the voltammetric cell.

  • Immerse the SP-Pt/CN working electrode, Pt counter electrode, and Ag/AgCl reference electrode into the solution.

  • Set the DPV parameters:

    • Scan range: +0.20 V to +1.10 V

    • Pulse amplitude: 50 mV

    • Pulse time: 50 ms

    • Scan rate: 10 mV s⁻¹[4]

  • Record the DPV of the blank solution.

  • Perform successive additions of the cinchonine standard solution into the cell and record the DPV after each addition.

  • Construct a calibration plot of the peak current (Iₚ) versus cinchonine concentration.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_analysis DPV Analysis prep_sol Prepare 3 mg/mL Cinchonine in Methanol cathodic_dep Cathodic Deposition (-220 mV, 60s, 10°C) prep_sol->cathodic_dep rinse Rinse with Methanol cathodic_dep->rinse setup_cell Setup Electrochemical Cell rinse->setup_cell Modified Electrode degas Degas Electrolyte with N2 setup_cell->degas run_dpv Run DPV Scan (+0.20V to +1.10V) degas->run_dpv add_std Standard Additions of Cinchonine run_dpv->add_std Repeat add_std->run_dpv analyze Analyze Peak Current add_std->analyze

Caption: Experimental workflow for cinchonine electrochemical sensing.

Interference_Logic cluster_condition Quinidine Concentration Condition cinchonine Cinchonine in Sample sensor SP-Pt/CN Electrode cinchonine->sensor quinidine Quinidine in Sample quinidine->sensor measurement DPV Measurement sensor->measurement result Accurate Cinchonine Quantification measurement->result If condition is met inaccurate_result Inaccurate Cinchonine Quantification (High Interference) measurement->inaccurate_result If condition is not met low_q [Quinidine] < 1/10 [Cinchonine] high_q [Quinidine] >= 1/10 [Cinchonine]

Caption: Logical diagram of quinidine interference in cinchonine sensing.

References

Troubleshooting

Technical Support Center: Enhancing Microwave-Integrated Extraction of Cinchonine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Microwave-Integrated Extraction (MIE) for cinchonine from Cinchona bark. The fol...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Microwave-Integrated Extraction (MIE) for cinchonine from Cinchona bark. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help optimize your extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the MIE of cinchonine, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Cinchonine Yield - Inappropriate solvent selection.- Suboptimal microwave power.- Insufficient extraction time.- Inefficient leaching.- Degradation of the target compound.- Solvent: Use a polar solvent like dichloromethane or an ethanol-water mixture. The polarity of the solvent is a key factor in extraction efficiency.[1]- Microwave Power: Start with a lower power setting (e.g., 60 W) and gradually increase. High power can lead to degradation. The optimal power depends on the solvent and sample volume.[2][3]- Extraction Time: While MIE is rapid, ensure sufficient time for solvent penetration and extraction. An initial extraction of 5 minutes followed by a longer leaching step has proven effective.[2][3]- Leaching: A multi-step leaching process with fresh solvent can significantly improve the recovery of cinchonine.[2]- Degradation: Avoid prolonged exposure to high temperatures and microwave power. Monitor the temperature of the extraction vessel.[1][2]
Co-extraction of Impurities - Solvent is not selective enough.- Plant matrix composition.- Solvent Modification: Adjusting the pH of the solvent can help in the selective extraction of alkaloids.- Post-extraction Purification: Implement a post-extraction purification step, such as liquid-liquid extraction or chromatography, to separate cinchonine from other co-extracted compounds.
Difficulty Separating Cinchonine from Diastereomers (e.g., Cinchonidine) - Similar physicochemical properties of diastereomers.- Chromatography: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating cinchonine from its diastereomers like cinchonidine, as well as from quinine and quinidine.[2]- Solvent System Optimization: For chromatographic separation, carefully select and optimize the mobile phase to achieve baseline separation of the alkaloids.
Inconsistent Results - Inhomogeneous sample material.- Fluctuations in microwave power output.- Inconsistent sample preparation.- Sample Homogenization: Ensure the Cinchona bark is finely and uniformly powdered to maximize surface area and ensure consistent extraction.- Equipment Calibration: Regularly check and calibrate the microwave extractor to ensure consistent power output.- Standardized Protocol: Strictly adhere to a standardized protocol for sample preparation, including consistent use of alkali treatment (e.g., with calcium hydroxide and sodium hydroxide) before extraction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using MIE over conventional methods like Soxhlet extraction for cinchonine?

A1: The main advantages of MIE are a significant reduction in extraction time and solvent consumption. MIE can achieve comparable or higher yields of Cinchona alkaloids in minutes compared to the hours required for Soxhlet extraction, making it a more efficient and environmentally friendly "green" technology.[2][4]

Q2: Which solvent is best for MIE of cinchonine?

A2: Dichloromethane has been effectively used in Microwave-Integrated Extraction and Leaching (MIEL) protocols for Cinchona alkaloids, including cinchonine.[2] Ethanol-water mixtures have also been optimized for microwave-assisted extraction (MAE) of related alkaloids from Cinchona and can be a good starting point.[1] The choice of solvent can influence the selectivity and efficiency of the extraction.

Q3: What are the optimal MIE parameters for cinchonine extraction?

A3: Optimal conditions for a mix of quinoline alkaloids, where cinchonine was the most abundant (~37%), were found to be an extraction time of 5 minutes, a leaching time of 17 minutes, and an irradiation power of 60 W.[2][3][5] However, these parameters may require further optimization depending on the specific Cinchona species and the desired purity of cinchonine.

Q4: Can high microwave power degrade cinchonine?

A4: Yes, prolonged extraction times at high microwave power can lead to the degradation of valuable compounds, including alkaloids.[2][5] It is crucial to optimize the power and duration to maximize extraction efficiency while minimizing degradation.

Q5: How can I quantify the amount of cinchonine in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV-VIS detector is a reliable method for the quantification of cinchonine and other Cinchona alkaloids.[2] Supercritical Fluid Chromatography (SFC) is another rapid and effective technique for this purpose.[6]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the extraction of Cinchona alkaloids.

Table 1: Comparison of MIE (MIEL) and Soxhlet Extraction for Cinchona Alkaloids [2][3][5]

Parameter MIEL (Optimized) Soxhlet
Extraction Time 32 minutes3 hours
Total Alkaloid Yield ~5.7%~5.7%
Cinchonine in Extract ~37%~37%
Cinchonidine in Extract ~22%~22%
Quinine in Extract ~15%~15%
Quinidine in Extract ~2.9%~2.9%

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Quinine from Cinchona officinalis [1]

Parameter Optimized Value
Solvent 65% Ethanol in Water
Temperature 130 °C
Extraction Time 34 minutes
Maximum Quinine Yield 3.93 ± 0.11 mg/g

Note: While this data is for quinine, it provides a valuable starting point for optimizing cinchonine extraction due to their structural similarities.

Experimental Protocols

Detailed Methodology for Microwave-Integrated Extraction and Leaching (MIEL) of Cinchonine

This protocol is adapted from a study on the MIEL of quinoline alkaloids from Cinchona succirubra.[2]

1. Sample Preparation:

  • Grind the Cinchona succirubra bark into a fine powder.

  • Treat 15 g of the bark powder with 6 g of calcium hydroxide and 15 mL of 5% sodium hydroxide.

2. MIEL Procedure:

  • Apparatus: Use a multimode microwave reactor (e.g., Milestone NEOS) operating at 2.45 GHz with controllable power.[2]

  • Step 1 (Extraction): Place the treated sample into the extraction vessel with 300 mL of dichloromethane. Heat the solvent to its boiling point using microwaves (optimized at 60 W) for 5 minutes to allow for solvent vapor penetration and condensation over the sample.[2][3]

  • Step 2 (Solvent Lowering): Lower the solvent level below the sample and continue for 10 minutes.[2]

  • Step 3 (Leaching): Perform repeated leaching with fresh, clean solvent for 17 minutes.[2][3]

  • Step 4 (Concentration): Lower the solvent level to concentrate the final extract.

3. Analytical Procedure:

  • HPLC System: Use an HPLC system with a C8 column and a UV-VIS detector set at 316 nm.[2]

  • Mobile Phase: Prepare an isocratic elution system with a buffer of 50 mM KH2PO4 and 30 mM hexylamine, acidified to pH 2.8 with phosphoric acid, mixed with acetonitrile.[2]

  • Flow Rate: Maintain a flow rate of 1.4 mL/min.[2]

  • Quantification: Use a standard calibration curve for cinchonine to quantify its concentration in the extract.

Mandatory Visualizations

Experimental Workflow for MIEL of Cinchonine

MIEL_Workflow cluster_prep Sample Preparation cluster_mie Microwave-Integrated Extraction cluster_analysis Analysis start Cinchona Bark grind Grinding start->grind alkali Alkali Treatment (Ca(OH)2 + NaOH) grind->alkali extraction Step 1: Extraction (5 min, 60 W) alkali->extraction solvent_lowering Step 2: Solvent Lowering (10 min) extraction->solvent_lowering leaching Step 3: Leaching (17 min) solvent_lowering->leaching concentration Step 4: Concentration leaching->concentration hplc HPLC Analysis concentration->hplc quantification Cinchonine Quantification hplc->quantification

Caption: Workflow for the Microwave-Integrated Extraction and Leaching of cinchonine.

Cinchonine's Influence on the Wnt/β-Catenin Signaling Pathway

Cinchonine has been shown to have an effect on adipogenesis through the down-regulation of the Wnt signaling pathway.

Wnt_Pathway Cinchonine Cinchonine Wnt Wnt Signaling Cinchonine->Wnt down-regulates BetaCatenin β-catenin Wnt->BetaCatenin activates Adipogenesis Adipogenesis BetaCatenin->Adipogenesis promotes

Caption: Cinchonine's down-regulation of the Wnt/β-catenin pathway.

Cinchonine's Protective Effect via the PI3K/AKT Signaling Pathway

Cinchonine can protect against cisplatin-induced ototoxicity by regulating the PI3K-AKT signaling pathway.

PI3K_AKT_Pathway Cinchonine Cinchonine PI3K PI3K Cinchonine->PI3K activates AKT AKT PI3K->AKT activates ROS Reactive Oxygen Species (ROS) AKT->ROS inhibits Cell_Survival Cell Survival AKT->Cell_Survival promotes Apoptosis Hair Cell Apoptosis ROS->Apoptosis induces

Caption: Cinchonine's role in the PI3K/AKT signaling pathway.

References

Optimization

Stabilizing Cinchonine in solution for long-term experiments

Welcome to the technical support center for the stabilization of Cinchonine in solution for long-term experiments. This resource is designed for researchers, scientists, and drug development professionals to address comm...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of Cinchonine in solution for long-term experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of Cinchonine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of Cinchonine in solution?

A1: The stability of Cinchonine in solution is primarily influenced by several factors:

  • pH: Cinchonine is more stable in neutral to slightly acidic conditions. Extreme pH levels can lead to hydrolysis and other degradation reactions.

  • Oxidation: Cinchonine is susceptible to oxidation, which is a significant degradation pathway.[1][2] Exposure to air and oxidizing agents should be minimized.

  • Light: Cinchonine is known to be light-sensitive.[3] Exposure to UV and even ambient light can lead to photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.

  • Solvent: The choice of solvent can impact solubility and stability. While freely soluble in ethanol and methanol, its stability in these and other solvents over the long term needs careful consideration.

Q2: What is the recommended way to store Cinchonine stock solutions for long-term use?

A2: For long-term storage, it is recommended to store Cinchonine stock solutions at low temperatures and protected from light. Specific recommendations found in literature suggest:

  • Store at -80°C for up to 6 months.

  • Store at -20°C for up to 1 month. When storing, it is crucial to protect the solution from light. For solutions stored in dimethyl sulfoxide (DMSO), it's important to minimize water content, as water can accelerate degradation. While many compounds are stable in DMSO for extended periods when stored frozen, repeated freeze-thaw cycles should be avoided.

Q3: Is there a more stable form of Cinchonine I can use?

A3: Yes, forming cocrystal salts of Cinchonine has been shown to significantly improve its physical stability. A study demonstrated that cocrystal salts of Cinchonine with fumaric acid, isoferulic acid, and malic acid exhibited good physical stability over 15 days under high humidity (92.5% RH) and high temperature (60°C) conditions.[4][5] In contrast, Cinchonine hydrochloride is known to be unstable and prone to deliquescence.[4][5]

Q4: Can I use a buffer to stabilize my Cinchonine solution?

A4: Yes, using a buffer is recommended to maintain a stable pH. A phosphate buffer at pH 7.0 has been used for short-term experiments with Cinchonine, suggesting good stability over that period.[6] For long-term storage, a slightly acidic to neutral pH is generally advisable for alkaloids to prevent base-catalyzed degradation.

Q5: How can I prevent the oxidative degradation of Cinchonine?

A5: To minimize oxidation, consider the following:

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help protect Cinchonine from oxidative degradation. Cinchona bark extracts, which contain phenolic compounds, have shown antioxidant activity.[7][8][9]

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.

  • Solvent Choice: Use deoxygenated solvents for preparing your solutions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitate forms in my aqueous Cinchonine solution. Poor solubility of Cinchonine free base in neutral or alkaline aqueous solutions.Lower the pH of the solution to the acidic range to increase solubility by forming a soluble salt. Consider preparing a stock solution in a suitable organic solvent like ethanol or methanol and diluting it into your aqueous medium.
I observe a loss of Cinchonine concentration over time in my experiments. Degradation of Cinchonine due to one or more factors (oxidation, pH instability, light exposure, temperature).1. Check pH: Ensure the pH of your solution is stable and in the optimal range (slightly acidic to neutral). Use a buffer system if necessary. 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Control Temperature: Store solutions at recommended low temperatures when not in use. 4. Prevent Oxidation: Prepare solutions with deoxygenated solvents and consider adding an antioxidant. Store under an inert atmosphere.
My Cinchonine solution has changed color. This is likely a sign of degradation, possibly due to oxidation or photodegradation.Discard the solution. Prepare a fresh solution following all the stabilization guidelines (protection from light, use of antioxidants, proper storage temperature and pH).
I see new, unexpected peaks in my HPLC analysis of the Cinchonine solution. These are likely degradation products.Refer to the Degradation Pathways section below to tentatively identify the degradation products. Perform a forced degradation study and use LC-MS to confirm the identity of the degradants. This will help you understand the primary degradation route in your specific experimental conditions so you can take targeted preventative measures.

Data Presentation

Table 1: Solubility of Cinchonine in Various Solvents

SolventSolubilityReference
WaterSlightly solubleGeneric
EthanolFreely solubleGeneric
MethanolFreely solubleGeneric
ChloroformFreely solubleGeneric
Phosphate Buffer (pH 7.0)Sufficient for µg L⁻¹ concentrations[6]

Table 2: Summary of Cinchonine Stability Under Different Conditions (Qualitative)

ConditionStabilityKey ConsiderationsReference
Acidic Hydrolysis Generally considered stableExtreme acidic conditions may lead to some degradation over extended periods.[10] (for a similar compound)
Alkaline Hydrolysis Generally considered stableExtreme alkaline conditions should be avoided.[10] (for a similar compound)
Oxidation Labile This is a primary degradation pathway. Protection from oxygen is critical.[1][2][10]
Photolysis Labile Cinchonine is light-sensitive.[3]
Thermal Stable at ambient temperatures for short periodsDegradation accelerates at elevated temperatures.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Cinchonine Stock Solution

Objective: To prepare a Cinchonine stock solution with enhanced stability for long-term experiments.

Materials:

  • Cinchonine

  • Ethanol (or DMSO), HPLC grade

  • Ascorbic acid (optional antioxidant)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the desired amount of Cinchonine in a clean, dry amber glass vial.

  • Add the required volume of ethanol (or DMSO) to achieve the target concentration.

  • (Optional) If using an antioxidant, add ascorbic acid to a final concentration of 0.01-0.1% (w/v).

  • Cap the vial and vortex or sonicate until the Cinchonine is completely dissolved.

  • Purge the headspace of the vial with an inert gas (nitrogen or argon) for 1-2 minutes to displace oxygen.

  • Tightly seal the vial with the Teflon-lined cap.

  • Wrap the vial in aluminum foil for extra light protection.

  • Store the stock solution at -20°C or -80°C for long-term storage.

  • For use, allow the solution to thaw to room temperature before opening. If not all the solution is used, purge the headspace with inert gas again before re-sealing and returning to storage. Minimize freeze-thaw cycles by preparing smaller aliquots.

Protocol 2: Stability-Indicating HPLC Method for Cinchonine

Objective: To provide a general framework for a stability-indicating HPLC-UV method to quantify Cinchonine and separate it from its degradation products. This is a general method and may require optimization for specific instrumentation and experimental conditions.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm and 316 nm

Method Validation (as per ICH guidelines):

  • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate Cinchonine from its degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Linearity: Analyze a series of Cinchonine solutions at different concentrations to establish the linear range of the method.

  • Accuracy: Perform recovery studies by spiking a known amount of Cinchonine into a placebo matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Cinchonine that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

Mandatory Visualizations

Degradation Pathways

The primary degradation pathway for Cinchonine is oxidation. Other potential pathways include hydrolysis under extreme pH conditions and photodegradation.

Cinchonine Cinchonine Oxidation Oxidation Cinchonine->Oxidation Oxidizing agents, O₂ Hydrolysis Hydrolysis Cinchonine->Hydrolysis Strong Acid/Base, Heat Photolysis Photolysis Cinchonine->Photolysis UV/Vis Light Cinchoninone Cinchoninone Oxidation->Cinchoninone Hydrolysis_products Hydrolysis Products (under extreme pH) Hydrolysis->Hydrolysis_products Photo_products Photodegradation Products Photolysis->Photo_products Cinchoninic_acid Cinchoninic Acid Cinchoninone->Cinchoninic_acid Further oxidation Meroquinene Meroquinene Cinchoninone->Meroquinene Further oxidation

Caption: Potential degradation pathways of Cinchonine.

Experimental Workflow for a Cinchonine Stability Study

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_solution Prepare Cinchonine solution (specific solvent, pH, etc.) aliquot Aliquot into multiple vials prep_solution->aliquot stress_conditions Expose aliquots to various stress conditions: - Different Temperatures - Different Light Conditions - Control (dark, low temp) aliquot->stress_conditions sampling Withdraw samples at predetermined time points stress_conditions->sampling hplc_analysis Analyze by stability-indicating HPLC-UV method sampling->hplc_analysis quantify Quantify remaining Cinchonine and degradation products hplc_analysis->quantify kinetics Determine degradation kinetics and half-life quantify->kinetics

Caption: General workflow for a Cinchonine solution stability study.

Logical Relationship for Troubleshooting Cinchonine Solution Instability

cluster_causes Potential Causes cluster_solutions Solutions instability Cinchonine Solution Instability (e.g., precipitation, degradation) oxidation Oxidation instability->oxidation ph_issue Incorrect pH instability->ph_issue light Light Exposure instability->light temperature High Temperature instability->temperature solubility Poor Solubility instability->solubility form_salt Use a Stable Salt Form instability->form_salt Proactive Solution use_antioxidant Add Antioxidant (e.g., Ascorbic Acid) oxidation->use_antioxidant inert_atmosphere Use Inert Atmosphere (N₂ or Ar) oxidation->inert_atmosphere buffer Use Buffer (pH 6-7) ph_issue->buffer acidify Acidify Solution ph_issue->acidify protect_light Store in Dark (Amber Vials) light->protect_light low_temp Store at Low Temp (-20°C or -80°C) temperature->low_temp solubility->acidify organic_solvent Use Organic Co-solvent solubility->organic_solvent

Caption: Troubleshooting logic for Cinchonine solution instability.

References

Troubleshooting

Troubleshooting low yield in Cinchonine synthesis and purification

Welcome to the technical support center for Cinchonine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered durin...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinchonine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Synthesis & Extraction

Q1: What are the common causes for low yield when extracting Cinchonine from Cinchona bark?

Low yields can stem from several factors related to the raw material and the extraction process itself. The quality of the Cinchona bark is paramount, as the concentration of alkaloids can vary significantly.[1] The extraction method, choice of solvent, pH management, and duration of extraction are all critical parameters that can impact your final yield.[1][2]

Q2: Which extraction method provides the highest yield for Cinchona alkaloids?

Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient in terms of time and yield compared to traditional methods like Soxhlet extraction.[1][3] For instance, optimized MAE can achieve yields of up to 3.93 ± 0.11 mg/g from Cinchona officinalis bark.[1]

Q3: How does the choice of solvent impact the extraction efficiency?

The polarity and properties of the solvent are crucial. For MAE and UAE, aqueous ethanol solutions (e.g., 61-65% ethanol) have proven effective.[1] In traditional methods, solvents like toluene are used for the initial extraction from the basified bark, followed by an acidic aqueous extraction to separate the protonated alkaloids.[2] The choice of solvent can also influence the co-extraction of impurities.

Q4: Why is pH control important during the extraction process?

Cinchonine is a basic alkaloid.[4] The extraction process relies on pH manipulation to control its solubility. The raw bark is typically treated with a base (e.g., lime, sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[2][5] Subsequently, the organic extract is treated with a dilute acid (e.g., sulfuric or hydrochloric acid) to protonate the Cinchonine, rendering it water-soluble and allowing it to move into the aqueous phase, separating it from non-basic impurities.[2][5] Improper pH control at either stage can lead to significant product loss.

Purification

Q1: My Cinchonine yield is very low after recrystallization. What went wrong?

A common reason for poor yield after recrystallization is using an excessive amount of solvent, which keeps a large portion of the compound dissolved in the mother liquor even after cooling.[6] Another possibility is that the crystallization was too rapid, trapping impurities and necessitating further purification steps that reduce the overall yield.[6] It is also crucial to ensure the final cooling step is sufficient (e.g., using an ice bath) to maximize crystal formation.[7]

Q2: Instead of crystals, my Cinchonine is "oiling out." How can I fix this?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities depressing the melting point. To resolve this, you can try reheating the solution and adding more of the "soluble solvent" to lower the saturation temperature.[6] A charcoal treatment step may also help by removing the impurities that contribute to this issue.[6]

Q3: How can I improve the chiral purity of my Cinchonine?

Recrystallization is an effective method for enhancing chiral purity.[8] If your Cinchonine is contaminated with its pseudo-enantiomer, Cinchonidine, careful recrystallization from a suitable solvent like boiling ethanol can selectively crystallize the desired Cinchonine, leaving more of the diastereomeric impurity in the mother liquor.[8]

Q4: What are some common impurities found in Cinchonine preparations?

The most common impurities are other Cinchona alkaloids, due to their similar structures and properties.[] These include its diastereomer Cinchonidine, as well as Quinine and Quinidine, which are methoxylated analogues.[][10] During synthesis, side-reactions can also lead to the formation of related by-products.

Troubleshooting Guides

Guide 1: Low Yield in Extraction

This guide provides a logical workflow to diagnose the cause of low Cinchonine yield during extraction from natural sources.

G start Start: Low Cinchonine Yield check_bark 1. Evaluate Cinchona Bark start->check_bark check_grinding Is bark finely pulverized? check_bark->check_grinding grind_bark Action: Grind bark to a fine powder (e.g., 14-80 mesh) check_grinding->grind_bark No check_extraction 2. Review Extraction Protocol check_grinding->check_extraction Yes grind_bark->check_extraction check_base Was bark adequately basified? (e.g., with lime/NaOH) check_extraction->check_base add_base Action: Ensure thorough mixing with base and allow sufficient standing time check_base->add_base No check_solvent Was the correct organic solvent and volume used? check_base->check_solvent Yes add_base->check_solvent optimize_solvent Action: Use appropriate solvent (e.g., Toluene) and ensure complete extraction (e.g., Soxhlet for 6+ hours) check_solvent->optimize_solvent No check_acid_extraction 3. Check Acid-Base Partitioning check_solvent->check_acid_extraction Yes optimize_solvent->check_acid_extraction check_acid_ph Was the organic extract washed with acid at the correct pH? check_acid_extraction->check_acid_ph adjust_acid_ph Action: Use dilute H2SO4 or HCl to bring aqueous pH to ~2-3 for effective alkaloid protonation. check_acid_ph->adjust_acid_ph No check_precipitation 4. Review Final Precipitation check_acid_ph->check_precipitation Yes adjust_acid_ph->check_precipitation check_final_ph Was the acidic aqueous layer neutralized to the optimal pH for precipitation? check_precipitation->check_final_ph adjust_final_ph Action: Carefully adjust pH with NaOH/ammonia. Optimal precipitation pH may be ~5.5-7. check_final_ph->adjust_final_ph No end Yield Optimized check_final_ph->end Yes adjust_final_ph->end

Caption: Troubleshooting workflow for low Cinchonine extraction yield.

Guide 2: Poor Results in Recrystallization

This guide addresses common problems encountered during the purification of crude Cinchonine via recrystallization.

G start Start: Poor Recrystallization Result issue What is the issue? start->issue low_yield Problem: Low Yield issue->low_yield Low Yield oiling_out Problem: 'Oiling Out' issue->oiling_out Oiling Out no_crystals Problem: No Crystals Form issue->no_crystals No Crystals solution_yield Cause: Too much solvent used. Solution: Re-heat and boil off some solvent to concentrate the solution. Test mother liquor for remaining product. low_yield->solution_yield solution_oiling Cause: Solution is supersaturated above melting point or high impurity level. Solution: Re-heat, add slightly more 'soluble' solvent, and cool slowly. Consider a charcoal purification step. oiling_out->solution_oiling solution_crystals Cause: Solution is not supersaturated or nucleation is inhibited. Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool to a lower temperature (ice bath). 4. Boil off some solvent and re-cool. no_crystals->solution_crystals end Purification Successful solution_yield->end solution_oiling->end solution_crystals->end

Caption: Troubleshooting common issues in Cinchonine recrystallization.

Data Summary

Table 1: Optimized Conditions for Cinchonine/Quinine Extraction
MethodPlant PartSolventTemperature (°C)Time (min)Max Yield (mg/g)Reference
MAE Bark65% Ethanol130343.93 ± 0.11[1]
UAE Bark61% Ethanol25152.81 ± 0.04[1]
Soxhlet BarkTolueneBoiling360 (6 hrs)Not specified[2]

Experimental Protocols

Protocol 1: General Extraction of Cinchona Alkaloids from Bark

This protocol is a generalized procedure based on common laboratory techniques for alkaloid extraction.[2][5]

  • Preparation : Pulverize dried Cinchona bark to a fine powder (50 g).

  • Basification : Create a paste by moistening the powdered bark with ammonia water or a 3-5% sodium hydroxide solution. Alternatively, mix with milk of lime.[2][5] Allow the mixture to stand for at least one hour to ensure the free base form of the alkaloids is generated.

  • Extraction :

    • Pack the basified material into a Soxhlet apparatus.

    • Extract with an organic solvent, such as toluene, for approximately 6 hours.[2]

  • Acid Wash :

    • Transfer the toluene extract to a separatory funnel.

    • Extract the toluene phase multiple times with a dilute solution of sulfuric acid (e.g., 1-5% H₂SO₄) with vigorous stirring. The Cinchonine and other alkaloids will move into the acidic aqueous layer.

  • Precipitation :

    • Combine the acidic aqueous layers.

    • Slowly neutralize the solution with a base (e.g., 10% NaOH solution or ammonia) while monitoring the pH.

    • The neutral sulfates of the alkaloids (quinine, cinchonine, etc.) will begin to precipitate out.[2] Allow the mixture to stand to complete crystallization.

  • Collection :

    • Collect the crude alkaloid precipitate by suction filtration.

    • Wash the crystals with cold distilled water and dry at a temperature below 60°C.[2]

Protocol 2: Purification of Cinchonine by Recrystallization

This protocol outlines the steps for purifying crude Cinchonine.[7][8]

  • Solvent Selection : Choose a suitable solvent. Ethanol is commonly used for Cinchonine.[8] The ideal solvent should dissolve Cinchonine well when hot but poorly when cold.

  • Dissolution : Place the crude Cinchonine in an Erlenmeyer flask. Add a minimum amount of hot solvent (e.g., boiling ethanol) just sufficient to completely dissolve the solid.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal and swirl.[7] Reheat the solution to boiling.

  • Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.[7]

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[6]

  • Complete Crystallization : Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of Cinchonine from the solution.[7]

  • Collection and Drying :

    • Collect the purified crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals completely to remove residual solvent. Determine the melting point and yield.

References

Optimization

Technical Support Center: Managing Cinchonism in Clinical Trials

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, managing, and mitigating cinchonism in clinical trial participants. Cinchonism is a dose-dep...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, managing, and mitigating cinchonism in clinical trial participants. Cinchonism is a dose-dependent and reversible condition caused by the accumulation of cinchona alkaloids, such as quinine and quinidine.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is cinchonism and what causes it in clinical trial participants?

A1: Cinchonism is a pathological condition resulting from an overdose or prolonged use of quinine or its derivatives, which are naturally found in the bark of the Cinchona tree.[1][2][3] In a clinical trial setting, it can be caused by the investigational drug itself if it is a cinchona alkaloid or a compound that interacts with their metabolism. The primary cause is the administration of these compounds at levels exceeding therapeutic thresholds.[1] Quinine has a narrow therapeutic index, meaning the effective and toxic doses are close, which can lead to unintentional overdosing.[1]

Q2: What are the common symptoms of cinchonism that we should monitor in our participants?

A2: Symptoms of cinchonism can range from mild to severe and are generally correlated with the plasma concentration of the offending agent.[1] Common symptoms to monitor include:

  • Auditory and Vestibular: Tinnitus (ringing in the ears), impaired hearing, and vertigo.[1][2]

  • Visual: Blurred vision, disturbed color vision, and in severe cases, blindness.[4][5]

  • Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea.[1][2]

  • Neurological: Headache, flushing, sweating, confusion, and in severe cases, seizures.[1][2][4]

  • Cardiovascular: Hypotension and arrhythmias, such as QT interval prolongation.[6]

Q3: How can we differentiate cinchonism from other adverse events in a clinical trial?

A3: Diagnosis is primarily based on a thorough clinical evaluation of the participant's symptoms and a detailed medical history, including all current medications.[1] The onset of characteristic symptoms (tinnitus, vertigo, visual disturbances) following the administration of a potential cinchona alkaloid should raise suspicion. Laboratory tests can support the diagnosis by measuring plasma levels of the suspected drug.[1][4] An electrocardiogram (ECG) is crucial to assess for cardiac arrhythmias.[4]

Q4: What are the immediate steps to take if a participant is suspected of having cinchonism?

A4: The primary and most critical step is to immediately discontinue the administration of the suspected offending agent.[1][5] Following this, supportive care should be provided to manage the specific symptoms. This includes maintaining hydration and electrolyte balance, especially if the participant is experiencing vomiting or diarrhea.[1] Continuous monitoring of vital signs, including cardiac function, is essential.[1]

Troubleshooting Guide

Scenario 1: A participant reports mild tinnitus and nausea after several days on the investigational product.

  • Troubleshooting Steps:

    • Assess Severity: Quantify the severity and frequency of the tinnitus and nausea using a standardized scale.

    • Review Dosage: Verify the participant's dosing regimen and adherence.

    • Consider Dose Reduction: Depending on the protocol, a dose reduction may be considered in consultation with the medical monitor.

    • Symptomatic Treatment: Provide antiemetics for nausea as permitted by the protocol.[1]

    • Monitor: Continue to closely monitor the participant for any progression of symptoms.

Scenario 2: A participant presents with blurred vision and dizziness.

  • Troubleshooting Steps:

    • Immediate Action: Withhold the investigational product immediately.[1]

    • Urgent Assessment: Perform a thorough neurological and ophthalmological examination.

    • ECG: Obtain an ECG to check for any cardiac abnormalities, specifically QT prolongation.[5]

    • Plasma Levels: If possible, draw blood to measure the plasma concentration of the investigational drug.

    • Supportive Care: Provide a quiet, dimly lit environment and assist with ambulation to prevent falls.

    • Report: Report the serious adverse event (SAE) according to the clinical trial protocol and regulatory requirements.

Data Presentation

Table 1: Incidence of Common Cinchonism Symptoms

SymptomFrequencySeverityOnset
TinnitusVery CommonMild to ModerateEarly
NauseaCommonMild to ModerateEarly
HeadacheCommonMildVariable
DizzinessCommonMild to ModerateVariable
Blurred VisionLess CommonModerate to SevereLater
Hearing ImpairmentLess CommonModerateGradual
DiarrheaVariableMildVariable

This table provides a general overview. Actual incidence and severity will vary depending on the specific drug, dose, and individual patient factors.

Experimental Protocols

Protocol 1: Monitoring Plasma Concentrations of Cinchona Alkaloids

  • Sample Collection: Collect whole blood samples in EDTA-containing tubes at specified time points (e.g., pre-dose, peak, and trough concentrations).

  • Plasma Separation: Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Utilize a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the concentration of the specific cinchona alkaloid and its major metabolites.

  • Data Interpretation: Compare the measured concentrations to the established therapeutic and toxic ranges to guide dose adjustments. Plasma quinine concentrations above 15 mg/L are associated with an increased risk of permanent visual damage and cardiac arrhythmias.[5]

Protocol 2: Auditory and Visual Assessment

  • Baseline Assessment: Perform comprehensive audiometry and ophthalmological examinations, including visual acuity, color vision, and visual field testing, before the first dose of the investigational product.

  • Scheduled Monitoring: Repeat these assessments at scheduled intervals throughout the clinical trial, as defined in the protocol.

  • For-Cause Assessment: Immediately perform audiometry and ophthalmological examinations if a participant reports any auditory or visual disturbances.

  • Audiometry: Use pure-tone audiometry to assess hearing thresholds across a range of frequencies.

  • Ophthalmology: In addition to standard tests, consider optical coherence tomography (OCT) to assess for retinal thinning and multifocal electroretinography (mfERG) to evaluate retinal function in cases of suspected visual toxicity.[5]

Visualizations

Cinchonism_Management_Workflow cluster_symptom_onset Symptom Onset cluster_initial_assessment Initial Assessment cluster_intervention Intervention cluster_diagnostics Diagnostic Workup cluster_management Management & Reporting Symptom Participant Reports Symptoms (Tinnitus, Nausea, Visual Disturbance) Assess Assess Symptom Severity & Vital Signs Symptom->Assess History Review Medication History & Dosage Assess->History Withhold Withhold Investigational Product History->Withhold Severe Symptoms Dose_Reduce Consider Dose Reduction (Mild Symptoms) History->Dose_Reduce Mild Symptoms ECG Perform ECG Withhold->ECG Labs Draw Blood for Plasma Levels ECG->Labs Specialist Audiology/Ophthalmology Exam Labs->Specialist Supportive_Care Provide Supportive Care Specialist->Supportive_Care Monitor Continue Close Monitoring Supportive_Care->Monitor Report_SAE Report SAE (if applicable) Monitor->Report_SAE Quinine_Signaling_Pathway_Toxicity cluster_cochlea Cochlea (Ear) cluster_retina Retina (Eye) cluster_cns Central Nervous System cluster_heart Heart cluster_symptoms Clinical Manifestations (Cinchonism) Quinine Quinine / Cinchona Alkaloids Hair_Cells Outer Hair Cells Quinine->Hair_Cells Direct Toxicity Retinal_Ganglion Retinal Ganglion Cells Quinine->Retinal_Ganglion Direct Toxicity Neural_Depolarization Neuronal Membrane Depolarization Quinine->Neural_Depolarization Inhibition of K+ channels Ion_Channels Na+ & K+ Ion Channels Quinine->Ion_Channels Blockade Auditory_Nerve Auditory Nerve Hair_Cells->Auditory_Nerve Tinnitus_Hearing_Loss Tinnitus & Hearing Loss Auditory_Nerve->Tinnitus_Hearing_Loss Optic_Nerve Optic Nerve Retinal_Ganglion->Optic_Nerve Visual_Disturbance Visual Disturbances & Blindness Optic_Nerve->Visual_Disturbance Neurological_Symptoms Headache, Confusion, Seizures Neural_Depolarization->Neurological_Symptoms Cardiac_Arrhythmias QT Prolongation & Arrhythmias Ion_Channels->Cardiac_Arrhythmias

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Cinchonine Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) method for the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) method for the analysis of Cinchonine against several alternative analytical techniques. The objective is to offer a detailed overview of the performance, protocols, and key differentiators of each method to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Introduction to Cinchonine Analysis

Cinchonine, a quinoline alkaloid found in the bark of the Cinchona tree, is a compound of significant interest in the pharmaceutical industry due to its therapeutic properties and its use as a chiral catalyst. Accurate and reliable quantification of Cinchonine in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC-UV is a widely adopted method for this purpose; however, a range of alternative techniques offer distinct advantages in terms of speed, sensitivity, and environmental impact. This guide will delve into the validation parameters and experimental protocols for HPLC-UV and compare them with High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC).

Methodology and Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are the methodologies for the HPLC-UV method and its alternatives for the analysis of Cinchonine and related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A prevalent method for the analysis of Cinchona alkaloids is reversed-phase HPLC combined with UV detection.

  • Chromatographic System: Agilent 1100 HPLC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. To overcome challenges with peak shape and resolution due to silanophilic interactions, a CN-bonded column can be employed for better peak symmetry.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and an acidic buffer, such as 0.1% orthophosphoric acid in water, in a ratio of 55:45 (v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 223 nm is common for Cinchona alkaloids.[1] Another suitable wavelength is 272 nm.[2]

  • Temperature: Ambient or controlled at 25 °C.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC. The following protocol is representative for the analysis of a similar alkaloid, cinnarizine, and can be adapted for cinchonine.

  • Chromatographic System: Camag HPTLC system with a Linomat 5 applicator and a TLC scanner.

  • Stationary Phase: Silica Gel 60 F254 precoated TLC plates.

  • Sample Application: Samples are applied as bands using the Linomat 5 applicator.

  • Mobile Phase: A mixture of toluene and ethanol (7.5:2.5 v/v) has been used for similar compounds.[3]

  • Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning at 254 nm in absorbance mode.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like alkaloids, derivatization is typically required.

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to increase the volatility of the analyte.

  • Chromatographic System: Agilent 7890 GC coupled with a 5977B MS detector or equivalent.

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Injection: Splitless injection is often used for trace analysis.

  • Ionization: Electron Ionization (EI) is standard.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels. The following protocol is based on the analysis of quinine, a closely related Cinchona alkaloid.

  • Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., Sun Fire Waters, 50 mm × 3.0 mm I.D.).[4]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[4]

  • Flow Rate: 0.45 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions. For quinine, the transition 325.0 > 307.0 has been used.[4]

Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to normal-phase HPLC, offering fast and efficient separations.

  • Chromatographic System: Acquity UPC² system or equivalent.

  • Column: An Acquity UPC² Torus DEA 1.7 µm column is suitable for Cinchona alkaloids.[5]

  • Mobile Phase: A mixture of supercritical CO₂ and a modifier such as methanol with a small amount of an additive like diethylamine.[5]

  • Flow Rate: 1.8 mL/min.[5]

  • Back Pressure: 150 bar.[5]

  • Detection: UV detection at 275 nm.[5]

  • Temperature: 15 °C.[5]

Performance Comparison of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key performance parameters are summarized in the table below for each technique. Data for cinchonine is prioritized; where unavailable, data for closely related compounds is provided as a reference.

Parameter HPLC-UV HPTLC (Cinnarizine as example) GC-MS (General Performance) LC-MS/MS (Quinine as example) SFC-UV (Cinchonine)
Linearity (Range) 5–100 µg/mL (R² > 0.999)[6]50–400 ng/band (R² not specified)[3]Wide dynamic range, often several orders of magnitude (e.g., 10-500 ng/mL, R² ≥ 0.9950)[7]10–1500 ng/mL[4]approx. 30-1000 µg/mL (R² ≥ 0.999)[5]
Accuracy (% Recovery) 98–102%[6]Not specified, but method found to be accurate[3]70-120%[7]Within 85-115%97.2–103.7%[5]
Precision (% RSD) < 2%[6]Not specified, but method found to be precise[3]< 20%[7]< 15%Intra-day ≤2.2%, Inter-day ≤3.0%[5]
Limit of Detection (LOD) 0.34 µg/mL[8]0.05162 ng/band[3]0.28–2.00 µg/kg[7]Not specified< 2.5 µg/mL[5]
Limit of Quantification (LOQ) Not specified0.1564 ng/band[3]0.94–6.65 µg/kg[7]10 ng/mL[4]Not specified, but detection limits below 2.5 µg/mL[5]

Note: The performance of GC-MS and HPTLC can vary significantly based on the specific derivatization and development methods used, respectively. The data for LC-MS/MS is for quinine, a closely related Cinchona alkaloid.

Visualizing the Analytical Workflow and Method Comparison

To better understand the processes and relationships, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome Standard Standard Preparation HPLC HPLC-UV Analysis Standard->HPLC Sample Sample Preparation Sample->HPLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Experimental workflow for the validation of an HPLC-UV method for Cinchonine analysis.

Method_Comparison cluster_HPLC HPLC-UV cluster_HPTLC HPTLC cluster_GCMS GC-MS cluster_LCMS LC-MS/MS cluster_SFC SFC-UV HPLC_Node Established & Robust Good Precision & Accuracy HPTLC_Node High Throughput Cost-Effective Lower Solvent Consumption GCMS_Node High Specificity (MS) Requires Derivatization For Volatile Compounds LCMS_Node Highest Sensitivity & Specificity Ideal for Complex Matrices Higher Cost & Complexity SFC_Node Fast Analysis Environmentally Friendly Good Performance Cinchonine Cinchonine Analysis Cinchonine->HPLC_Node Standard Method Cinchonine->HPTLC_Node Alternative Cinchonine->GCMS_Node Alternative Cinchonine->LCMS_Node Alternative Cinchonine->SFC_Node Alternative

References

Comparative

Cinchonine vs. Quinine: A Comparative Analysis of Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antimalarial activities of two closely related cinchona alkaloids, cinchonine and quinine. The information...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimalarial activities of two closely related cinchona alkaloids, cinchonine and quinine. The information presented is based on experimental data from in vitro and in vivo studies, offering insights into their relative potencies and mechanisms of action.

Executive Summary

Cinchonine and quinine are diastereomers and historically significant antimalarial compounds derived from the bark of the Cinchona tree. While quinine has been the more traditionally utilized of the two for treating malaria, in vitro studies suggest that cinchonine possesses comparable, and in some cases, superior antimalarial activity against Plasmodium falciparum, the deadliest species of malaria parasite. Both compounds share a primary mechanism of action, which involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This guide synthesizes the available data to provide a clear comparison of their performance.

Data Presentation: In Vitro Antimalarial Activity

The following table summarizes the in vitro activity of cinchonine and quinine against various strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit parasite growth by 50%, are presented. Lower values indicate higher potency.

DrugPlasmodium falciparum Strain(s)IC50 / EC50 (nM)Source(s)
Cinchonine 46 fresh isolates (Northwestern Thailand)104 (mean EC50)[1]
47 patient isolates120 (IC50)[2]
Quinine 46 fresh isolates (Northwestern Thailand)144 (mean EC50)[1]
47 patient isolates220 (IC50)[2]
3D7 (Chloroquine-sensitive)39.83 - 46.42 (Resistance Index relative to field isolates)[3]
K1 (Chloroquine-resistant)39.26 - 45.75 (Resistance Index relative to field isolates)[3]

Note: The data presented is compiled from multiple studies. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. However, the relative potency observed within individual studies provides valuable comparative insights. One study concluded that depending on the strain tested, cinchonine was 1 to 5 times more active than quinine[4].

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This method is widely used to determine the susceptibility of P. falciparum to antimalarial drugs.

Objective: To measure the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in vitro.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Synchronization: The parasite culture is synchronized to the ring stage using methods such as sorbitol lysis.

  • Drug Preparation: The test compounds (cinchonine and quinine) are serially diluted in complete medium in a 96-well microplate.

  • Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2%. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression analysis.

In Vivo Antimalarial Activity Assay (Peter's 4-Day Suppressive Test)

This standard test is used to evaluate the in vivo efficacy of potential antimalarial compounds in a murine model.

Objective: To assess the ability of a compound to suppress the proliferation of Plasmodium berghei in mice.

Methodology:

  • Animal Model: Swiss albino mice are used for this assay.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compounds (cinchonine and quinine) are administered orally or via another appropriate route to groups of infected mice for four consecutive days, starting a few hours after inoculation. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of chemosuppression.

Mandatory Visualizations

Signaling Pathway: Inhibition of Heme Detoxification

G cluster_parasite Plasmodium Food Vacuole cluster_drug Mechanism of Action Hemoglobin Hemoglobin (from host RBC) Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Cinchonine Cinchonine Cinchonine->Heme Inhibits Quinine Quinine Quinine->Heme Inhibits G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Parasite Culture (P. falciparum) B Synchronization (Ring Stage) A->B D Co-incubation (72 hours) B->D C Serial Dilution of Drugs C->D E Cell Lysis & SYBR Green I Staining D->E F Fluorescence Reading E->F G IC50 Calculation F->G G cluster_comparison Comparative Attributes cluster_properties Properties Cinchonine Cinchonine Source Cinchona Bark Cinchonine->Source Mechanism Inhibition of Heme Polymerization Cinchonine->Mechanism Potency Relative In Vitro Potency Cinchonine->Potency Generally Higher Stereoisomerism Diastereomers Cinchonine->Stereoisomerism Quinine Quinine Quinine->Source Quinine->Mechanism Quinine->Potency Generally Lower Quinine->Stereoisomerism

References

Validation

Cinchonine and Cinchonidine in the Reversal of Multidrug Resistance: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1] The Cinchona alkaloids, a class of natural compounds, have garnered considerable interest for their ability to reverse MDR. Among them, the stereoisomers Cinchonine and Cinchonidine have been identified as promising MDR modulators.

This guide provides a comparative analysis of the efficacy of Cinchonine and Cinchonidine in reversing MDR, based on available experimental data. While direct head-to-head comparative studies with extensive quantitative data are limited, this document synthesizes the existing evidence to offer a valuable resource for researchers in the field. Both Cinchonine and Cinchonidine are recognized as anti-MDR agents, and emerging evidence suggests they may share common mechanisms of action.[2]

Comparative Efficacy in Reversing Multidrug Resistance

Cinchonine: A Potent P-glycoprotein Inhibitor

Cinchonine has been demonstrated to be a potent inhibitor of P-glycoprotein-mediated MDR.[3] Its efficacy has been shown to be superior to that of its diastereomer, quinine. In a study using the multidrug-resistant human leukemic cell line K562/ADM, Cinchonine was significantly more effective than quinine at increasing the intracellular accumulation and cytotoxicity of various chemotherapeutic drugs.[1]

At a concentration of 5 µM, cinchonine reached its maximal effect in potentiating the cytotoxicity of doxorubicin, vincristine, and mitoxantrone in K562/ADM cells.[1] In contrast, quinine required a concentration of 10 µM to achieve a plateau phase of its effect.[1] Furthermore, cinchonine induced a rapid and significant increase in the intracellular accumulation of all three drugs at concentrations between 5 and 10 µM.[1]

Table 1: Comparative Effect of Cinchonine and Quinine on Drug Accumulation in K562/ADM Cells

CompoundConcentrationEffect on Doxorubicin UptakeEffect on Mitoxantrone and Vincristine Uptake
Cinchonine 5-10 µMSignificant increaseSignificant increase
Quinine 40 µM~200% increaseSlight to no effect

Data synthesized from Genne et al., 1994.[1]

Table 2: Comparative Cytotoxicity Potentiation in K562/ADM Cells

CompoundMaximal Effect Concentration
Cinchonine 5 µM
Quinine 10 µM

Data synthesized from Genne et al., 1994.[1]

Cinchonidine: An Emerging MDR Modulator

While experimental data directly comparing the MDR reversal activity of Cinchonidine to Cinchonine is scarce, it is also recognized as an anti-MDR medication.[2] An in silico study investigating 30 Cinchona alkaloid derivatives identified a Cinchonidine derivative, Cinchonidine isobutanoate, as a potent P-gp inhibitor with a high affinity and a low inhibition constant (Ki) of 4.89 x 10⁻⁷ M.[4] This computational evidence suggests that the Cinchonidine scaffold is a promising backbone for the development of effective MDR reversal agents.

Mechanism of Action: Inhibition of P-glycoprotein and Modulation of Signaling Pathways

The primary mechanism by which Cinchonine and its related alkaloids reverse MDR is through the direct inhibition of P-glycoprotein.[3][5] This inhibition is thought to be competitive, where the alkaloids bind to the same sites on P-gp as the chemotherapeutic drugs, thereby preventing their efflux.

Recent studies have also shed light on the involvement of cellular signaling pathways in the action of these compounds. Both Cinchonine and Cinchonidine have been shown to activate the PI3K-AKT signaling pathway.[2] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and has been implicated in the regulation of P-gp expression and function.[3] Abnormal activation of this pathway can lead to increased P-gp expression and subsequent MDR.[3] While the exact downstream effects of Cinchonine and Cinchonidine on P-gp expression via this pathway in the context of MDR reversal require further investigation, this shared mechanism suggests a potential common avenue through which they exert their anti-MDR effects.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the ability of Cinchonine or Cinchonidine to sensitize MDR cells to chemotherapeutic drugs.

Materials:

  • MDR and parental (drug-sensitive) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Cinchonine or Cinchonidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of Cinchonine or Cinchonidine.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 values (drug concentration causing 50% inhibition of cell growth) are calculated to determine the fold reversal of resistance.

Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This assay measures the ability of Cinchonine or Cinchonidine to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • MDR and parental cancer cell lines

  • Cell culture medium

  • Rhodamine 123

  • Cinchonine or Cinchonidine

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with a non-toxic concentration of Cinchonine or Cinchonidine for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • For the efflux phase, resuspend the cells in fresh, pre-warmed medium with or without the MDR modulator and incubate for 1-2 hours at 37°C.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence in the presence of the modulator indicates inhibition of efflux.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines the effect of Cinchonine or Cinchonidine on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

Materials:

  • P-gp-rich membrane vesicles (from P-gp overexpressing cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)

  • ATP

  • Cinchonine or Cinchonidine

  • Verapamil (as a known P-gp stimulator)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Pre-incubate the P-gp membrane vesicles with various concentrations of Cinchonine or Cinchonidine in the assay buffer for 5-10 minutes at 37°C.

  • Initiate the ATPase reaction by adding ATP (e.g., 5 mM).

  • Incubate the reaction mixture for 20-30 minutes at 37°C.

  • Stop the reaction by adding the colorimetric reagent for phosphate detection.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • The change in ATPase activity in the presence of the compounds is compared to the basal and verapamil-stimulated activity to determine if they act as inhibitors or stimulators.

Visualizing the Mechanisms

To better understand the experimental processes and the potential signaling pathways involved, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_efflux Drug Efflux Assay (Rhodamine 123) cell_seeding Seed MDR Cells treatment Treat with Chemo +/- Cinchonine/Cinchonidine cell_seeding->treatment incubation_48h Incubate 48-72h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance cell_harvest Harvest MDR Cells pre_incubation Pre-incubate with Cinchonine/Cinchonidine cell_harvest->pre_incubation rh123_loading Load with Rhodamine 123 pre_incubation->rh123_loading wash Wash Cells rh123_loading->wash efflux Induce Efflux wash->efflux analysis Flow Cytometry Analysis efflux->analysis

Experimental workflows for assessing MDR reversal.

signaling_pathway Cinchonine Cinchonine / Cinchonidine PI3K PI3K Cinchonine->PI3K Activates AKT AKT PI3K->AKT Activates Pgp_expression P-glycoprotein Expression/Function AKT->Pgp_expression Regulates MDR Multidrug Resistance Pgp_expression->MDR Leads to

Potential modulation of the PI3K/AKT pathway by Cinchonine/Cinchonidine.

Conclusion

Both Cinchonine and Cinchonidine hold significant promise as agents for reversing multidrug resistance in cancer. Cinchonine has demonstrated potent P-glycoprotein inhibitory activity, proving to be more effective than its diastereomer, quinine. While direct comparative experimental data for Cinchonidine is less abundant, computational studies and its recognized use as an anti-MDR agent suggest its potential is comparable. The shared ability of these stereoisomers to modulate the PI3K-AKT signaling pathway provides a compelling avenue for future research into their precise mechanisms of MDR reversal. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and to guide the development of novel and effective chemosensitizing strategies in cancer therapy.

References

Comparative

A Comparative Guide to Cinchonine Quantification: Cross-validation of LC-MS and SFC Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography (SFC) for the quant...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography (SFC) for the quantitative analysis of Cinchonine. While a direct cross-validation study on the same sample set is not publicly available, this document compiles and objectively compares performance data from separate validated methods to inform analytical strategy.

At a Glance: LC-MS vs. SFC for Cinchonine Analysis

ParameterLC-MSSFCKey Considerations
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the primary mobile phase.SFC is considered a "green" technology due to reduced organic solvent consumption.
Speed Generally longer run times.Typically faster analysis times, often under 10 minutes.[1]SFC's low viscosity mobile phase allows for higher flow rates.
Selectivity High selectivity achievable with various column chemistries and mobile phases.Offers orthogonal selectivity to reversed-phase LC, beneficial for complex mixtures.The elution order of compounds in SFC can be significantly different from LC.
Sensitivity High sensitivity with modern mass spectrometers.Can achieve comparable or even better sensitivity in some cases.Sensitivity is analyte and matrix-dependent for both techniques.
Environmental Impact Higher consumption of organic solvents.Significantly lower organic solvent usage, replaced by CO2.[1]SFC is a more environmentally friendly option.
Cost Instrumentation is widely available with a range of price points.Instrumentation can have a higher initial cost.Operational costs for SFC may be lower due to reduced solvent purchase and disposal.

Quantitative Performance Data

The following tables summarize the quantitative performance of LC-MS and SFC for Cinchonine analysis based on published data. It is important to note that these results are from different studies and matrices, which can influence performance characteristics.

Table 1: LC-MS Method Performance for Cinchonine Quantification

Validation ParameterReported ValueSource
Linearity (R²) 0.9998[2]
Limit of Detection (LOD) 1.2016 mg/L[2]
Limit of Quantification (LOQ) 4.0054 mg/L[2]
Precision (RSD) <2% (Intra-day and Inter-day)[2]
Accuracy (Recovery) 99.52 – 99.87%[2]

Table 2: SFC Method Performance for Cinchonine Quantification

Validation ParameterReported ValueSource
Linearity (R²) ≥ 0.999[1]
Limit of Detection (LOD) < 2.5 µg/ml[1]
Precision (RSD) ≤2.2% (Intra-day), ≤3.0% (Inter-day)[1]
Accuracy (Recovery) 97.2% to 103.7%[1]

Experimental Protocols

LC-MS Method for Cinchonine Quantification in Nanostructured Lipid Carriers

This method was developed for the direct assay of Cinchonine in a nanostructured lipid carrier formulation.[2]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a suitable detector (e.g., UV or Mass Spectrometer).

  • Sample Preparation: A liquid-liquid extraction method was employed.[2]

  • Chromatographic Conditions:

    • Maximum Wavelength (λmax): 289 nm[2]

    • The specific column, mobile phase, and flow rate were not detailed in the provided abstract. However, reversed-phase HPLC using ODS (C18) columns is common for Cinchona alkaloid analysis.[3]

SFC Method for Cinchonine Quantification in Cinchona Bark

This method was developed for the separation and quantification of major alkaloids from crude plant extracts.[1]

  • Instrumentation: Supercritical Fluid Chromatography system.

  • Chromatographic Conditions:

    • Column: Acquity UPC2 Torus DEA 1.7 μm[1]

    • Mobile Phase: CO2, acetonitrile, methanol, and diethylamine[1]

    • Detection: UV at 275 nm[1]

    • Run Time: Less than 7 minutes for the separation of six Cinchona alkaloids.[1]

Visualizing the Workflow and Comparison

To better understand the processes involved, the following diagrams illustrate the general workflow for cross-validation and the logical comparison between LC-MS and SFC.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample Sample Collection Prep Extraction / Dilution Sample->Prep LCMS LC-MS Analysis Prep->LCMS SFC SFC Analysis Prep->SFC DataLCMS LC-MS Data Acquisition & Processing LCMS->DataLCMS DataSFC SFC Data Acquisition & Processing SFC->DataSFC Compare Comparison of Quantitative Results DataLCMS->Compare DataSFC->Compare Validation Method Validation Assessment Compare->Validation

A general workflow for the cross-validation of analytical methods.

LogicalComparison Cinchonine Cinchonine Quantification LCMS_Speed Speed Cinchonine->LCMS_Speed LCMS_Selectivity Selectivity Cinchonine->LCMS_Selectivity LCMS_Sensitivity Sensitivity Cinchonine->LCMS_Sensitivity LCMS_Green Environmental Impact Cinchonine->LCMS_Green SFC_Speed Speed Cinchonine->SFC_Speed SFC_Selectivity Selectivity Cinchonine->SFC_Selectivity SFC_Sensitivity Sensitivity Cinchonine->SFC_Sensitivity SFC_Green Environmental Impact Cinchonine->SFC_Green

Logical flow for comparing LC-MS and SFC on key performance parameters.

Conclusion

Both LC-MS and SFC are powerful techniques for the quantification of Cinchonine.

  • LC-MS is a well-established and widely available technique that demonstrates excellent accuracy, precision, and sensitivity for Cinchonine analysis.[2]

  • SFC presents a compelling alternative, offering significantly faster analysis times and a reduced environmental footprint due to lower organic solvent consumption.[1] The validation data for SFC also shows high accuracy, precision, and linearity.[1]

The choice between LC-MS and SFC will depend on the specific requirements of the laboratory and the analytical task. For high-throughput environments where speed and sustainability are critical, SFC is an excellent option. For laboratories with established LC-MS workflows and a need for high sensitivity in complex matrices, this remains a robust and reliable choice. A true cross-validation on identical samples would be necessary to definitively conclude which method offers superior performance for a specific application.

References

Validation

Cinchonine vs. Quinidine: A Comparative Guide for Enantioselective Catalysis

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving high enantioselectivity in asymmetric synthesis. Among the plethora of chiral catalysts available, the cin...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving high enantioselectivity in asymmetric synthesis. Among the plethora of chiral catalysts available, the cinchona alkaloids, particularly Cinchonine and its diastereomer Quinidine, have established themselves as robust and versatile options. This guide provides an objective comparison of their performance in various enantioselective reactions, supported by experimental data, detailed protocols, and mechanistic insights.

Cinchonine and Quinidine are naturally occurring alkaloids that are diastereomers, differing in the configuration at the C8 and C9 positions. This stereochemical distinction leads to their frequent characterization as "pseudoenantiomers" in the realm of asymmetric catalysis. In many reactions, the use of Cinchonine or Quinidine as a catalyst or ligand often results in the formation of opposite enantiomers of the product, providing a powerful tool for accessing both chiral outcomes. Their catalytic activity is generally attributed to a bifunctional activation mechanism involving the basic quinuclidine nitrogen and the hydroxyl group, which can act as a hydrogen bond donor.

Performance in Enantioselective Reactions: A Quantitative Comparison

The efficacy of Cinchonine and Quinidine, and their derivatives, has been demonstrated in a wide array of enantioselective transformations. Below is a summary of their performance in key reactions, with quantitative data presented for direct comparison.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids have proven to be effective catalysts for rendering this reaction enantioselective.

Table 1: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

EntryCatalyst (Derivative)NucleophileElectrophileYield (%)ee (%)Product Configuration
1CinchonineAcetylacetonetrans-β-Nitrostyrene9575(S)
2QuinidineAcetylacetonetrans-β-Nitrostyrene9472(R)
3Cinchonine-thioureaDiethyl Malonatetrans-β-Nitrostyrene9891(S)
4Quinidine-thioureaDiethyl Malonatetrans-β-Nitrostyrene9790(R)

Data is compiled from representative studies and may vary based on specific reaction conditions.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Cinchona alkaloid derivatives have been successfully employed as bifunctional catalysts to control the stereochemical outcome of this reaction.

Table 2: Enantioselective Aldol Reaction of Acetone with Isatins

EntryCatalyst (Derivative)IsatinYield (%)ee (%)Product Configuration
1Quinidine-thioureaIsatin9592(R)[1]
2Quinine-thioureaIsatin9690(S)[1]
3Cinchonidine-thioureaIsatin9388(S)

Quinine is a diastereomer of Quinidine, and Cinchonidine is a diastereomer of Cinchonine. This data illustrates the common trend of obtaining opposite enantiomers with pseudoenantiomeric catalysts.

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases. Chiral cinchona alkaloid-derived quaternary ammonium salts are highly effective phase-transfer catalysts for enantioselective alkylations, particularly in the synthesis of α-amino acids. Studies have shown that catalysts derived from Cinchonine and its diastereomer, Cinchonidine, often exhibit superior performance compared to those derived from Quinidine and Quinine in the asymmetric alkylation of glycine imines.[2]

Table 3: Enantioselective Alkylation of N-(diphenylmethylene)glycine tert-butyl ester

EntryCatalystAlkylating AgentYield (%)ee (%)Product Configuration
1Cinchonine-derived PTCBenzyl bromide9299(S)[2]
2Quinidine-derived PTCBenzyl bromide8588(R)

Mechanistic Insights and Logical Relationships

The stereochemical outcome of reactions catalyzed by Cinchonine and Quinidine is dictated by the formation of a chiral complex between the catalyst and the substrates. The quinuclidine nitrogen typically acts as a Brønsted base to deprotonate the nucleophile, while the C9-hydroxyl group activates the electrophile through hydrogen bonding. The overall stereochemistry of the alkaloid backbone creates a specific chiral environment that directs the approach of the reactants.

G General Catalytic Cycle for Cinchona Alkaloid Catalysis cluster_0 Catalyst Activation cluster_1 Stereodetermining Step cluster_2 Product Formation & Catalyst Regeneration Catalyst Cinchona Alkaloid (Cinchonine/Quinidine) TransitionState Ternary Complex [Catalyst-Nu-E] Catalyst->TransitionState Forms complex with Nu-H and E Nucleophile Nucleophile (Nu-H) Nucleophile->TransitionState Electrophile Electrophile (E) Electrophile->TransitionState Product Enantioenriched Product TransitionState->Product C-C bond formation RegeneratedCatalyst Regenerated Catalyst TransitionState->RegeneratedCatalyst Releases product RegeneratedCatalyst->Catalyst Enters next cycle

Caption: Generalized catalytic cycle for enantioselective reactions.

The pseudoenantiomeric relationship between Cinchonine and Quinidine leads to the formation of diastereomeric transition states, which are mirror images of each other in the key bonding region, thus favoring the formation of opposite product enantiomers.

G Pseudoenantiomeric Control of Stereochemistry cluster_cinchonine Cinchonine Catalysis cluster_quinidine Quinidine Catalysis Cinchonine Cinchonine TS_S Transition State S Cinchonine->TS_S Product_S (S)-Product TS_S->Product_S Quinidine Quinidine TS_R Transition State R Quinidine->TS_R Product_R (R)-Product TS_R->Product_R Reactants Reactants Reactants->Cinchonine Reactants->Quinidine G Experimental Workflow for a Catalytic Enantioselective Reaction Start Start Setup Reaction Setup: - Add catalyst - Add solvent - Stir Start->Setup Addition Substrate Addition: - Add nucleophile - Add electrophile Setup->Addition Reaction Reaction Progress: - Stir at specified temperature - Monitor by TLC/GC/LCMS Addition->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR for structure - Chiral HPLC for ee% Purification->Analysis End End Analysis->End

References

Comparative

Validating the PI3K-AKT Signaling Pathway as a Target of Cinchonine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Cinchonine's effects on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, juxtaposed with establishe...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cinchonine's effects on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, juxtaposed with established inhibitors of this critical cellular cascade. The objective is to furnish researchers, scientists, and drug development professionals with experimental data to validate the PI3K-AKT pathway as a target of Cinchonine and to offer a comparative perspective against alternative modulators.

Executive Summary

The PI3K-AKT signaling pathway is a pivotal regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, notably cancer, making it a prime target for therapeutic intervention. Cinchonine, a cinchona alkaloid, has demonstrated the ability to modulate this pathway. This guide presents evidence of Cinchonine's dual role as both an activator and an inhibitor of PI3K-AKT signaling, depending on the cellular context. Its performance is compared with well-characterized PI3K/AKT inhibitors: LY294002, Wortmannin, and Perifosine. This comparative analysis is supported by quantitative data from cell viability and protein phosphorylation assays, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Comparative Performance Analysis

The following tables summarize the quantitative data on the effects of Cinchonine and selected alternative inhibitors on cell viability and PI3K-AKT pathway modulation.

Table 1: Comparative Analysis of Cell Viability

CompoundCell LineAssayEndpointIC50/EC50Citation
Cinchonine K562 (Leukemia)NRU AssayProliferation Inhibition46.55 µM[1]
HEI-OC1 (Auditory)CCK-8 AssayProtection against CisplatinOptimal protective concentration: 100 µM[2]
LY294002 VariousNot SpecifiedPI3Kα/δ/β Inhibition0.5/0.57/0.97 µM[3]
Wortmannin K562 (Leukemia)MTT AssayGrowth Inhibition (24h)25 ± 0.14 nM[4]
Perifosine MM.1S (Multiple Myeloma)MTT AssayCytotoxicity (48h)~4.7 µM[5]

Table 2: Comparative Analysis of PI3K-AKT Pathway Modulation

CompoundCellular ContextEffect on p-AKTQuantitative DataCitation
Cinchonine Cisplatin-induced ototoxicity in HEI-OC1 cellsActivation (Increase)Upregulated p-PI3K and p-AKT levels compared to cisplatin alone[2]
Osteoclast differentiationInhibition (Decrease)Attenuated the activation of AKT[6]
LY294002 Glioma cellsInhibition (Decrease)Markedly decreased p-Akt levels[3]
Wortmannin K562 Leukemia cellsInhibition (Decrease)Dose-dependent degradation of p-Akt[4]
Perifosine Multiple Myeloma cellsInhibition (Decrease)Significant inhibition of Akt phosphorylation[5]

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using the DOT language.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruitment & Activation AKT AKT Downstream Downstream Targets (Cell Survival, Growth, Proliferation) pAKT->Downstream Phosphorylation Cinchonine_act Cinchonine (Activator) Cinchonine_act->PI3K Activates Cinchonine_inh Cinchonine (Inhibitor) Cinchonine_inh->pAKT Inhibits Alternatives Alternative Inhibitors (LY294002, Wortmannin, Perifosine) Alternatives->PI3K Inhibit Alternatives->pAKT Inhibit

Caption: PI3K-AKT signaling pathway with points of modulation by Cinchonine and alternatives.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis A Seed Cells (e.g., HEI-OC1, K562) B Treat with Cinchonine or Alternatives A->B C Cell Viability Assay (CCK-8 / MTT) B->C D Western Blot for p-AKT, total AKT, etc. B->D E Mitochondrial Health Assays (MitoSox Red, TMRM) B->E F Quantify Cell Viability (IC50 / % Protection) C->F G Densitometry Analysis of Western Blots D->G H Fluorescence Microscopy or Flow Cytometry E->H I Comparative Analysis F->I Compare Efficacy G->I Compare Pathway Modulation H->I Assess Cellular Health

Caption: A generalized experimental workflow for comparing PI3K-AKT pathway modulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed 100 µL of cell suspension (e.g., HEI-OC1 cells) into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Add 10 µL of various concentrations of the test compound (Cinchonine or alternatives) to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for PI3K-AKT Pathway Proteins

This protocol outlines the general steps for detecting phosphorylated and total AKT.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the p-AKT signal to total AKT and the loading control.

Mitochondrial Superoxide Detection (MitoSox Red Staining)

This protocol is for live-cell imaging of mitochondrial superoxide.

  • Stock Solution Preparation: Prepare a 5 mM stock solution of MitoSox Red reagent in DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final concentration of 5 µM in HBSS or serum-free media.

  • Cell Staining: Remove the culture medium from the cells and add the MitoSox Red working solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).

Mitochondrial Membrane Potential Assay (TMRM Staining)

This protocol assesses mitochondrial membrane potential in live cells.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of TMRM in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final working concentration of 20-500 nM in complete cell culture medium. The optimal concentration should be determined empirically.

  • Cell Staining: Replace the culture medium with the TMRM working solution.

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.

  • Washing (Optional): Gently wash the cells with pre-warmed PBS or imaging buffer.

  • Imaging: Image the cells using a fluorescence microscope with a TRITC/RFP filter set.

Conclusion

The evidence presented in this guide validates the PI3K-AKT signaling pathway as a bona fide target of Cinchonine. Notably, Cinchonine exhibits a dual modulatory role, capable of both activating and inhibiting the pathway depending on the specific cellular context. In a model of cisplatin-induced ototoxicity, Cinchonine acts as a pro-survival agent by activating PI3K-AKT signaling[2]. Conversely, in the context of osteoclast differentiation, it functions as an inhibitor of AKT activation[6]. This context-dependent activity distinguishes it from the unidirectionally inhibitory profiles of LY294002, Wortmannin, and Perifosine.

For researchers and drug development professionals, this dual activity presents both opportunities and challenges. The pro-survival, activating capacity of Cinchonine could be harnessed for cytoprotective therapies, while its inhibitory potential warrants further investigation in diseases driven by hyperactive PI3K-AKT signaling, such as certain cancers. The comparative data provided herein serves as a foundational resource for further exploration of Cinchonine as a nuanced modulator of the PI3K-AKT pathway and for the rational design of future studies.

References

Validation

A Comparative Analysis of Soxhlet and Microwave-Integrated Extraction and Leaching (MIEL) for Cinchonine Extraction

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of two prominent extraction techniqu...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of two prominent extraction techniques—the conventional Soxhlet method and the modern Microwave-Integrated Extraction and Leaching (MIEL)—for the isolation of Cinchonine, a vital quinoline alkaloid from Cinchona species.

This analysis is based on experimental data to offer an objective overview of each method's performance, focusing on efficiency, resource consumption, and the quality of the final extract.

Performance Comparison: Soxhlet vs. MIEL

Experimental data reveals significant differences in the performance of Soxhlet and MIEL for the extraction of Cinchonine and other quinoline alkaloids from Cinchona succirubra bark. While both methods yield quantitatively and qualitatively similar extracts, MIEL presents a more efficient and environmentally friendly alternative.[1][2][3][4]

ParameterSoxhlet ExtractionMIEL
Extraction Time 3 hours32 minutes
Yield ~5.7%~5.7%
Cinchonine in Extract ~37%~37%
Energy Consumption 3 kWh0.15 kWh
CO2 Emissions 2823 g CO2/g extract148 g CO2/g extract
Solvent Volume 300 mL300 mL

Experimental Protocols

The following are the detailed methodologies for both Soxhlet and MIEL extraction of quinoline alkaloids, including Cinchonine, from Cinchona succirubra bark.

Soxhlet Extraction Protocol

The conventional Soxhlet extraction is a well-established method for the continuous extraction of compounds from a solid material.[4]

  • Sample Preparation: A sample of powdered Cinchona succirubra bark is placed into a cellulose thimble.

  • Apparatus Setup: The thimble is placed in the extraction chamber of a Soxhlet apparatus, which is fitted with a condenser and placed on a distillation flask containing 300 mL of dichloromethane and boiling regulators.[4]

  • Extraction: The solvent is heated to reflux. The solvent vapor bypasses the extraction chamber, condenses, and drips back onto the sample, slowly filling the chamber.

  • Siphoning: Once the solvent reaches a certain level, it siphons back into the distillation flask, carrying the extracted compounds with it.

  • Cycling: This process is repeated for 3 hours, with approximately 5-6 cycles per hour, to ensure complete extraction.[4]

  • Post-Extraction: The resulting extract is then concentrated to isolate the target alkaloids.

MIEL (Microwave-Integrated Extraction and Leaching) Protocol

MIEL is a more recent technique that utilizes microwave energy to accelerate the extraction process. The procedure is performed in a specialized microwave oven.[1][3]

  • Sample Preparation: The powdered bark sample is placed in a paper filter on a PTFE support within the base vessel of the MIEL apparatus.[1][3]

  • Solvent Addition: 300 mL of dichloromethane is added to immerse the sample.[1][3]

  • Apparatus Assembly: The base vessel is placed in the microwave oven and connected to the extraction tube and condenser.[1][3]

  • Extraction Steps: The extraction is a four-step process:

    • Step 1 (5 minutes): The solvent is heated to its boiling point by microwaves. The vapor penetrates the sample, condenses, and drips back onto it.[1]

    • Step 2 (10 minutes): The solvent level is lowered below the sample by adjusting a 3-way valve.[1]

    • Step 3 (17 minutes): A repeated leaching is performed with fresh, clean solvent.[1]

    • Step 4: The solvent level is lowered again to concentrate the final extract.[1]

Visualizing the Workflows

The following diagrams illustrate the distinct workflows of the Soxhlet and MIEL extraction processes.

Soxhlet_Workflow start Start sample_prep Sample Preparation: Powdered Cinchona bark in thimble start->sample_prep soxhlet_setup Soxhlet Apparatus Setup: Thimble in extractor, solvent in flask sample_prep->soxhlet_setup heating Heating: Solvent boils and vaporizes soxhlet_setup->heating condensation Condensation: Vapor cools and drips onto sample heating->condensation extraction Extraction: Solvent fills chamber, dissolving alkaloids condensation->extraction siphoning Siphoning: Solvent with extract returns to flask extraction->siphoning siphoning->heating Continuous Reflux cycling Repeat Cycles (3 hours) siphoning->cycling concentration Post-Extraction: Concentrate the extract cycling->concentration end End concentration->end

Caption: Workflow of the conventional Soxhlet extraction method.

MIEL_Workflow start Start sample_prep Sample Preparation: Powdered bark in filter start->sample_prep miel_setup MIEL Apparatus Setup: Sample and solvent in microwave sample_prep->miel_setup step1 Step 1: Heating & Extraction (5 min) miel_setup->step1 step2 Step 2: Solvent Lowering (10 min) step1->step2 step3 Step 3: Leaching with Fresh Solvent (17 min) step2->step3 step4 Step 4: Concentration step3->step4 end End step4->end

Caption: The four-step workflow of the MIEL extraction process.

Conclusion

The comparative analysis demonstrates that while both Soxhlet and MIEL are effective for extracting Cinchonine, MIEL offers substantial advantages in terms of speed and energy efficiency. The extraction time is reduced from 3 hours to just 32 minutes with MIEL, and energy consumption is significantly lower.[1][2][4] This makes MIEL a "green" technology and a superior alternative for the rapid and efficient extraction of Cinchonine and other quinoline alkaloids, without compromising the yield or the qualitative composition of the extract.[1][2][3] For laboratories and industrial processes where time, energy, and environmental impact are critical considerations, MIEL presents a compelling and advantageous extraction solution.

References

Comparative

In Vitro Cytotoxicity of Cinchona Alkaloids: A Comparative Analysis of Cinchonine, Quinine, and Quinidine

A comprehensive review of the cytotoxic effects of cinchonine, quinine, and quinidine on various cancer cell lines, supported by experimental data and detailed protocols. This guide provides researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cytotoxic effects of cinchonine, quinine, and quinidine on various cancer cell lines, supported by experimental data and detailed protocols. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these prominent Cinchona alkaloids.

The Cinchona alkaloids, a family of natural compounds extracted from the bark of the Cinchona tree, have a long history of medicinal use, most notably as antimalarial agents. Beyond their antiparasitic properties, recent scientific investigations have unveiled their potential as cytotoxic agents against various cancer cell lines. This guide offers an in-depth, in vitro comparison of the cytotoxic activities of three major Cinchona alkaloids: cinchonine, quinine, and quinidine.

Comparative Cytotoxicity Data

The cytotoxic effects of cinchonine, quinine, and quinidine have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter in these assessments. While the cytotoxic activity of these alkaloids is generally considered moderate, there are notable differences in their potency depending on the cell line.

A comparative study investigating the effects of unmodified Cinchona alkaloids on a panel of seven cancer cell lines and two normal cell lines revealed that the half-maximal growth inhibition (GI50) values for the tumor cell lines ranged from 36.4 µM to 155 µM.[1] For normal human dermal fibroblasts (HDF) and Chinese hamster ovary (CHO) cells, the GI50 values were higher, ranging from 111 µM to 397 µM, suggesting some level of selectivity for cancer cells.[1]

Below is a summary of the available IC50/GI50 values for cinchonine, quinine, and quinidine against various cancer cell lines.

Cell LineCancer TypeCinchonine (µM)Quinine (µM)Quinidine (µM)Reference
HeLaCervical Cancer155~180~180[1]
KBOral Epidermoid Carcinoma-55.5-[1]
K562Chronic Myelogenous Leukemia46.55--
MCF-7Breast Cancer4.21 - 72.934.21 - 72.934.21 - 72.93

Note: The IC50 values for MCF-7 cells are presented as a range for the parent Cinchona alkaloids as reported in the study.

Experimental Protocols

The evaluation of the in vitro cytotoxicity of cinchonine, quinine, and quinidine is commonly performed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. These methods provide a quantitative measure of cell viability and proliferation.

MTT Assay Protocol

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of cinchonine, quinine, or quinidine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

SRB Assay Protocol

The SRB assay is a protein-staining method used to determine cell density based on the measurement of total cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the GI50 values.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of cinchonine, quinine, and quinidine are, at least in part, mediated by the induction of apoptosis, or programmed cell death. The specific signaling pathways involved can vary between the alkaloids and the cancer cell type.

General Cytotoxicity Testing Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of compounds like Cinchona alkaloids.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (Cinchonine, Quinine, Quinidine) treatment Treatment with Alkaloids (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_choice Cytotoxicity Assay (MTT or SRB) incubation->assay_choice measurement Absorbance Measurement assay_choice->measurement viability_calc Calculate % Cell Viability measurement->viability_calc ic50_calc Determine IC50/GI50 Values viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.
Apoptotic Signaling Pathways

Studies have indicated that cinchonine can induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway. This involves the upregulation of key proteins that lead to programmed cell death. Furthermore, both quinidine and the related compound chloroquine have been shown to induce p53-dependent apoptosis.

The following diagram depicts a simplified model of apoptosis induction by Cinchona alkaloids.

G cluster_alkaloids Cinchona Alkaloids cluster_cellular_stress Cellular Stress Induction cluster_apoptosis Apoptosis Cascade cinchonine Cinchonine er_stress ER Stress cinchonine->er_stress quinidine Quinidine p53_activation p53 Activation quinidine->p53_activation caspases Caspase Activation er_stress->caspases p53_activation->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Apoptosis induction by Cinchona alkaloids.

References

Validation

A Comparative Guide to the Determination of Cinchonine: Accuracy and Precision of Differential Pulse Voltammetry Versus Alternative Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the accuracy and precision of differential pulse voltammetry (DPV) for the determination of cinchonine, be...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of differential pulse voltammetry (DPV) for the determination of cinchonine, benchmarked against alternative analytical techniques including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing cinchonine. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for specific research and quality control needs.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters for the determination of cinchonine using various analytical methods. The data has been compiled from validated studies to provide a clear and objective comparison.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (Relative Standard Deviation, RSD)Accuracy (Recovery %)
Differential Pulse Voltammetry (DPV) 0.6 µg/L1.8 µg/L1.1%Not explicitly reported, but successful application in serum and urine suggests good accuracy.
High-Performance Liquid Chromatography (HPLC) 1.2016 mg/L4.0054 mg/L< 2% (Intra-day and Inter-day)99.52 – 99.87%
Supercritical Fluid Chromatography (SFC) 0.6 µg/mL1.9 µg/mL≤ 2.2% (Intra-day), ≤ 3.0% (Inter-day)97.2 – 103.7%
Capillary Electrophoresis (CE) 0.24 - 0.41 µg/mL0.73 - 1.35 µg/mLNot explicitly reported for cinchonine95.38 – 106.03%

Experimental Protocols: Detailed Methodologies

Differential Pulse Voltammetry (DPV)

This method utilizes a screen-printed platinum electrode for the sensitive determination of cinchonine.

Instrumentation:

  • Voltammetric analyzer with a three-electrode system (e.g., screen-printed platinum working electrode, Ag/AgCl reference electrode, and a carbon auxiliary electrode).

Reagents:

  • Cinchonine standard solution

  • Phosphate buffer (pH 7.0)

  • Potassium chloride (supporting electrolyte)

  • Methanol

Procedure:

  • Working Electrode Preparation: A cinchonine layer is deposited on the platinum electrode surface by cathodic reduction of a cinchonine hydrochloride methanolic solution at a controlled potential.

  • Voltammetric Measurement:

    • The DPV measurement is performed in a phosphate buffer solution (pH 7.0) containing a supporting electrolyte.

    • The potential is scanned from an initial to a final potential, and the resulting current is measured.

    • The peak current is proportional to the concentration of cinchonine.

  • Quantification: The concentration of cinchonine in a sample is determined using the standard addition method.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of cinchonine in complex matrices such as nanostructured lipid carriers.

Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.

  • A suitable reversed-phase column (e.g., C18).

Reagents:

  • Cinchonine standard solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier for pH adjustment.

Procedure:

  • Mobile Phase Preparation: A suitable mobile phase is prepared by mixing acetonitrile and water in appropriate proportions, often with the addition of an acidifier like formic acid to improve peak shape.

  • Chromatographic Conditions:

    • The column is equilibrated with the mobile phase.

    • A specific volume of the sample is injected into the HPLC system.

    • The separation is carried out under isocratic or gradient elution.

    • The eluent is monitored at a specific wavelength (e.g., 289 nm) using the UV detector.

  • Quantification: The concentration of cinchonine is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions.

Supercritical Fluid Chromatography (SFC)

SFC offers a rapid and environmentally friendly alternative for the analysis of Cinchona alkaloids.

Instrumentation:

  • SFC system with a UV detector.

  • A suitable chiral or achiral column.

Reagents:

  • Cinchonine standard solution

  • Supercritical carbon dioxide (CO2)

  • Co-solvent (e.g., methanol, acetonitrile)

  • Additive (e.g., diethylamine)

Procedure:

  • Mobile Phase: The mobile phase consists of supercritical CO2 and a modifier (co-solvent with an additive).

  • Chromatographic Conditions:

    • The separation is performed on a suitable column at a controlled temperature and pressure.

    • The sample is injected into the system.

    • Detection is typically carried out using a UV detector.

  • Quantification: Similar to HPLC, quantification is based on the peak area and a calibration curve.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used for the analysis of Cinchona alkaloids.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Cinchonine standard solution

  • Background electrolyte (BGE) solution (e.g., phosphate buffer).

  • Chiral selector (if separation of stereoisomers is required).

Procedure:

  • Capillary Conditioning: The capillary is conditioned by flushing with appropriate solutions (e.g., sodium hydroxide, water, and BGE).

  • Electrophoretic Separation:

    • The capillary is filled with the BGE.

    • The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.

    • A high voltage is applied across the capillary, causing the analytes to migrate and separate based on their charge-to-size ratio.

    • Detection is performed on-capillary using a UV detector.

  • Quantification: The concentration is determined by comparing the peak area to that of a standard.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the determination of cinchonine using Differential Pulse Voltammetry and a general analytical method validation process.

DPV_Workflow cluster_prep Sample and Electrode Preparation cluster_analysis DPV Analysis cluster_quant Quantification start Start sample_prep Sample Preparation (Dissolution/Dilution) start->sample_prep electrode_prep Working Electrode Preparation (Cinchonine Layer Deposition) start->electrode_prep measurement Differential Pulse Voltammetry Measurement sample_prep->measurement electrode_prep->measurement data_acquisition Data Acquisition (Current vs. Potential) measurement->data_acquisition std_addition Standard Addition data_acquisition->std_addition concentration Concentration Determination std_addition->concentration end end concentration->end End

Caption: Experimental workflow for cinchonine determination by DPV.

Validation_Workflow cluster_method Method Development cluster_validation Method Validation cluster_application Method Application method_dev Analytical Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity lod_loq LOD & LOQ method_dev->lod_loq precision Precision (Repeatability & Intermediate) method_dev->precision accuracy Accuracy (Recovery) method_dev->accuracy robustness Robustness method_dev->robustness routine_analysis Routine Analysis specificity->routine_analysis linearity->routine_analysis lod_loq->routine_analysis precision->routine_analysis accuracy->routine_analysis robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: General workflow for analytical method validation.

Safety & Regulatory Compliance

Safety

Proper Disposal of Cinchonine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like cinchonine are paramount to ensuring a secure laboratory environment and regulatory compliance. T...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like cinchonine are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of cinchonine, grounded in established safety protocols.

Environmental and Toxicity Data

Cinchonine is classified as harmful if swallowed and may cause an allergic skin reaction. It is also recognized as being harmful to aquatic life, necessitating careful disposal to prevent environmental contamination. The following table summarizes available aquatic toxicity data for cinchonine.

Organism TypeSpeciesEndpointConcentrationExposure Time
Aquatic WormTubifex tubifexLC80-100ca. 20 mg/L20 hours
AlgaeDunaliella salinaEC50ca. 14.5 mg/L72 hours
MicroorganismsS. marcescens, B. subtilis, E. coliIC100ca. 3 mmol/L6 hours
[Source: ChemicalBook Safety Data Sheet[1]]

Cinchonine Disposal Workflow

The proper disposal of cinchonine waste involves a structured process, from initial handling to final disposition. The following diagram illustrates the key decision points and procedural flow for managing cinchonine waste in a laboratory setting.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Spill & Contamination Response cluster_2 Phase 3: Final Disposal A Cinchonine Waste Generation (e.g., unused product, contaminated labware) B Segregate Waste - Solid vs. Liquid - Avoid mixing with incompatible materials A->B C Label Waste Container - 'Cinchonine Waste' - Hazard symbols B->C D Store in a suitable, closed container C->D J Consult Institutional EHS Guidelines D->J E Accidental Spill Occurs F Wear appropriate PPE (gloves, eye protection, respirator) E->F G Contain the spill F->G H Clean-up Procedure - Sweep up solid material - Avoid generating dust G->H I Collect residue in a labeled container for disposal H->I I->J K Option 1: Licensed Waste Disposal Service J->K L Option 2: Chemical Incineration J->L M Package for transport according to regulations K->M O Dissolve in a combustible solvent and burn in a chemical incinerator with a scrubber L->O N Arrange for pickup by a certified waste handler M->N

Caption: A workflow diagram for the safe disposal of cinchonine.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is crucial for the safe disposal of cinchonine and its contaminated materials.

Personal Protective Equipment (PPE)

Before handling cinchonine waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves : Chemical-resistant gloves are mandatory. Inspect gloves for any damage before use.[2]

  • Eye Protection : Safety glasses with side-shields or chemical goggles are essential.[2]

  • Respiratory Protection : If there is a risk of dust formation, use a NIOSH-approved respirator.

  • Protective Clothing : A lab coat or a chemical-resistant suit should be worn to prevent skin contact.[2]

Waste Collection and Storage
  • Containers : Use suitable, closed containers for the collection of cinchonine waste.[1][2] Ensure the containers are clearly and accurately labeled.

  • Segregation : Do not mix cinchonine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a cinchonine spill, follow these steps:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment : Prevent the spill from spreading and ensure it does not enter drains or waterways.[2][3]

  • Clean-up : For solid spills, carefully sweep up the material to avoid creating dust.[2][4] Place the collected material into a suitable container for disposal.[4]

Disposal Methods

The primary methods for the disposal of cinchonine are through a licensed waste disposal service or by controlled incineration.

  • Licensed Professional Waste Disposal : It is highly recommended to contact a licensed professional waste disposal company to handle the disposal of cinchonine.[2] This ensures that the waste is managed in accordance with all local, regional, and national regulations.

  • Controlled Incineration : An alternative disposal method is to dissolve or mix the cinchonine with a combustible solvent and burn it in a chemical incinerator equipped with a flue gas scrubber.[1][2] This should only be performed by trained personnel in a facility designed for such operations.

Important : Never discharge cinchonine or its containers into sewer systems, drains, or the environment.[1][3]

Contaminated Packaging

Dispose of contaminated packaging as you would the unused product.[2] If permissible by regulations, packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration is a possible option.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of cinchonine, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety and disposal protocols.

References

Handling

Essential Safety and Operational Guide for Handling Cinchonine

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of C...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Cinchonine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Cinchonine is a cinchona alkaloid that can be harmful if swallowed and may cause an allergic skin reaction.[1][2][3] The toxicological properties of this material have not been fully investigated, and it is known to cause eye, skin, and respiratory tract irritation.[4]

Personal Protective Equipment (PPE)

When handling Cinchonine, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[5]
Skin Protection Chemical-resistant gloves (e.g., latex, nitrile rubber, butyl rubber)Inspected prior to use.[5] Dispose of contaminated gloves after use.[5]
Protective clothingTo prevent skin contact.[1][2]
Lab coat---
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when ventilation is inadequate or if irritation is experienced.[1] For nuisance exposures, a P95 (US) or P1 (EU EN143) particle respirator is recommended.[5]

Quantitative Safety Data

The following tables summarize key quantitative data regarding the toxicity of Cinchonine.

Acute Toxicity

Route of ExposureSpeciesValueReference
OralRatLD50: 350.82 mg/kg

Aquatic Toxicity

OrganismType of TestValueExposure TimeReference
Algae (Dunaliella salina)ErC50~14.5 mg/L72 h[3][6]
Aquatic Worm (Tubifex tubifex)LC80-100~20 mg/L20 h[6]

Experimental Protocols

Safe Handling and Disposal Workflow

The following diagram outlines the procedural workflow for the safe handling and disposal of Cinchonine.

Safe handling workflow for Cinchonine.

Operational Plans

Handling:

  • Work in a well-ventilated area to avoid dust formation.[6][7]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[7]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

Storage:

  • Store in a cool, dry, well-ventilated area.[4]

  • Keep the container tightly closed.[1]

  • Protect from direct sunlight and light.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

Spill Procedures:

  • Ensure adequate ventilation and remove all sources of ignition.[6]

  • Wear appropriate personal protective equipment.[6]

  • For spills, sweep up the material and place it into a suitable container for disposal.[1] Avoid generating dust.[1]

  • Clean the spill area thoroughly.

Disposal Plan

  • Dispose of Cinchonine and any contaminated materials as hazardous waste.[8]

  • Disposal should be carried out by a licensed professional waste disposal service. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.

  • Do not allow the chemical to enter drains.[6]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[6]

  • Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonine
Reactant of Route 2
Cinchonine
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